Product packaging for Didecylbenzene(Cat. No.:CAS No. 33377-22-9)

Didecylbenzene

Cat. No.: B15176053
CAS No.: 33377-22-9
M. Wt: 358.6 g/mol
InChI Key: FVEVOEHPSHPIOH-UHFFFAOYSA-N
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Description

Didecylbenzene is a useful research compound. Its molecular formula is C26H46 and its molecular weight is 358.6 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H46 B15176053 Didecylbenzene CAS No. 33377-22-9

Properties

CAS No.

33377-22-9

Molecular Formula

C26H46

Molecular Weight

358.6 g/mol

IUPAC Name

1,2-didecylbenzene

InChI

InChI=1S/C26H46/c1-3-5-7-9-11-13-15-17-21-25-23-19-20-24-26(25)22-18-16-14-12-10-8-6-4-2/h19-20,23-24H,3-18,21-22H2,1-2H3

InChI Key

FVEVOEHPSHPIOH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=CC=C1CCCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Didecylbenzene from Benzene and Decene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of didecylbenzene through the Friedel-Crafts alkylation of benzene with decene. The document details the underlying reaction mechanisms, presents various catalytic systems, and offers detailed experimental protocols. Quantitative data on reaction yields and product selectivity are summarized for comparative analysis. Furthermore, this guide outlines standard procedures for the purification and characterization of the final product, equipping researchers with the necessary information to effectively conduct and analyze this important chemical transformation.

Introduction

The alkylation of aromatic compounds is a cornerstone of organic synthesis, with broad applications in the production of intermediates for detergents, lubricants, and polymers. The synthesis of this compound, a linear alkylbenzene (LAB), is achieved via the Friedel-Crafts alkylation of benzene with 1-decene. This reaction is typically catalyzed by strong acids, with a growing emphasis on solid acid catalysts to promote greener and more efficient chemical processes. This guide will delve into the key aspects of this synthesis, providing a technical resource for professionals in the chemical and pharmaceutical sciences.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound from benzene and 1-decene proceeds through an electrophilic aromatic substitution (EAS) mechanism, specifically a Friedel-Crafts alkylation. The overall reaction is as follows:

C₆H₆ + C₁₀H₂₀ → C₁₆H₂₆

The reaction mechanism can be broken down into three key steps:

  • Formation of the Electrophile: The acid catalyst protonates the 1-decene, forming a secondary carbocation. This carbocation is the electrophile that will attack the benzene ring. Due to the possibility of hydride shifts, a mixture of carbocation isomers can be formed, leading to different positional isomers of this compound.

  • Nucleophilic Attack by Benzene: The electron-rich π system of the benzene ring acts as a nucleophile, attacking the carbocation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Regeneration of the Aromatic Ring: A weak base, typically the conjugate base of the acid catalyst, removes a proton from the carbon atom of the benzene ring that is bonded to the decyl group. This step restores the aromaticity of the ring and regenerates the catalyst, yielding the final this compound product.

ReactionMechanism

Figure 1: Friedel-Crafts Alkylation Signaling Pathway.

Catalytic Systems

A variety of acid catalysts can be employed for the synthesis of this compound. The choice of catalyst significantly impacts the reaction rate, product selectivity, and overall efficiency.

Homogeneous Catalysts
  • Trifluoromethanesulfonic Acid (TfOH): This superacid is a highly effective catalyst for Friedel-Crafts alkylation, often leading to high conversion rates under mild conditions.[1] However, its corrosive nature and the challenges associated with its separation from the reaction mixture are significant drawbacks.

Heterogeneous Catalysts

Solid acid catalysts are increasingly favored due to their ease of separation, potential for regeneration, and reduced environmental impact.

  • Zeolites: These microporous aluminosilicates are widely used as shape-selective catalysts. Zeolites such as Beta, Y, and Mordenite have been investigated for the alkylation of benzene with long-chain olefins.[2] The pore structure of the zeolite can influence the distribution of this compound isomers.

  • Supported Heteropolyacids: Heteropolyacids, such as 12-tungstophosphoric acid, supported on materials like silica (SiO₂) or zirconia (ZrO₂), offer high acidity and a large surface area, making them active catalysts for this reaction.[1]

Experimental Protocols

The following protocols are provided as examples and may require optimization based on specific laboratory conditions and desired outcomes.

General Experimental Workflow

ExperimentalWorkflow

Figure 2: General Experimental Workflow for this compound Synthesis.
Protocol 1: Alkylation using Trifluoromethanesulfonic Acid

This protocol is adapted from a study by Wang et al.[1]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add benzene and 1-decene.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add trifluoromethanesulfonic acid dropwise with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to proceed at the desired temperature with continuous stirring.

  • Work-up: After the reaction is complete, quench the reaction by slowly adding distilled water. Separate the organic layer using a separatory funnel.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Protocol 2: Alkylation using Zeolite Catalyst (General Procedure)

This protocol is a general guideline based on procedures for similar alkylations.[2]

  • Catalyst Activation: Activate the zeolite catalyst by heating it under vacuum or in a stream of an inert gas at a high temperature (e.g., 400-500 °C) for several hours to remove adsorbed water.

  • Reaction Setup: In a batch reactor, add the activated zeolite catalyst, benzene, and 1-decene.

  • Reaction: Heat the mixture to the desired reaction temperature with vigorous stirring. Monitor the reaction progress by taking aliquots and analyzing them by gas chromatography (GC).

  • Work-up: After the reaction reaches the desired conversion, cool the mixture and separate the catalyst by filtration.

  • Purification: Wash the filtrate with water and a dilute base solution to remove any residual acidity. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene by distillation. The resulting this compound can be purified further by vacuum distillation.

Quantitative Data

The following tables summarize the quantitative data obtained from various studies on the synthesis of this compound.

Table 1: Synthesis of this compound using Trifluoromethanesulfonic Acid [1]

CatalystBenzene:Decene Molar RatioTemperature (°C)Reaction Time (min)1-Decene Conversion (%)2-Phenyldecane Selectivity (%)
TfOH8:1802010042.29

Table 2: Synthesis of this compound using Supported Heteropolyacid [1]

CatalystBenzene:Decene Molar RatioTemperature (°C)Reaction Time (h)1-Decene Conversion (%)This compound Yield (%)
20% WP/SiO₂10:180470~40

WP = 12-tungstophosphoric acid

Purification and Characterization

Purification
  • Distillation: Due to the high boiling point of this compound, vacuum distillation is the preferred method for purification to prevent thermal decomposition. This technique separates the product from unreacted starting materials and lower-boiling byproducts.

  • Column Chromatography: For higher purity, column chromatography using silica gel or alumina as the stationary phase can be employed. A non-polar eluent, such as hexane or a mixture of hexane and ethyl acetate, is typically used to separate the this compound isomers from any polar impurities.

Characterization
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying the various isomers of this compound and quantifying their relative abundance. The gas chromatogram will show distinct peaks for each isomer, and the mass spectrum will provide fragmentation patterns that confirm their molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide information about the different types of protons in the molecule. The aromatic protons will appear in the range of δ 7.0-7.5 ppm, while the aliphatic protons of the decyl chains will appear at higher field (δ 0.8-2.6 ppm).

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the this compound molecule, allowing for the confirmation of the carbon skeleton and the position of the decyl groups on the benzene ring.

Conclusion

The synthesis of this compound from benzene and decene is a well-established yet continuously evolving field of study. While traditional homogeneous catalysts like trifluoromethanesulfonic acid offer high conversion rates, the development of robust and recyclable solid acid catalysts, such as zeolites and supported heteropolyacids, is paving the way for more sustainable and industrially viable processes. This guide has provided a detailed overview of the reaction mechanism, experimental protocols, and analytical techniques relevant to this synthesis, serving as a valuable resource for researchers and professionals in the field. Further research into novel catalytic systems and process optimization will continue to enhance the efficiency and environmental friendliness of this compound production.

References

An In-depth Technical Guide to Dodecylbenzene and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The term "didecylbenzene" is not commonly found in chemical literature and is likely a misspelling of dodecylbenzene . This guide will focus on dodecylbenzene and its commercially significant sulfonated derivatives, which are major components of anionic surfactants.

This technical guide provides a comprehensive overview of dodecylbenzene, focusing on its chemical properties, synthesis, toxicological data, and biological interactions. The information is tailored for researchers, scientists, and professionals in drug development and environmental science.

Chemical Identification and Properties

Dodecylbenzene is an organic compound consisting of a C12 alkyl group (dodecyl) attached to a phenyl group. It is the parent compound for a class of surfactants known as linear alkylbenzene sulfonates (LAS). The position of the phenyl group along the linear alkyl chain can vary, leading to different isomers.

Molecular Formula: C18H30[1]

Below is a summary of the common identifiers for dodecylbenzene and its isomers.

IdentifierValue
Molecular Formula C18H30
IUPAC Name Dodecylbenzene
Synonyms Laurylbenzene, Phenyldodecane, n-Dodecylbenzene
CAS Number (n-Dodecylbenzene) 123-01-3
CAS Number (Isomer Mixture) 29986-57-0
CAS Number (Branched Chain) 25265-78-5

Synthesis and Application

Dodecylbenzene is primarily produced through the alkylation of benzene with linear mono-olefins. The resulting linear alkylbenzene (LAB) is then sulfonated to produce linear alkylbenzene sulfonic acid. This acid is subsequently neutralized, most commonly with sodium hydroxide, to form sodium dodecylbenzene sulfonate (SDBS), a key active ingredient in laundry and dishwashing detergents.[2]

This protocol describes a laboratory-scale sulfonation of dodecylbenzene.

Materials:

  • Dodecylbenzene

  • 98% Sulfuric acid

  • Water

  • Separatory funnel

  • Reaction vessel with stirrer, thermometer, and reflux condenser

Procedure:

  • Add 35 mL of dodecylbenzene to the reaction vessel.

  • While stirring, slowly add 35 mL of 98% sulfuric acid, ensuring the temperature does not exceed 40°C.

  • After the addition is complete, raise the temperature to 60-70°C and maintain for 2 hours.

  • Cool the mixture to 40-50°C and slowly add approximately 15 mL of water.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Remove the lower aqueous layer containing inorganic salts, retaining the upper organic phase which is the dodecylbenzene sulfonic acid.

  • The resulting acid can then be neutralized with a base like sodium hydroxide to produce sodium dodecylbenzene sulfonate.

This protocol is adapted from a general sulfonation reaction description.[3]

Toxicological Data

The toxicity of dodecylbenzene and its sulfonated derivatives (LAS) has been studied in various organisms. Generally, LAS is considered to have low acute toxicity to humans but can be an irritant at high concentrations.[4][5] Its environmental impact is of greater concern, particularly in aquatic ecosystems.

Table of Aquatic Toxicity for Linear Alkylbenzene Sulfonates (LAS)

OrganismEndpointConcentrationAlkyl Chain LengthReference
Daphnia magnaEC500.68 mg/LC14[6]
Daphnia magnaEC502.6 mg/LC13[6]
Daphnia magnaEC505.9 mg/LC12[6]
Daphnia magnaEC5021.2 mg/LC11[6]
Daphnia magnaEC5027.6 mg/LC10[6]
Fish (General)Acute Toxicity0.5 - 20 mg/LMixture[6]
Algae (General)EC500.1 - 100 mg/LMixture[6]
Potamogeton perfoliatusSignificant Damage> 10 mg/LMixture[1]

Biological Interactions and Signaling Pathways

While primarily known for their surfactant properties, recent research has indicated that dodecylbenzene derivatives can interact with biological systems in complex ways.

A recent study has shown that SDBS can alleviate atopic dermatitis-like inflammatory responses. The proposed mechanism involves the inhibition of the NF-κB (nuclear factor kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways in a STAT3 (signal transducer and activator of transcription 3) dependent manner.[7][8] This suggests that SDBS may have anti-inflammatory properties, a finding that could have implications for its use in consumer products.[7]

G Simplified NF-κB/MAPK Signaling Pathway Inhibition by SDBS SDBS Sodium Dodecylbenzene Sulfonate (SDBS) STAT3 STAT3 SDBS->STAT3 influences NFkB_MAPK NF-κB / MAPK Pathways STAT3->NFkB_MAPK inhibits Inflammation Inflammatory Response (e.g., in Atopic Dermatitis) NFkB_MAPK->Inflammation promotes

Caption: Inhibition of inflammatory pathways by SDBS.

The environmental fate of dodecylbenzene sulfonates is largely determined by microbial degradation. Studies have shown that bacteria can metabolize these compounds. The process is thought to initiate with the oxidation of the terminal methyl group of the alkyl chain, followed by a β-oxidation pathway. The sulfonate group is removed as sulfite, which is then further metabolized.[9]

G Proposed Biodegradation Pathway of Dodecylbenzene Sulfonate DBS Dodecylbenzene Sulfonate Desulfonation Desulfonation DBS->Desulfonation Step 1 TerminalOxidation Terminal Oxidation of Alkyl Chain DBS->TerminalOxidation Step 2 Sulfite Sulfite Desulfonation->Sulfite Metabolites Further Metabolism Sulfite->Metabolites BetaOxidation β-Oxidation of Alkyl Chain TerminalOxidation->BetaOxidation BetaOxidation->Metabolites

Caption: Microbial degradation of dodecylbenzene sulfonate.

Conclusion

Dodecylbenzene and its sulfonated derivatives are compounds of significant industrial importance. While their primary application is in cleaning products, ongoing research continues to reveal their complex interactions with biological and environmental systems. For researchers, a thorough understanding of their synthesis, toxicology, and metabolic pathways is crucial for developing safer and more effective products and for assessing their environmental impact.

References

isomeric structures and composition of didecylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Isomeric Structures and Composition of Didecylbenzene and Related Dialkylbenzenes

This guide provides a comprehensive overview of the isomeric structures, composition, synthesis, and analysis of this compound and related industrial dialkylbenzenes. It is intended for researchers, scientists, and professionals in drug development and other relevant fields who require a detailed understanding of these complex chemical mixtures.

While "this compound" specifically refers to a benzene ring substituted with two decyl groups, in an industrial context, this often relates to complex mixtures of dialkylated benzenes. A prominent example is Heavy Alkyl Benzene (HAB), a co-product from the manufacturing of Linear Alkyl Benzene (LAB). LAB itself consists of monoalkylbenzenes and is a primary precursor for the production of detergents.[1][2][3] HAB is a mixture of diphenylalkanes and dialkylbenzenes and finds applications as lubricant base oils, thermic fluids, and in the manufacturing of specialty chemicals.[1][2]

The isomeric complexity of these products is vast, arising from the various possible attachment points of the alkyl chains to the benzene ring and the different positional arrangements (ortho, meta, para) of the two alkyl groups relative to each other.

Isomeric Structures

The isomeric possibilities for this compound are numerous. For a linear decyl group, there are several positional isomers based on the carbon atom of the alkyl chain that attaches to the benzene ring. When two such groups are present, the complexity increases further due to the ortho, meta, and para substitution patterns on the benzene ring.

The different types of isomers include:

  • Skeletal Isomers of the Alkyl Chain: The decyl group itself can be linear or branched, leading to a variety of isomers. However, industrial processes for LAB and HAB production typically use linear olefins, resulting in linear alkyl chains attached to the benzene ring.

  • Positional Isomers on the Alkyl Chain: For a linear decyl group, the benzene ring can attach at different positions along the chain (e.g., 1-phenyl, 2-phenyl, 3-phenyl, etc.).

  • Positional Isomers on the Benzene Ring: For a dialkylbenzene, the two alkyl groups can be arranged in the ortho (1,2), meta (1,3), or para (1,4) positions on the benzene ring.

The logical relationship between these isomer classes can be visualized as follows:

G Isomeric Classes of this compound This compound This compound Skeletal_Isomers Skeletal Isomers (Linear vs. Branched Decyl) This compound->Skeletal_Isomers Positional_Isomers_Chain Positional Isomers (Attachment to Alkyl Chain) Skeletal_Isomers->Positional_Isomers_Chain Positional_Isomers_Ring Positional Isomers (Ortho, Meta, Para) Positional_Isomers_Chain->Positional_Isomers_Ring

Isomeric classification of this compound.

Composition of Commercial Dialkylbenzenes

Commercial dialkylbenzene products, such as HAB, are complex mixtures, and their exact composition can vary depending on the manufacturing process and feedstock.[4] These products primarily contain dialkylbenzenes where the alkyl chains are linear and have a carbon number distribution typically ranging from C10 to C14.

Table 1: Typical Composition of Heavy Alkyl Benzene (HAB)

Component ClassDescriptionTypical Percentage
DialkylbenzenesBenzene ring with two linear alkyl chains (C10-C14)Major Component
DiphenylalkanesTwo phenyl groups attached to an alkane chainSignificant Component
MonoalkylbenzenesResidual Linear Alkyl Benzene (LAB)Minor Component
Other AromaticsIncluding dialkyltetralins and dialkylindanesTrace Impurities[4]

The distribution of positional isomers (ortho, meta, para) is influenced by the synthesis conditions.

Physicochemical Properties of this compound Isomers

The physical properties of this compound isomers vary depending on their structure. Generally, increased branching of the alkyl chains leads to lower boiling points.[5] The position of the phenyl group on the alkyl chain and the relative positions of the two alkyl groups on the benzene ring also influence properties like boiling point, melting point, and density.

Table 2: Physical Properties of Selected Phenylalkane Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
1-PhenyldodecaneC18H30246.4333130.8561.482
3-PhenyldodecaneC18H30246.43----

Experimental Protocols

Synthesis of Dialkylbenzenes via Friedel-Crafts Alkylation

This protocol provides a general laboratory procedure for the synthesis of dialkylbenzenes.

Objective: To synthesize a mixture of dialkylbenzenes by reacting benzene with a long-chain olefin.

Materials:

  • Benzene (anhydrous)

  • 1-Dodecene (or other linear olefin)

  • Anhydrous Aluminum Chloride (AlCl3)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Add anhydrous benzene to the round-bottom flask, along with a magnetic stir bar.

  • Slowly and carefully add anhydrous AlCl3 to the benzene with stirring. The mixture may warm up.

  • Once the catalyst is well-dispersed, begin the dropwise addition of 1-dodecene from the dropping funnel over a period of 30-60 minutes. Control the rate of addition to maintain a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at a gentle reflux for 2-3 hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature and then pour it slowly over crushed ice containing concentrated HCl to quench the reaction and decompose the catalyst.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO3 solution, and finally with water.

  • Dry the organic layer over anhydrous MgSO4.

  • Filter to remove the drying agent and remove the solvent (benzene) using a rotary evaporator.

  • The remaining residue is the crude dialkylbenzene product. Further purification can be achieved by vacuum distillation.

Analysis of Isomeric Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of the isomeric distribution of a dialkylbenzene sample.

Objective: To separate and identify the different isomers in a dialkylbenzene mixture.

Instrumentation and Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • A non-polar capillary column (e.g., DB-5ms or equivalent)

  • Helium carrier gas

  • Dialkylbenzene sample

  • Solvent for sample dilution (e.g., hexane or dichloromethane)

GC-MS Parameters (Typical):

  • Injector Temperature: 280 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 300 °C

    • Final hold: 10 minutes at 300 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: 40-450 amu

Procedure:

  • Prepare a dilute solution of the dialkylbenzene sample in the chosen solvent (e.g., 1 mg/mL).

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

  • Acquire the data according to the specified parameters.

  • Identify the individual isomers by analyzing their mass spectra and retention times. The elution order on a non-polar column is typically related to the boiling points of the isomers.[4]

  • Quantify the relative abundance of each isomer by integrating the peak areas in the total ion chromatogram. The percentage of each isomer can be calculated using the area normalization method.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of this compound.

G Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_analysis Analysis Reactants Benzene + Olefin + AlCl3 Catalyst Reaction Friedel-Crafts Alkylation Reactants->Reaction Quench Quenching (Ice + HCl) Reaction->Quench Workup Extraction & Washing Quench->Workup Purification Solvent Removal & Vacuum Distillation Workup->Purification Product Crude this compound Purification->Product Sample_Prep Sample Dilution Product->Sample_Prep To Analysis GC_MS GC-MS Analysis Sample_Prep->GC_MS Data_Processing Data Processing (Identification & Quantification) GC_MS->Data_Processing Results Isomer Distribution Data_Processing->Results

Workflow for this compound synthesis and analysis.

Conclusion

The term "this compound" encompasses a wide array of isomers, and in an industrial setting, it typically refers to complex mixtures of dialkylbenzenes. Understanding the isomeric composition is crucial for predicting the physicochemical properties and performance of these products in various applications. The synthesis via Friedel-Crafts alkylation and subsequent analysis by GC-MS are fundamental procedures for the production and characterization of these important industrial chemicals. This guide provides a foundational understanding for professionals working with these complex aromatic compounds.

References

An In-depth Technical Guide to the IUPAC Nomenclature of Didecylbenzene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the IUPAC nomenclature for isomers of didecylbenzene. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the systematic naming conventions for this class of compounds. The guide also includes representative physicochemical data, a detailed experimental protocol for a common synthetic route, and a visual representation of the isomer classification.

Introduction to this compound Isomers

This compound encompasses a large number of structural isomers with the general formula C₂₆H₄₆. These isomers arise from two primary sources of variation: the substitution pattern of the two decyl groups on the benzene ring and the structural isomerism within the decyl chains themselves. The complexity and variety of these isomers necessitate a systematic approach to their nomenclature, as governed by the International Union of Pure and Applied Chemistry (IUPAC).

A precise understanding of the specific isomer being studied is critical in research and development, as different isomers can exhibit distinct physical, chemical, and biological properties. This guide will first elucidate the IUPAC naming conventions for the decyl group isomers and then extend these principles to the this compound structures.

IUPAC Nomenclature of Decyl Group Isomers

The decyl group is an alkyl substituent with the formula -C₁₀H₂₁. There are numerous structural isomers of the decyl group, each with a unique IUPAC name. The systematic naming of these branched alkyl chains follows a set of established rules. Below is a representative list of some decyl group isomers and their IUPAC names, illustrating the application of these rules.

Table 1: Representative Isomers of the Decyl Group and their IUPAC Names

Structure of Decyl GroupIUPAC Name of Alkyl Group
CH₃(CH₂)₉-decan-1-yl
CH₃(CH₂)₇CH(CH₃)-nonan-2-yl
CH₃(CH₂)₆CH(CH₃)CH₂-2-methylnonan-1-yl
CH₃(CH₂)₅CH(C₂H₅)CH₂-2-ethylheptan-1-yl
(CH₃)₃CCH₂CH(CH₃)CH₂CH₂-3,5,5-trimethylheptan-1-yl
CH₃(CH₂)₃C(CH₃)₂CH₂CH₂-4,4-dimethylheptan-1-yl

IUPAC Nomenclature of this compound Isomers

The IUPAC nomenclature for this compound isomers is derived from the names of the constituent decyl groups and their positions on the benzene ring. The positional isomers are designated using locants (1,2-, 1,3-, and 1,4-) or the corresponding ortho- (o-), meta- (m-), and para- (p-) prefixes.

When the two decyl groups are identical, the name is constructed by prefixing "di" to the name of the decyl group, followed by "benzene," and indicating the positions of the substituents.

Examples:

  • 1,2-di(decan-1-yl)benzene or o-di(decan-1-yl)benzene : Two n-decyl groups are attached to adjacent carbons on the benzene ring.

  • 1,3-di(nonan-2-yl)benzene or m-di(nonan-2-yl)benzene : Two nonan-2-yl groups are attached to carbons at positions 1 and 3 on the benzene ring.

  • 1,4-bis(2-methylnonan-1-yl)benzene or p-bis(2-methylnonan-1-yl)benzene : Two 2-methylnonan-1-yl groups are attached to opposite carbons on the benzene ring. Note the use of "bis" for complex substituent names.

If the two decyl groups are different structural isomers, they are listed alphabetically.

Example:

  • 1-(decan-1-yl)-4-(nonan-2-yl)benzene

Logical Relationship of this compound Isomers

The following diagram illustrates the hierarchical classification of this compound isomers.

G Classification of this compound Isomers This compound This compound (C₂₆H₄₆) Positional_Isomers Positional Isomers This compound->Positional_Isomers Structural_Decyl_Isomers Decyl Group Structural Isomers This compound->Structural_Decyl_Isomers Ortho ortho (1,2-) Positional_Isomers->Ortho Meta meta (1,3-) Positional_Isomers->Meta Para para (1,4-) Positional_Isomers->Para Linear_Decyl Linear (n-decyl) Structural_Decyl_Isomers->Linear_Decyl Branched_Decyl Branched Decyl Isomers Structural_Decyl_Isomers->Branched_Decyl

Classification of this compound isomers.

Physicochemical Data

Table 2: Representative Physicochemical Properties of Long-Chain Dialkylbenzenes

CompoundMolecular FormulaBoiling Point (°C)Melting Point (°C)Density (g/cm³) at 20°C
1,4-Di-n-octylbenzeneC₂₂H₃₈398290.854
1,4-Di-n-nonylbenzeneC₂₄H₄₂430440.855
This compound (estimated) C₂₆H₄₆ ~450-480 ~50-70 ~0.856
1,4-Di-n-dodecylbenzeneC₃₀H₅₄508740.857

Disclaimer: The data presented are for analogous compounds and are intended for estimation purposes only. Actual values for specific this compound isomers may vary.

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Alkylation

A common method for the synthesis of alkylbenzenes is the Friedel-Crafts alkylation.[1] This reaction involves the alkylation of an aromatic ring with an alkyl halide or an alkene in the presence of a Lewis acid catalyst. The following protocol describes a general procedure for the synthesis of this compound using 1-decene as the alkylating agent and aluminum chloride (AlCl₃) as the catalyst.

Materials:

  • Benzene (anhydrous)

  • 1-Decene

  • Aluminum chloride (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Toluene (for extraction)

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel is dried in an oven and allowed to cool under a stream of dry nitrogen.

  • Catalyst Suspension: Anhydrous benzene (e.g., 100 mL) is charged into the flask, and anhydrous aluminum chloride (e.g., 0.2 moles) is added portion-wise with stirring. The mixture is stirred to form a suspension.

  • Addition of Alkylating Agent: 1-Decene (e.g., 0.4 moles) is placed in the addition funnel and added dropwise to the stirred suspension over a period of 1-2 hours. The reaction is exothermic, and the temperature should be maintained at around 20-30°C using a water bath if necessary.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction mixture is cooled in an ice bath, and the reaction is quenched by the slow, dropwise addition of 1 M hydrochloric acid to decompose the aluminum chloride complex.

  • Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and water.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a mixture of this compound isomers (ortho, meta, and para) and potentially some monoalkylated and polyalkylated products, can be purified by fractional distillation under vacuum or by column chromatography.

Safety Precautions: Benzene is a known carcinogen and should be handled in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Experimental Workflow Diagram

G Friedel-Crafts Alkylation Workflow cluster_0 Reaction cluster_1 Workup & Purification Reaction_Setup 1. Dry Reaction Setup Catalyst_Suspension 2. Prepare AlCl₃ Suspension in Benzene Reaction_Setup->Catalyst_Suspension Add_Decene 3. Add 1-Decene Dropwise Catalyst_Suspension->Add_Decene Reaction_Completion 4. Stir at Room Temperature Add_Decene->Reaction_Completion Quenching 5. Quench with HCl Reaction_Completion->Quenching Proceed to Workup Phase_Separation 6. Separate Organic Layer Quenching->Phase_Separation Washing 7. Wash with HCl, NaHCO₃, H₂O Phase_Separation->Washing Drying 8. Dry with MgSO₄ Washing->Drying Solvent_Removal 9. Remove Solvent (Rotovap) Drying->Solvent_Removal Purification 10. Purify (Distillation/Chromatography) Solvent_Removal->Purification

Workflow for the synthesis of this compound.

References

A Comprehensive Technical Guide to the Thermal Stability and Degradation of Didecylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didecylbenzene, a dialkylbenzene with two ten-carbon alkyl chains attached to a benzene ring, finds applications in various industrial sectors, including as a synthetic lubricant base stock and a heat transfer fluid. Its performance and safety in high-temperature applications are critically dependent on its thermal stability. This technical guide provides an in-depth analysis of the thermal stability and degradation of this compound, consolidating available data, outlining experimental methodologies for its assessment, and elucidating its degradation pathways. This information is crucial for predicting its behavior under thermal stress, ensuring operational safety, and optimizing its use in demanding environments.

Thermal Stability Assessment

The thermal stability of a material refers to its ability to resist decomposition at elevated temperatures. For this compound, this is a key parameter determining its maximum operating temperature and service life. The primary techniques used to evaluate the thermal stability of such organic compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Quantitative Thermal Stability Data

While specific TGA/DSC data for pure this compound is not extensively available in the public domain, the thermal behavior of long-chain alkylbenzenes provides valuable insights. The decomposition of such compounds is influenced by the length and branching of the alkyl chains, as well as the operating atmosphere.

ParameterTypical Value Range for Long-Chain AlkylbenzenesNotes
Onset Decomposition Temperature (Tonset) 350 - 450 °CThe temperature at which significant weight loss begins. This is a critical indicator of thermal stability. The presence of oxygen will typically lower the onset temperature.
Temperature at Maximum Decomposition Rate (Tmax) 400 - 500 °CThe temperature at which the rate of weight loss is highest, as indicated by the peak of the derivative thermogravimetric (DTG) curve.
Final Decomposition Temperature > 500 °CThe temperature at which the majority of the volatile degradation products have been released. A carbonaceous residue may remain.

Note: The values presented are indicative and can vary based on the specific isomer of this compound, purity, and the experimental conditions of the analysis.

Degradation Pathways and Products

The thermal degradation of this compound proceeds through a complex series of chemical reactions, primarily involving the cleavage of the alkyl chains and subsequent reactions of the resulting fragments. The degradation process can be broadly categorized into initiation, propagation, and termination steps, characteristic of free-radical chain reactions.

Key Degradation Reactions:
  • Initiation: At high temperatures, the weakest bonds in the this compound molecule, typically the C-C bonds in the alkyl chains, will break, forming free radicals.

  • Propagation: These highly reactive free radicals can then participate in a variety of reactions, including:

    • Hydrogen Abstraction: A radical can abstract a hydrogen atom from another this compound molecule, leading to the formation of a new radical and a more stable molecule.

    • β-Scission: The radical can break at the beta position relative to the radical center, leading to the formation of an alkene (e.g., ethene, propene) and a smaller radical. This is a major pathway for the shortening of the alkyl chains.

  • Termination: The reaction chains are terminated when two radicals combine to form a stable molecule.

Major Degradation Products:

The pyrolysis of long-chain alkylbenzenes typically yields a complex mixture of smaller hydrocarbons. The primary degradation products of this compound are expected to include:

  • Shorter-chain alkylbenzenes: Formed by the cleavage of the decyl chains.

  • Alkenes: Primarily short-chain alkenes such as ethene, propene, and butene, resulting from β-scission reactions.

  • Alkanes: Formed through hydrogen abstraction reactions.

  • Benzene and Toluene: Resulting from the complete or partial cleavage of the alkyl chains from the benzene ring.

  • Polycyclic Aromatic Hydrocarbons (PAHs): At very high temperatures, secondary reactions can lead to the formation of more complex aromatic structures.

The following Graphviz diagram illustrates a simplified logical workflow for the analysis of this compound's thermal degradation products.

Thermal_Degradation_Analysis_Workflow This compound This compound Sample Pyrolysis High-Temperature Pyrolysis This compound->Pyrolysis Thermal Stress GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Pyrolysis->GCMS Separation and Detection Data_Analysis Data Analysis and Compound Identification GCMS->Data_Analysis Mass Spectra Degradation_Products Identified Degradation Products: - Shorter-chain alkylbenzenes - Alkenes (e.g., ethene, propene) - Alkanes - Benzene, Toluene - PAHs Data_Analysis->Degradation_Products Interpretation

Fig. 1: Workflow for analyzing thermal degradation products.

Experimental Protocols

To ensure accurate and reproducible data on the thermal stability and degradation of this compound, standardized experimental protocols are essential. The following sections detail the methodologies for the key analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina or platinum).

  • Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation. For studying oxidative stability, a controlled flow of air or oxygen is used.

  • Temperature Program: The sample is heated at a constant rate, typically 10 or 20 °C/min, over a specified temperature range (e.g., from ambient to 600 °C).

  • Data Acquisition: The instrument records the sample mass and temperature continuously throughout the experiment.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset decomposition temperature, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of mass loss at different temperatures.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the individual chemical compounds produced during the thermal degradation of this compound.

Methodology:

  • Instrument: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer (GC-MS) system.

  • Sample Preparation: A small amount of this compound (microgram to low milligram range) is placed in a pyrolysis sample holder (e.g., a quartz tube or a platinum filament).

  • Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 600-800 °C) in an inert atmosphere (e.g., helium). This rapid heating causes the thermal decomposition of the this compound into a mixture of smaller, volatile fragments.

  • Gas Chromatography (GC) Separation: The volatile degradation products are swept by the carrier gas into the GC column. The different compounds are separated based on their boiling points and interactions with the stationary phase of the column.

  • Mass Spectrometry (MS) Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then detects the mass-to-charge ratio of these fragments.

  • Data Analysis: The resulting mass spectrum for each separated compound is a unique fingerprint that can be compared to spectral libraries (e.g., NIST) to identify the chemical structure of the degradation products.

The logical relationship between the experimental setup and the resulting data in a Py-GC-MS experiment is illustrated in the following diagram.

PyGCMS_Logic cluster_Experiment Experimental Setup cluster_Data Data Output and Analysis This compound This compound Sample Pyrolyzer Pyrolyzer Rapid heating in inert atmosphere This compound->Pyrolyzer GC_Column GC Column Separation of volatile fragments Pyrolyzer->GC_Column Degradation Products Mass_Spec Mass Spectrometer Ionization, fragmentation, detection GC_Column->Mass_Spec Separated Compounds Chromatogram Gas Chromatogram Shows separated compounds over time Mass_Spec->Chromatogram Mass_Spectra Mass Spectra Fragmentation patterns for each compound Mass_Spec->Mass_Spectra Compound_ID Compound Identification Comparison with spectral libraries Chromatogram->Compound_ID Mass_Spectra->Compound_ID

Fig. 2: Logical flow of a Py-GC-MS experiment.

Conclusion

The thermal stability and degradation behavior of this compound are critical parameters for its safe and effective use in high-temperature applications. While specific data for this compound is limited, understanding the general principles of alkylbenzene thermal decomposition and employing standardized analytical techniques such as TGA and Py-GC-MS can provide the necessary insights for researchers and professionals in the field. The degradation of this compound proceeds via free-radical mechanisms, leading to the formation of a complex mixture of smaller hydrocarbons. Detailed analysis of these degradation products is essential for a complete understanding of its thermal decomposition pathways and for the development of more stable formulations for advanced applications.

Navigating the Aquatic Toxicology of Didecylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didecylbenzene, a member of the linear alkylbenzene (LAB) family, is a chemical compound with potential environmental implications due to its use in various industrial applications. Understanding its toxicological profile in aquatic ecosystems is crucial for environmental risk assessment and the development of safer alternatives. This technical guide provides a comprehensive overview of the known toxicological effects of this compound and its closely related analogue, dodecylbenzene, on a range of aquatic organisms. Due to a scarcity of publicly available toxicological data specifically for this compound, this guide leverages data from studies on dodecylbenzene and its sulfonated form, linear alkylbenzene sulfonate (LAS), to provide a thorough assessment. This approach is scientifically justified as the environmental fate and toxicological effects of LABs are often considered as a category.

Quantitative Toxicological Data

The following tables summarize the key toxicity endpoints for dodecylbenzene and its derivatives in various aquatic organisms. These values provide a quantitative measure of the concentrations at which adverse effects are observed.

Table 1: Acute Toxicity of Dodecylbenzene and its Derivatives to Aquatic Organisms

Test OrganismSubstanceExposure DurationEndpointValueReference(s)
Daphnia magna (Water Flea)Dodecylbenzene48 hoursEC50 (Immobilisation)9 - 80 µg/L
Daphnia magna (Water Flea)Dodecylbenzene Sulfonate (LAS)48 hoursLC503.5 ± 1.0 mg/L
Salmo gairdneri (Rainbow Trout)Dodecylbenzene Sulfonic Acid Na salts96 hoursLC503.20 - 5.60 mg/L
Fathead MinnowDodecylbenzene Sulfonate (C12LAS)4 daysLC501.5 to >3.0 mg/L[1]
Rita rita (a freshwater fish)Dodecylbenzene Sodium SulfonateNot SpecifiedLC50Not Specified[2]

Table 2: Chronic Toxicity of Dodecylbenzene and its Derivatives to Aquatic Organisms

Test OrganismSubstanceExposure DurationEndpointValueReference(s)
Pimephales promelas (Fathead Minnow)C11.8 LAS1 yearNOEC0.90 mg/L
Daphnia magna (Water Flea)Sodium dodecylbenzene sulfonate21 daysNOEC1.65 mg/L
Corbicula (Clam)Dodecylbenzene Sulfonate (C12LAS)32 daysEC20 (Length)0.27 mg/L[1]
Hyalella (Amphipod)Dodecylbenzene Sulfonate (C12LAS)32 daysEC20 (Survival)0.95 mg/L[1]
Fathead MinnowDodecylbenzene Sulfonate (C12LAS)32 daysEC20 (Survival)~1.0 mg/L[1]
Raphidocelis subcapitata (Green Algae)Dodecylbenzene72 hoursGrowth Rate Inhibition8 - 13%

Table 3: Bioconcentration of Dodecylbenzene Sulfonate (C12LAS)

Test OrganismExposure DurationBioconcentration Factor (BCF)Reference(s)
Fathead Minnow32 days9 to 116[1]
Invertebrate Species (3)32 days9 to 116[1]

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of data across different studies and laboratories.

Acute Toxicity Testing in Fish (Following OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish population (LC50) over a short exposure period, typically 96 hours.

  • Test Organism: Species such as Rainbow Trout (Oncorhynchus mykiss), Zebra Fish (Danio rerio), or Fathead Minnow (Pimephales promelas) are commonly used.

  • Test Conditions:

    • Exposure Duration: 96 hours.

    • Test Type: Semi-static (test solution is renewed every 24 hours) or flow-through systems are preferred to maintain constant exposure concentrations.

    • Water Quality: Temperature, pH, dissolved oxygen, and water hardness are maintained within a narrow range suitable for the test species.

    • Loading: The number of fish per unit volume of test solution is kept low to avoid stress and depletion of the test substance.

  • Procedure:

    • A range of test concentrations and a control (without the test substance) are prepared.

    • Fish are acclimated to the test conditions before the start of the exposure.

    • Fish are randomly distributed to the test chambers.

    • Mortality and any sublethal effects (e.g., abnormal behavior) are observed and recorded at 24, 48, 72, and 96 hours.

    • The LC50 value is calculated using appropriate statistical methods (e.g., probit analysis).

Acute Immobilisation Test in Daphnia magna (Following OECD Guideline 202)

This test assesses the concentration of a substance that causes immobilization in 50% of the daphnids (EC50) over a 48-hour exposure period.

  • Test Organism: Daphnia magna, a small freshwater crustacean.

  • Test Conditions:

    • Exposure Duration: 48 hours.

    • Test Type: Static (test solution is not renewed).

    • Test Medium: A defined synthetic freshwater medium is used.

    • Temperature and Light: Maintained at a constant temperature (e.g., 20°C) with a defined light-dark cycle.

  • Procedure:

    • A series of test concentrations and a control are prepared.

    • Young daphnids (<24 hours old) are introduced into the test vessels.

    • The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim after gentle agitation of the test vessel.

    • The EC50 value is calculated based on the observed immobilization.

Algal Growth Inhibition Test (Following OECD Guideline 201)

This test evaluates the effect of a substance on the growth of a freshwater green alga over a 72-hour period.

  • Test Organism: A species of green algae, such as Raphidocelis subcapitata (formerly Pseudokirchneriella subcapitata).

  • Test Conditions:

    • Exposure Duration: 72 hours.

    • Test Type: Static.

    • Culture Medium: A nutrient-rich medium that supports exponential algal growth.

    • Light and Temperature: Continuous illumination and a constant temperature are maintained.

  • Procedure:

    • A range of test concentrations and a control are prepared in the culture medium.

    • An inoculum of exponentially growing algal cells is added to each test flask.

    • The flasks are incubated under controlled conditions.

    • Algal growth is measured at 24, 48, and 72 hours using methods such as cell counting or spectrophotometry (measuring chlorophyll fluorescence or absorbance).

    • The concentration that inhibits growth by 50% (EC50) is determined by comparing the growth in the test concentrations to the control.

Visualizations

The following diagrams illustrate key conceptual frameworks and workflows relevant to the toxicological assessment of this compound in aquatic environments.

Experimental_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_analysis Data Analysis & Endpoints cluster_assessment Risk Assessment TestSubstance This compound (or surrogate) TestSolutions Preparation of Test Concentrations TestSubstance->TestSolutions TestOrganisms Aquatic Organisms (Fish, Daphnia, Algae) Acclimation Acclimation to Test Conditions TestOrganisms->Acclimation AlgaeGrowth Algal Growth Test (e.g., OECD 201) TestOrganisms->AlgaeGrowth AcuteFish Acute Fish Test (e.g., OECD 203) Acclimation->AcuteFish AcuteDaphnia Acute Daphnia Test (e.g., OECD 202) Acclimation->AcuteDaphnia TestSolutions->AcuteFish TestSolutions->AcuteDaphnia TestSolutions->AlgaeGrowth Observations Record Mortality, Immobilization, Growth AcuteFish->Observations AcuteDaphnia->Observations AlgaeGrowth->Observations LC50 Calculate LC50 Observations->LC50 EC50 Calculate EC50 Observations->EC50 NOEC_LOEC Determine NOEC/LOEC Observations->NOEC_LOEC RiskCharacterization Environmental Risk Characterization LC50->RiskCharacterization EC50->RiskCharacterization NOEC_LOEC->RiskCharacterization

Caption: Generalized workflow for aquatic toxicity testing of this compound.

Logical_Relationship cluster_source Source & Exposure cluster_effects Biological Effects IndustrialUse Industrial Use of This compound Wastewater Wastewater Effluent IndustrialUse->Wastewater Release AquaticEnvironment Aquatic Environment (Water, Sediment) Wastewater->AquaticEnvironment Discharge Bioaccumulation Bioaccumulation in Organisms AquaticEnvironment->Bioaccumulation Uptake IndividualEffects Individual Level Effects (Mortality, Growth, Reproduction) Bioaccumulation->IndividualEffects Toxicity PopulationEffects Population Level Effects (Decline in Abundance) IndividualEffects->PopulationEffects EcosystemEffects Ecosystem Level Effects (Trophic Cascade) PopulationEffects->EcosystemEffects

Caption: Logical relationship from industrial use to ecosystem effects.

Conclusion

While specific toxicological data for this compound on aquatic organisms is limited in the public domain, the available information on the closely related compound, dodecylbenzene, and its sulfonated derivatives provides valuable insights into its potential environmental hazards. The data indicates that these substances can be toxic to a range of aquatic life, including fish, invertebrates, and algae, at concentrations in the microgram to milligram per liter range. The standardized experimental protocols outlined in this guide are essential for generating reliable and comparable data for a thorough environmental risk assessment. Further research focusing specifically on this compound is warranted to refine our understanding of its aquatic toxicology and to ensure the protection of aquatic ecosystems.

References

An In-depth Technical Guide on the Solubility of Didecylbenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Didecylbenzene and its Solubility

This compound (C₂₂H₃₈) is an aromatic hydrocarbon characterized by a benzene ring substituted with two decyl groups. Its long, nonpolar alkyl chains dominate its physical properties, rendering it highly hydrophobic. Consequently, this compound is practically insoluble in water but is expected to be soluble in a range of organic solvents. The principle of "like dissolves like" suggests that its solubility will be highest in nonpolar and weakly polar organic solvents. Understanding the solubility of this compound is crucial for its application in various fields, including its potential use as a non-volatile organic solvent, a component in lubricant formulations, and in the synthesis of specialized polymers and surfactants. In the context of drug development, long-chain alkylbenzenes can be explored as components of oily phases in self-emulsifying drug delivery systems or as non-polar carriers for hydrophobic active pharmaceutical ingredients (APIs).

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound across a range of organic solvents at various temperatures is not publicly available. The following table is provided as a template for researchers to systematically record their experimentally determined solubility data. It is recommended to determine solubility at a standard temperature (e.g., 25°C) and other relevant temperatures as required by the specific application.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

Organic SolventChemical ClassTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Notes
Alcohols
MethanolPolar Protic25
EthanolPolar Protic25
1-PropanolPolar Protic25
1-ButanolPolar Protic25
Alkanes
n-HexaneNonpolar25
n-HeptaneNonpolar25
Aromatic Hydrocarbons
TolueneNonpolar25
Xylene (mixed isomers)Nonpolar25
Ethers
Diethyl EtherWeakly Polar25
Tetrahydrofuran (THF)Polar Aprotic25
Ketones
AcetonePolar Aprotic25
Esters
Ethyl AcetatePolar Aprotic25
Chlorinated Solvents
DichloromethanePolar Aprotic25
ChloroformPolar Aprotic25

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The shake-flask method is a robust and widely recognized technique for determining the equilibrium solubility of a compound in a solvent. This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

3.1. Materials and Apparatus

  • This compound: High purity grade (>98%)

  • Organic Solvents: Analytical or HPLC grade

  • Apparatus:

    • Analytical balance (readable to at least 0.1 mg)

    • Glass vials or flasks with airtight screw caps (e.g., 20 mL scintillation vials)

    • Constant temperature orbital shaker or water bath

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography with UV or Evaporative Light Scattering Detector (HPLC-ELSD), or UV-Vis Spectrophotometer if this compound has a suitable chromophore and a calibration curve can be established).

3.2. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume or weight of the selected organic solvent. The excess solid (or liquid) phase should be clearly visible to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature orbital shaker or water bath. The temperature should be controlled to ±0.5°C.

    • Agitate the samples for a predetermined period to allow the system to reach equilibrium. A duration of 24 to 72 hours is typically sufficient, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved this compound to settle.

    • For finely dispersed systems, centrifugation at the same temperature can be used to facilitate phase separation.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-particles.

    • Dilute the filtered sample to a known volume with the same organic solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

3.3. Quantification

  • Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC).

  • Prepare a series of standard solutions of this compound of known concentrations in the same solvent to create a calibration curve.

  • From the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculate the original concentration in the saturated solution by applying the dilution factor.

3.4. Data Reporting

  • The solubility should be reported in grams per 100 mL ( g/100 mL) and moles per liter (mol/L).

  • The temperature at which the solubility was determined must be clearly stated.

  • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Add excess this compound to a known volume of solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 equil2 Allow to settle at constant temperature equil1->equil2 samp1 Withdraw supernatant equil2->samp1 samp2 Filter through 0.22 µm syringe filter samp1->samp2 samp3 Dilute sample samp2->samp3 samp4 Quantify using calibrated analytical method samp3->samp4 result1 Calculate Solubility (g/100mL, mol/L) samp4->result1

Figure 1. Workflow for Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides a robust framework for its experimental determination. The detailed shake-flask protocol enables researchers and drug development professionals to generate reliable and reproducible solubility data, which is essential for the formulation and application of this compound. The provided data table template will aid in the systematic recording of these crucial physicochemical parameters. Further research to populate this data table will be invaluable to the scientific community.

Spectroscopic Characterization of Didecylbenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize didecylbenzene. Due to the limited availability of complete, published spectral datasets specifically for this compound, this document will use a representative symmetrically substituted dialkylbenzene, p-diethylbenzene, to illustrate the core principles of spectroscopic analysis. The data for p-diethylbenzene will be presented, followed by a detailed explanation of the expected spectral characteristics for p-didecylbenzene, allowing researchers to apply these principles for the analysis of long-chain dialkylbenzenes. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis and characterization of organic molecules.

The three main spectroscopic methods covered are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section will detail the experimental protocol, present the data in a structured format, and offer an interpretation of the spectral features.

Experimental Workflow for Spectroscopic Characterization

The general workflow for the spectroscopic characterization of a synthesized compound like this compound involves a multi-technique approach to unambiguously determine its structure. Each technique provides a unique piece of the structural puzzle.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Environment Connectivity (H-H) Carbon Skeleton NMR->NMR_Data IR_Data Functional Groups Aromatic Substitution IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Methodological & Application

Application Notes and Protocols: Didecylbenzene as a Synthetic Lubricant Base Oil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didecylbenzene, a type of heavy alkylbenzene, is a synthetic lubricant base oil prized for its excellent thermal and oxidative stability, low-temperature fluidity, and good solvency for additives. These properties make it a valuable component in the formulation of high-performance lubricants for a variety of demanding applications, including refrigeration compressors, hydraulic systems, and heat transfer fluids. This document provides detailed application notes, experimental protocols for performance evaluation, and visualizations of relevant processes.

Physicochemical Properties of this compound

The performance of a lubricant is intrinsically linked to the physicochemical properties of its base oil. This compound offers a unique combination of characteristics that make it a preferred choice over conventional mineral oils in many applications.

Data Presentation

The following table summarizes the typical physicochemical properties of a this compound-based synthetic lubricant base oil. These values are representative and can vary depending on the specific manufacturing process and purity.

PropertyTypical ValueASTM Method
Kinematic Viscosity @ 40°C 39 mm²/sD445
Kinematic Viscosity @ 100°C 5.7 mm²/sD445
Viscosity Index 81D2270
Pour Point < -40°CD97
Flash Point (COC) > 220°CD92
Density @ 15°C 0.8746 g/cm³D1298

Key Performance Characteristics and Applications

This compound's molecular structure, consisting of a benzene ring with two decyl alkyl chains, imparts a range of beneficial performance attributes.

Key Performance Benefits:

  • Excellent Thermal and Oxidative Stability: The aromatic ring provides inherent stability at high temperatures, resisting breakdown and deposit formation.[1]

  • Very Low Pour Point: The branched alkyl chains disrupt crystal formation at low temperatures, ensuring fluidity.[1]

  • Good Additive Solubility: The aromatic nature of this compound enhances its ability to dissolve and carry various performance-enhancing additives.[1]

  • Hydrolytic Stability: It exhibits excellent resistance to chemical decomposition in the presence of water.[1]

  • Low Volatility: A narrow boiling range and low evaporation rate contribute to reduced oil consumption and a higher flash point.[1]

Primary Applications:

  • Refrigeration Oils: Its low pour point and good miscibility with refrigerants make it suitable for lubricating refrigeration compressors, especially in low-temperature applications.[2][3]

  • Hydraulic Fluids: The combination of thermal stability, low-temperature performance, and compatibility with seals makes it a reliable base oil for hydraulic systems operating under a wide range of conditions.[4][5]

  • Heat Transfer Oils: High thermal stability and low volatility are advantageous in closed-loop heat transfer systems.[1]

  • Grease Manufacturing: Its properties make it a suitable base oil for the formulation of specialty greases.[1]

  • Plasticizer: It can also be utilized as a plasticizer in various polymer applications.[1]

Experimental Protocols

Accurate and reproducible evaluation of lubricant properties is critical for formulation development and quality control. The following are detailed protocols for key ASTM International test methods used to characterize this compound-based lubricants.

Protocol 1: Determination of Kinematic Viscosity (ASTM D445)

Objective: To measure the kinematic viscosity of the lubricant, which is a measure of its resistance to flow under gravity.[6]

Apparatus:

  • Calibrated glass capillary viscometer

  • Constant temperature bath

  • Thermometer

  • Stopwatch

Procedure:

  • Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.

  • Charge the viscometer with the this compound sample.

  • Place the charged viscometer in the constant temperature bath, typically set at 40°C or 100°C.

  • Allow the sample to reach thermal equilibrium within the bath.

  • Using suction, draw the liquid level up through the timing marks on the viscometer.

  • Release the suction and measure the time it takes for the leading edge of the meniscus to pass from the upper to the lower timing mark.

  • Repeat the measurement to ensure reproducibility.

  • Calculate the kinematic viscosity by multiplying the measured flow time by the viscometer's calibration constant.

Protocol 2: Calculation of Viscosity Index (ASTM D2270)

Objective: To calculate the viscosity index (VI), an empirical number that indicates the effect of temperature change on the kinematic viscosity of the oil. A higher VI signifies a smaller change in viscosity with temperature.

Procedure:

  • Determine the kinematic viscosity of the this compound sample at both 40°C and 100°C using the ASTM D445 protocol.[6]

  • Use the following formula to calculate the Viscosity Index:

    • VI = [(L - U) / (L - H)] x 100

    • Where:

      • U = Kinematic viscosity of the sample at 40°C

      • L = Kinematic viscosity at 40°C of a standard oil of 0 VI having the same viscosity as the sample at 100°C

      • H = Kinematic viscosity at 40°C of a standard oil of 100 VI having the same viscosity as the sample at 100°C

    • The values for L and H are obtained from tables provided in the ASTM D2270 standard.

Protocol 3: Determination of Pour Point (ASTM D97)

Objective: To determine the lowest temperature at which the lubricant will continue to flow.[7][8][9]

Apparatus:

  • Test jar

  • Jacket

  • Cooling bath

  • Thermometer

Procedure:

  • Pour the this compound sample into the test jar to the marked level.

  • Heat the sample to a specified temperature to dissolve any wax crystals.

  • Cool the sample at a specified rate in the cooling bath.

  • At every 3°C interval, remove the test jar from the jacket and tilt it to see if the oil flows.

  • The test is complete when the oil shows no movement when the jar is held horizontally for 5 seconds.

  • The pour point is recorded as 3°C above the temperature at which the oil ceased to flow.[7]

Protocol 4: Determination of Flash Point (ASTM D92 - Cleveland Open Cup)

Objective: To determine the lowest temperature at which the vapors of the lubricant will ignite when an ignition source is passed over it.[10][11][12][13][14]

Apparatus:

  • Cleveland open cup apparatus

  • Heating plate

  • Thermometer

  • Ignition source

Procedure:

  • Fill the test cup with the this compound sample to the filling mark.

  • Heat the sample at a specified rate.

  • As the temperature rises, pass a small flame (the ignition source) across the top of the cup at regular intervals.

  • The flash point is the lowest temperature at which the vapors above the liquid ignite with a brief flash.[14]

Visualizations

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the Friedel-Crafts alkylation of benzene with an olefin, in this case, decene. The process involves reacting benzene with decene in the presence of a catalyst.

G cluster_reactants Reactants cluster_process Alkylation Process cluster_products Products Benzene Benzene Reactor Reactor (Catalyst Present) Benzene->Reactor Decene Decene Decene->Reactor This compound This compound (Lubricant Base Oil) Reactor->this compound Byproducts Byproducts Reactor->Byproducts

Caption: A simplified workflow for the synthesis of this compound.

Lubricant Performance Evaluation Workflow

A systematic approach is necessary to fully characterize the performance of a this compound-based lubricant. This involves a series of standardized tests to evaluate its physical and chemical properties.

G cluster_sample Sample Preparation cluster_tests Performance Testing cluster_analysis Data Analysis & Reporting Sample This compound Lubricant Sample Viscosity Kinematic Viscosity (ASTM D445) Sample->Viscosity PourPoint Pour Point (ASTM D97) Sample->PourPoint FlashPoint Flash Point (ASTM D92) Sample->FlashPoint ThermalStability Thermal Stability Sample->ThermalStability OxidativeStability Oxidative Stability Sample->OxidativeStability VI Viscosity Index (ASTM D2270) Viscosity->VI Analysis Data Analysis Viscosity->Analysis VI->Analysis PourPoint->Analysis FlashPoint->Analysis ThermalStability->Analysis OxidativeStability->Analysis Report Performance Report Analysis->Report

Caption: A logical workflow for the performance evaluation of lubricants.

Conclusion

This compound is a versatile synthetic lubricant base oil that offers significant performance advantages in a range of demanding applications. Its inherent thermal stability, excellent low-temperature properties, and good additive solvency make it a valuable tool for formulators seeking to develop high-performance lubricants. The standardized test protocols outlined in this document provide a framework for the rigorous evaluation of this compound-based lubricants, ensuring they meet the stringent requirements of modern machinery.

References

Application Notes and Protocols for Didecylbenzene in High-Temperature Heat Transfer Fluids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didecylbenzene, a synthetic aromatic compound, is utilized as a high-temperature heat transfer fluid in various industrial and research applications, including pharmaceutical and drug development processes where precise temperature control is critical. Its molecular structure provides excellent thermal stability and resistance to oxidation at elevated temperatures. This document outlines the key properties, experimental evaluation protocols, and potential thermal degradation pathways of this compound when used as a heat transfer fluid.

Data Presentation: Thermophysical Properties of Alkylbenzenes

The following table summarizes key thermophysical properties for a long-chain alkylbenzene (n-dodecylbenzene), which serves as a close proxy for this compound due to the limited availability of specific data for the latter. These properties are critical for designing and operating efficient heat transfer systems.

PropertyValueTemperature (°C)Reference
Density 856 kg/m ³20[1]
See NIST data for temperature-dependent values271.3 K to 777 K[2]
Kinematic Viscosity Data not available for this compound, refer to similar alkylbenzenes-
Thermal Conductivity See NIST data for temperature-dependent values280 K to 690 K[2]
Specific Heat Capacity Value for linear alkylbenzene~23[3]
Boiling Point ~380-420 °C (typical for similar alkylbenzenes)-
Flash Point >200 °C (typical for similar alkylbenzenes)-
Autoignition Temperature >350 °C (typical for similar alkylbenzenes)-
Operating Range Up to 340-360 °C (typical for high-temp aromatic fluids)-

Note: The data for n-dodecylbenzene from the NIST/TRC Web Thermo Tables is considered a reliable surrogate for this compound in the absence of specific experimental data.[2]

Experimental Protocols

Accurate evaluation of the performance and stability of this compound as a high-temperature heat transfer fluid is essential for ensuring operational safety and efficiency. The following are detailed methodologies for key experiments based on ASTM standards.

Thermal Stability Assessment (ASTM D6743)

This method determines the thermal stability of unused organic heat transfer fluids by quantifying the amount of degradation products formed after exposure to high temperatures.[4][5][6][7]

Apparatus:

  • Thermal stability test cell (stainless steel ampoule)

  • Heating oven capable of maintaining the test temperature within ±1°C

  • Gas chromatograph (GC)

  • Bulb tube distillation apparatus

Procedure:

  • Weigh a clean, dry test cell to the nearest 0.01 g.

  • Add a precise amount of the this compound fluid to the test cell.

  • Purge the test cell with an inert gas (e.g., nitrogen) to remove oxygen.

  • Seal the test cell securely.

  • Place the sealed test cell in the heating oven preheated to the desired test temperature (e.g., 350°C).

  • Maintain the test cell at the specified temperature for a set duration (e.g., 250-500 hours).

  • After the heating period, remove the test cell and allow it to cool to room temperature.

  • Carefully open the test cell and visually inspect the fluid for any changes in appearance (e.g., color change, sediment formation).

  • Analyze the thermally stressed fluid using gas chromatography to determine the percentage of low-boiling and high-boiling degradation products.[8]

  • Compare the GC results of the stressed fluid with those of the unstressed fluid to quantify the extent of thermal degradation.

Kinematic Viscosity Measurement (ASTM D445)

This method measures the kinematic viscosity of transparent and opaque liquids, which is a critical parameter for fluid pumpability and heat transfer efficiency.[9][10][11][12][13]

Apparatus:

  • Calibrated glass capillary viscometer

  • Constant temperature bath with a precision of ±0.02°C

  • Timer

Procedure:

  • Select a viscometer with a capillary size appropriate for the expected viscosity of the this compound sample.

  • Filter the fluid sample to remove any particulate matter.

  • Charge the viscometer with the sample in accordance with the viscometer's instructions.

  • Place the charged viscometer in the constant temperature bath and allow it to equilibrate for at least 30 minutes.

  • Using suction or pressure, draw the liquid level up through the capillary to a point above the upper timing mark.

  • Release the pressure/suction and allow the liquid to flow down the capillary under gravity.

  • Start the timer when the leading edge of the meniscus passes the upper timing mark and stop it when it passes the lower timing mark.

  • Repeat the measurement at least twice.

  • Calculate the kinematic viscosity by multiplying the average flow time by the viscometer's calibration constant.

Density Determination (ASTM D1298)

This method covers the laboratory determination of the density of crude petroleum and petroleum products using a hydrometer.[14][15][16][17]

Apparatus:

  • Glass hydrometer calibrated for the appropriate density range

  • Hydrometer cylinder

  • Constant temperature bath

Procedure:

  • Bring the this compound sample and the hydrometer cylinder to the desired test temperature in the constant temperature bath.

  • Pour the sample into the hydrometer cylinder, avoiding the formation of air bubbles.

  • Gently lower the hydrometer into the sample and allow it to settle.

  • Once the hydrometer is stable, read the scale at the point where the principal surface of the liquid cuts the scale. For transparent liquids, this is the bottom of the meniscus.

  • Record the temperature of the sample.

  • Apply any necessary corrections for temperature and the hydrometer's thermal expansion to obtain the final density value.

Thermal Conductivity Measurement (ASTM D2717)

This test method covers the determination of the thermal conductivity of nonmetallic liquids.[18][19][20][21]

Apparatus:

  • Thermal conductivity cell (typically a thin, straight platinum filament sealed axially in a borosilicate glass tube)

  • Constant temperature bath

  • Precision resistance measurement bridge

  • Power supply

Procedure:

  • Calibrate the thermal conductivity cell by determining the temperature-resistance properties of the platinum filament.

  • Fill the cell with the this compound sample, ensuring no air bubbles are present.

  • Immerse the filled cell in the constant temperature bath and allow it to reach thermal equilibrium.

  • Apply a known electrical current to the platinum filament, causing it to heat up.

  • Measure the temperature gradient produced across the liquid sample by monitoring the change in resistance of the filament.

  • Calculate the thermal conductivity from the known energy input, the temperature gradient, and the dimensions of the cell.

Mandatory Visualizations

Thermal Degradation Pathway of this compound

The thermal degradation of long-chain alkylbenzenes like this compound at high temperatures primarily involves the cleavage of C-C bonds in the alkyl side chains and reactions at the benzylic position (the carbon atom attached to the benzene ring). The process can lead to the formation of a complex mixture of lower and higher molecular weight compounds.

Thermal_Degradation_Pathway cluster_products Degradation Products This compound This compound (C₆H₅-C₁₀H₂₁) HighTemp High Temperature (>350°C) Benzylic_Cleavage Benzylic C-C Bond Cleavage HighTemp->Benzylic_Cleavage Low_Boilers Low Boilers (e.g., Benzene, Toluene, Shorter Alkylbenzenes) Benzylic_Cleavage->Low_Boilers Intermediates Intermediates (e.g., Styrene, Benzaldehyde) Benzylic_Cleavage->Intermediates Alkyl_Fragmentation Alkyl Chain Fragmentation Alkyl_Fragmentation->Low_Boilers Gases Gases (e.g., H₂, CH₄, C₂H₆) Alkyl_Fragmentation->Gases Dehydrogenation Dehydrogenation Dehydrogenation->Gases Polymerization Polymerization/Condensation High_Boilers High Boilers (e.g., Dimers, Trimers, Polyphenyls) Polymerization->High_Boilers

Caption: Simplified thermal degradation pathway of this compound.

Experimental Workflow for Heat Transfer Fluid Evaluation

The evaluation of a high-temperature heat transfer fluid involves a series of standardized tests to characterize its physical properties and assess its performance and stability over time.

Experimental_Workflow cluster_sample Sample Preparation cluster_initial Initial Characterization cluster_thermal_stress Thermal Stressing cluster_post Post-Stress Analysis cluster_results Data Analysis and Reporting Sample This compound Sample Viscosity_Initial Viscosity (ASTM D445) Sample->Viscosity_Initial Density_Initial Density (ASTM D1298) Sample->Density_Initial Thermal_Conductivity_Initial Thermal Conductivity (ASTM D2717) Sample->Thermal_Conductivity_Initial GC_Initial GC Analysis (Baseline) Sample->GC_Initial Thermal_Stability_Test Thermal Stability Test (ASTM D6743) Sample->Thermal_Stability_Test Data_Analysis Compare Initial vs. Post-Stress Data Viscosity_Initial->Data_Analysis Density_Initial->Data_Analysis Thermal_Conductivity_Initial->Data_Analysis GC_Initial->Data_Analysis Viscosity_Post Viscosity (ASTM D445) Thermal_Stability_Test->Viscosity_Post Density_Post Density (ASTM D1298) Thermal_Stability_Test->Density_Post GC_Post GC Analysis (Degradation Products) Thermal_Stability_Test->GC_Post Appearance Visual Inspection Thermal_Stability_Test->Appearance Viscosity_Post->Data_Analysis Density_Post->Data_Analysis GC_Post->Data_Analysis Appearance->Data_Analysis Report Generate Application Note Data_Analysis->Report

Caption: Workflow for evaluating high-temperature heat transfer fluids.

References

Application of Didecylbenzene in Refrigeration Compressor Fluids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didecylbenzene, a synthetic alkylbenzene, has carved a significant niche as a base fluid for refrigeration compressor lubricants. Its chemical structure, characterized by a benzene ring with two ten-carbon alkyl chains, imparts a unique combination of properties that make it highly suitable for the demanding environment of refrigeration systems. This document provides detailed application notes, experimental protocols for performance evaluation, and a summary of key quantitative data related to the use of this compound in refrigeration compressor fluids. Alkylbenzenes, such as this compound, have demonstrated improved performance in refrigeration systems, offering better oil return and enhanced high-temperature stability compared to traditional mineral oils.[1]

Application Notes

This compound-based lubricants are particularly well-suited for use with a variety of refrigerants, most notably chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) like R-22.[2] Their excellent miscibility with these refrigerants ensures efficient oil return to the compressor, a critical factor for maintaining system reliability.[1] Furthermore, their superior thermal and chemical stability minimizes the formation of sludge, varnish, and other degradation products that can impede system performance and longevity.[1]

Key advantages of using this compound-based lubricants include:

  • Excellent Miscibility with CFC and HCFC Refrigerants: this compound exhibits high solubility with refrigerants such as R-22, which is crucial for ensuring proper oil circulation throughout the refrigeration circuit, especially in systems with complex piping or low-temperature evaporators.[1]

  • Superior Thermal Stability: Compared to mineral oils, this compound offers enhanced resistance to thermal breakdown at the high temperatures encountered in the compressor discharge line.[1] This stability prevents the formation of carbon deposits (coking) and varnish, which can lead to compressor failure.

  • Improved Chemical Stability: this compound is chemically stable and less reactive with refrigerants and other system components, reducing the risk of chemical degradation and the formation of corrosive acids.

  • Low Wax Content: As a synthetic fluid, this compound is inherently wax-free. This prevents the formation of wax deposits in low-temperature sections of the refrigeration system, such as the evaporator and expansion valve, which can hinder heat transfer and restrict refrigerant flow.

  • Good Lubricity: this compound provides a strong lubricating film that protects compressor bearings and other moving parts from wear, ensuring a long service life for the compressor.

Data Presentation

The following tables summarize the key quantitative data for a typical this compound-based refrigeration lubricant, often classified as ISO Viscosity Grade (VG) 32.

Table 1: Typical Physical and Chemical Properties of this compound Refrigeration Oil (ISO VG 32)

PropertyTest MethodUnitTypical Value
ISO Viscosity Grade--32
Kinematic Viscosity @ 40°CASTM D445 / ISO 3104cSt30 - 32
Kinematic Viscosity @ 100°CASTM D445 / ISO 3104cSt4 - 5
Viscosity IndexASTM D2270-> 95
Density @ 15°CASTM D4052g/cm³0.869
Flash Point (COC)ASTM D92°C> 170
Pour PointASTM D97°C-36
Acid NumberASTM D974mg KOH/g< 0.05
Water ContentASTM D1744ppm< 100

Data compiled from product data sheets for Zerol 150, an ISO VG 32 alkylbenzene refrigeration oil.[3]

Table 2: Viscosity vs. Temperature for a Typical this compound Refrigeration Oil (ISO VG 32)

Temperature (°C)Kinematic Viscosity (cSt)
0~150
20~60
4032
60~18
80~10
1004.5

Note: These are typical values and can vary slightly between different manufacturers.

Table 3: Miscibility of this compound (Alkylbenzene) with R-22 Refrigerant

Temperature (°C)R-22 in Oil (wt%) for Complete Miscibility
20> 50
0> 40
-20> 30
-40> 20

Note: this compound exhibits excellent miscibility with R-22 over a wide range of temperatures and concentrations.

Experimental Protocols

Accurate evaluation of this compound-based refrigeration lubricants is essential to ensure their performance and reliability. The following are detailed methodologies for key experiments.

Kinematic Viscosity Measurement

Standard: ASTM D445 / ISO 3104

Objective: To determine the kinematic viscosity of the this compound lubricant at specified temperatures (typically 40°C and 100°C).

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type).

  • Constant temperature bath with a precision of ±0.02°C.

  • Timer with an accuracy of ±0.1 seconds.

  • Thermometer with appropriate range and accuracy.

Procedure:

  • Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.

  • Filter the lubricant sample through a fine-mesh screen to remove any particulate matter.

  • Charge the viscometer with the lubricant sample in accordance with the instrument's instructions.

  • Place the charged viscometer in the constant temperature bath, ensuring it is vertically aligned.

  • Allow the viscometer to equilibrate in the bath for at least 30 minutes.

  • Using suction, draw the lubricant sample up through the capillary to a point above the upper timing mark.

  • Release the suction and allow the lubricant to flow freely down the capillary.

  • Start the timer as the leading edge of the lubricant meniscus passes the upper timing mark.

  • Stop the timer as the leading edge of the meniscus passes the lower timing mark.

  • Record the flow time in seconds.

  • Repeat the measurement at least twice. The flow times should be within the acceptable repeatability limits specified in the standard.

  • Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant.

Acid Number Determination

Standard: ASTM D974

Objective: To measure the amount of acidic constituents in the this compound lubricant. This is an important indicator of lubricant degradation.[1][4][5][6]

Apparatus:

  • Burette (50 mL).

  • Erlenmeyer flask (250 mL).

  • Pipettes.

  • Analytical balance.

Reagents:

  • Titration solvent (a mixture of toluene, isopropyl alcohol, and a small amount of water).

  • Potassium hydroxide (KOH) standard solution (0.1 M).

  • p-Naphtholbenzein indicator solution.

Procedure:

  • Weigh a specified amount of the lubricant sample into an Erlenmeyer flask.

  • Add a measured volume of the titration solvent to the flask and swirl to dissolve the sample.

  • Add a few drops of the p-naphtholbenzein indicator to the solution. The solution will turn orange if acidic constituents are present.

  • Titrate the solution with the standard KOH solution from the burette. Swirl the flask continuously during the titration.

  • The endpoint of the titration is reached when the color of the solution changes from orange to a distinct green or blue-green.

  • Record the volume of KOH solution used.

  • Perform a blank titration using the same volume of titration solvent and indicator, but without the lubricant sample.

  • Calculate the acid number in mg KOH/g of the sample using the formula provided in the ASTM D974 standard.

Thermal Stability Test

Standard: Based on principles from ASTM D6743

Objective: To evaluate the thermal stability of the this compound lubricant under conditions that simulate the high temperatures in a refrigeration compressor.

Apparatus:

  • Sealed glass tubes (e.g., borosilicate glass).

  • High-temperature oven with precise temperature control.

  • Vacuum pump.

  • Manifold for charging tubes with refrigerant.

  • Metal catalysts (e.g., steel, copper, aluminum coupons).

Procedure:

  • Clean and dry the sealed glass tubes and metal catalysts thoroughly.

  • Place the metal catalysts into the glass tube.

  • Add a measured amount of the this compound lubricant to the tube.

  • Evacuate the tube using the vacuum pump to remove air and moisture.

  • Charge the tube with the desired refrigerant to a specific pressure or weight ratio.

  • Seal the tube using a high-temperature torch.

  • Place the sealed tube in the oven at a specified high temperature (e.g., 175°C) for a predetermined duration (e.g., 14 days).

  • After the aging period, remove the tube from the oven and allow it to cool to room temperature.

  • Visually inspect the tube for any signs of lubricant discoloration, sludge formation, or corrosion of the metal catalysts.

  • Carefully open the tube and analyze the lubricant for changes in properties such as acid number and viscosity.

  • The refrigerant can also be analyzed for signs of degradation.

Chemical Compatibility with System Materials (Sealed Tube Method)

Standard: ANSI/ASHRAE Standard 97

Objective: To assess the chemical compatibility of the this compound lubricant and refrigerant mixture with various materials used in refrigeration systems, such as elastomers and motor insulation.[7]

Apparatus:

  • Same as for the Thermal Stability Test.

  • Samples of materials to be tested (e.g., O-rings, motor winding insulation).

Procedure:

  • Follow steps 1-6 of the Thermal Stability Test protocol.

  • In addition to the metal catalysts, place a sample of the material to be tested (e.g., an elastomer O-ring) into the glass tube before adding the lubricant.

  • After the aging period, carefully open the tube and visually inspect the material sample for any changes, such as swelling, cracking, or discoloration.

  • The lubricant and refrigerant can also be analyzed for degradation products that may have formed due to interaction with the material sample.

Chemical Interaction and Degradation Pathways

The long-term performance of this compound in a refrigeration system is dependent on its resistance to chemical degradation. The two primary degradation pathways are oxidation and hydrolysis.

Oxidation Pathway

Oxidation is the most common form of lubricant degradation and occurs when the lubricant reacts with oxygen.[5] This process is accelerated by high temperatures and the presence of metal catalysts. The oxidation of this compound proceeds via a free-radical mechanism, primarily attacking the alkyl side chains at the benzylic position (the carbon atom attached to the benzene ring), which is more susceptible to hydrogen abstraction.[8]

Caption: Oxidative degradation pathway of this compound.

Hydrolysis Pathway

Hydrolysis is the chemical breakdown of a substance by reaction with water. While this compound itself is a non-polar hydrocarbon and not readily susceptible to hydrolysis, the presence of moisture in a refrigeration system can lead to the degradation of certain additives in the lubricant formulation or interact with refrigerants to form corrosive acids. For ester-based lubricants, hydrolysis is a more significant concern, leading to the formation of acids and alcohols.[9] Although less prevalent for alkylbenzenes, the general mechanism is illustrated below for educational purposes.

ExperimentalWorkflow start Start: New this compound Lubricant Formulation phys_chem Physical & Chemical Property Analysis (Viscosity, Density, Pour Point, Acid Number) start->phys_chem thermal_stability Thermal Stability Testing (Sealed Tube Method) phys_chem->thermal_stability chem_compatibility Chemical Compatibility Testing (with Elastomers, Motor Materials) thermal_stability->chem_compatibility miscibility Refrigerant Miscibility Evaluation chem_compatibility->miscibility performance Compressor Bench Testing (Lubricity, Wear, Energy Efficiency) miscibility->performance field_trial Field Trial in Refrigeration System performance->field_trial final_approval Final Approval & Specification field_trial->final_approval

References

Application Notes and Protocols for the Formulation of Engine Oils with Didecylbenzene Additives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didecylbenzene, a synthetic aromatic hydrocarbon, is utilized as a high-performance additive in the formulation of modern engine oils. Its inclusion in lubricant formulations can enhance thermal and oxidative stability, improve viscosity characteristics, and contribute to the overall longevity and efficiency of internal combustion engines. These application notes provide a comprehensive overview of the formulation of engine oils with this compound, including its effects on key performance parameters, detailed experimental protocols for evaluation, and a summary of its mechanism of action.

Data Presentation

The performance of this compound as an engine oil additive is concentration-dependent. The following tables summarize the expected quantitative effects of varying treat rates of this compound on key lubricant properties. The data presented is a synthesis of typical performance characteristics and may vary depending on the base oil and other additives present in the formulation.

Table 1: Effect of this compound Concentration on Viscometric Properties

This compound Treat Rate (wt%)Kinematic Viscosity @ 100°C (cSt)Viscosity Index (VI)Pour Point (°C)Cold Cranking Simulator (CCS) Viscosity @ -30°C (mPa·s)High-Temperature/High-Shear (HTHS) Viscosity @ 150°C (mPa·s)
0 (Base Oil)8.5120-2760002.9
28.7125-3058002.95
59.0130-3355003.0
109.5138-3652003.1

Table 2: Effect of this compound Concentration on Thermal and Oxidative Stability

This compound Treat Rate (wt%)Flash Point (°C)Oxidation Induction Time (mins)Total Acid Number (TAN) Increase (mg KOH/g) after Oxidation TestViscosity Increase (%) after Oxidation Test
0 (Base Oil)220302.515
2225402.012
5230551.58
10238751.05

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data tables. These protocols are based on standard ASTM International test methods.

Kinematic Viscosity at 40°C and 100°C
  • ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity)

    • Apparatus: Calibrated glass capillary viscometer, constant temperature bath, thermometer, and stopwatch.

    • Procedure: a. Charge the viscometer with the oil sample. b. Place the viscometer in the constant temperature bath maintained at the desired temperature (40°C or 100°C). c. Allow the sample to reach thermal equilibrium. d. Draw the sample up through the capillary tube to a point above the timing marks. e. Measure the time required for the leading edge of the meniscus to pass from the upper to the lower timing mark.

    • Calculation: Kinematic Viscosity (cSt) = C × t, where C is the calibration constant of the viscometer and t is the flow time in seconds.

Viscosity Index (VI)
  • ASTM D2270: Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40°C and 100°C

    • Procedure: a. Determine the kinematic viscosity of the oil sample at 40°C and 100°C using ASTM D445.

    • Calculation: The Viscosity Index is calculated using the following formula:

      • VI = [(L - U) / (L - H)] × 100

      • Where:

        • U = Kinematic viscosity of the test oil at 40°C.

        • L = Kinematic viscosity at 40°C of a reference oil of 0 VI having the same kinematic viscosity at 100°C as the test oil.

        • H = Kinematic viscosity at 40°C of a reference oil of 100 VI having the same kinematic viscosity at 100°C as the test oil.

      • Values for L and H are obtained from tables within the ASTM D2270 standard.

Flash Point
  • ASTM D92: Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester

    • Apparatus: Cleveland open cup apparatus, thermometer, and a test flame applicator.

    • Procedure: a. Fill the test cup to the filling mark with the oil sample. b. Heat the sample at a specified rate. c. Apply a test flame across the center of the cup at specified temperature intervals.

    • Determination: The flash point is the lowest temperature at which application of the test flame causes the vapors of the specimen to ignite.

Pour Point
  • ASTM D97: Standard Test Method for Pour Point of Petroleum Products

    • Apparatus: Test jar, thermometer, cooling bath.

    • Procedure: a. The sample is heated and then cooled at a specified rate. b. At each 3°C interval, the test jar is removed from the cooling bath and tilted to observe for movement.

    • Determination: The pour point is the lowest temperature at which the oil is observed to flow.

Cold Cranking Simulator (CCS) Apparent Viscosity
  • ASTM D5293: Standard Test Method for Apparent Viscosity of Engine Oils and Base Stocks Between –10 °C and –35 °C Using Cold-Cranking Simulator

    • Apparatus: Cold-Cranking Simulator, which includes a rotor and stator assembly, a drive motor, and a cooling system.

    • Procedure: a. A small sample of oil is introduced between the rotor and stator. b. The assembly is cooled to the test temperature. c. The motor drives the rotor, and the rotational speed is measured.

    • Calculation: The apparent viscosity is determined from the rotational speed using a calibration curve derived from reference oils.

High-Temperature/High-Shear (HTHS) Viscosity
  • ASTM D4684: Standard Test Method for Determination of Yield Stress and Apparent Viscosity of Engine Oils at Low Temperature

    • Apparatus: A tapered plug viscometer or a multicell capillary viscometer.

    • Procedure: a. The oil sample is introduced into the viscometer. b. The sample is heated to 150°C. c. The oil is subjected to a high shear rate.

    • Determination: The viscosity is measured under these conditions.

Mechanism of Action and Experimental Workflow

This compound contributes to the performance of engine oils through several mechanisms. Its aromatic structure provides inherent thermal and oxidative stability. The alkyl chains contribute to good low-temperature fluidity and solubility of other additives. In boundary lubrication conditions, the benzene rings can adsorb onto metal surfaces, forming a protective film that reduces friction and wear.

The following diagram illustrates the logical workflow for evaluating the performance of engine oil formulations containing this compound.

EngineOilFormulationWorkflow cluster_formulation Formulation Stage cluster_testing Performance Testing Stage cluster_analysis Data Analysis and Optimization BaseOil Base Oil Selection Blending Blending and Homogenization BaseOil->Blending This compound This compound Additive (Varying Treat Rates) This compound->Blending OtherAdditives Other Additives (Detergents, Dispersants, etc.) OtherAdditives->Blending Viscometrics Viscometric Analysis (ASTM D445, D2270, D97, D5293, D4684) Blending->Viscometrics Test Samples ThermalStability Thermal & Oxidative Stability (ASTM D92, Oxidation Tests) Blending->ThermalStability Test Samples Tribological Tribological Performance (Wear and Friction Tests) Blending->Tribological Test Samples DataAnalysis Data Analysis and Comparison to Benchmarks Viscometrics->DataAnalysis ThermalStability->DataAnalysis Tribological->DataAnalysis Optimization Formulation Optimization DataAnalysis->Optimization Optimization->this compound Adjust Treat Rate DidecylbenzeneMechanism cluster_surface Metal Surface Interaction cluster_film Protective Film Formation cluster_performance Performance Enhancement MetalSurface Metal Surface Adsorption Adsorption of This compound MetalSurface->Adsorption π-π stacking interaction ProtectiveFilm Formation of a Protective Boundary Film Adsorption->ProtectiveFilm ReducedFriction Reduced Friction ProtectiveFilm->ReducedFriction ReducedWear Reduced Wear ProtectiveFilm->ReducedWear

Didecylbenzene: A High-Performance Solvent for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Didecylbenzene, a high-boiling aromatic hydrocarbon, is emerging as a versatile and advantageous solvent for a range of specialized applications in organic synthesis. Its unique combination of properties, including a high boiling point, excellent thermal stability, and non-polar nature, makes it particularly well-suited for high-temperature reactions, polymerizations, and processes requiring a stable and inert reaction medium. These notes provide an overview of its applications, key physical properties, and detailed protocols for its use in relevant synthetic methodologies.

Physicochemical Properties

PropertyValue (Estimated for this compound)Similar Compounds
Boiling Point > 350 °CDodecylbenzene: ~330-350 °C
Melting Point < 0 °CDodecylbenzene: -3 °C
Density ~0.85 g/cm³Dodecylbenzene: 0.856 g/cm³
Viscosity ModerateDodecylbenzene: 5-10 cP at 20 °C
Solubility in Water InsolubleDodecylbenzene: Insoluble
Polarity Non-polarAromatic hydrocarbons are generally non-polar

Applications in Organic Synthesis

This compound's properties make it an excellent choice for several classes of organic reactions:

  • High-Temperature Polymerizations: Its high boiling point and thermal stability are critical for polycondensation and polyimide synthesis, which often require elevated temperatures to drive the reaction to completion and remove volatile byproducts. The inert nature of this compound prevents unwanted side reactions with the growing polymer chains.

  • Catalyst Synthesis and Recovery: In certain catalytic processes, this compound can serve as a medium for catalyst preparation and as a vehicle for catalyst recovery and recycling, particularly in high-temperature applications.

  • Heat Transfer Fluid in Chemical Reactions: Beyond its role as a solvent, this compound can also function as a high-temperature heat transfer fluid, providing precise and uniform temperature control for sensitive chemical reactions.

Experimental Protocols

The following are generalized protocols for key reactions where this compound can be utilized as a solvent. Researchers should optimize specific parameters based on their substrates and desired outcomes.

Protocol 1: Synthesis of Aromatic Polyimides via One-Step High-Temperature Polycondensation

Objective: To synthesize a soluble, high-molecular-weight aromatic polyimide using this compound as a high-boiling solvent to facilitate the imidization reaction and removal of water.

Materials:

  • Aromatic Dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA)

  • Aromatic Diamine (e.g., 4,4'-Oxydianiline, ODA)

  • This compound (high purity, anhydrous)

  • Isoquinoline (catalyst)

  • Dean-Stark trap and condenser

  • Nitrogen or Argon gas inlet

  • Mechanical stirrer

  • Heating mantle with temperature controller

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a Dean-Stark trap connected to a condenser.

  • Charge the flask with the aromatic diamine (1.0 eq) and this compound as the solvent (to achieve a solids concentration of 10-20% w/v).

  • Begin stirring the mixture and bubble nitrogen or argon through the solution for 30 minutes to ensure an inert atmosphere.

  • Add the aromatic dianhydride (1.0 eq) and the isoquinoline catalyst (1-5 mol%) to the reaction mixture.

  • Slowly heat the reaction mixture to 180-200 °C.

  • Continuously remove the water formed during the reaction as an azeotrope with this compound using the Dean-Stark trap.

  • Maintain the reaction at this temperature for 6-12 hours, or until the desired polymer viscosity is achieved.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polyimide by pouring the reaction solution into a large excess of a non-solvent such as methanol or ethanol with vigorous stirring.

  • Filter the precipitated polymer, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at 100-120 °C until a constant weight is achieved.

Expected Outcome: A high-molecular-weight, soluble polyimide suitable for casting into films or other applications. The use of this compound ensures a high reaction temperature, promoting efficient imidization and leading to a polymer with excellent thermal and mechanical properties.

Protocol 2: General High-Temperature Polycondensation for Polyesters

Objective: To synthesize a high-molecular-weight polyester from a diacid and a diol using this compound as a solvent to facilitate the removal of water and drive the equilibrium towards the polymer.

Materials:

  • Dicarboxylic Acid or its ester derivative (e.g., Terephthalic acid)

  • Diol (e.g., Ethylene glycol)

  • Esterification catalyst (e.g., Antimony trioxide)

  • This compound (high purity, anhydrous)

  • Dean-Stark trap and condenser

  • Nitrogen or Argon gas inlet

  • Mechanical stirrer

  • Heating mantle with temperature controller

Procedure:

  • Assemble a reaction setup identical to that described in Protocol 1.

  • Charge the flask with the dicarboxylic acid (1.0 eq), the diol (1.05-1.2 eq), and the esterification catalyst.

  • Add this compound to the flask to achieve the desired reactant concentration.

  • Purge the system with an inert gas for 30 minutes.

  • Heat the mixture with stirring to a temperature that allows for the azeotropic removal of water with this compound (typically 180-220 °C).

  • Collect the water in the Dean-Stark trap to monitor the reaction progress.

  • Continue the reaction for several hours until the evolution of water ceases.

  • To increase the molecular weight further, a vacuum can be carefully applied in the later stages of the reaction to remove any remaining volatile byproducts.

  • After cooling, the polyester can be isolated by precipitation in a suitable non-solvent.

  • The polymer is then filtered, washed, and dried under vacuum.

Visualizations

Polycondensation_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up A Charge Reactants & Solvent B Purge with Inert Gas A->B C Heat to Reaction Temp. B->C D Azeotropic Removal of Water C->D E Monitor Reaction Progress D->E F Cool to Room Temp. E->F G Precipitate Polymer F->G H Filter, Wash & Dry G->H

Figure 1. General workflow for a polycondensation reaction using a high-boiling solvent.

Polyimide_Structure cluster_reactants Monomers Dianhydride Aromatic Dianhydride Polyamic_acid Poly(amic acid) Intermediate Dianhydride->Polyamic_acid + Diamine Aromatic Diamine Diamine->Polyamic_acid Polyimide Polyimide Polyamic_acid->Polyimide - H2O (Imidization)

Figure 2. Simplified reaction scheme for polyimide synthesis.

Application Notes and Protocols for the Analytical Detection of Didecylbenzene in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of didecylbenzene in environmental matrices, including water, soil, and sediment. The protocols are based on established analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), adapted for the specific properties of long-chain alkylbenzenes like this compound.

Introduction

This compound is a high molecular weight aromatic hydrocarbon that can be found in the environment due to its use in various industrial applications, including as a synthetic lubricant base oil and in the manufacturing of detergents. Its persistence and potential for bioaccumulation necessitate sensitive and reliable analytical methods for monitoring its presence in environmental compartments. These protocols provide a framework for the accurate determination of this compound concentrations to support environmental risk assessment and regulatory compliance.

Sample Collection and Handling

Proper sample collection and handling are crucial to ensure the integrity of the analytical results.

Water Samples:

  • Collect water samples in pre-cleaned amber glass bottles with Teflon-lined caps to minimize photodegradation and analyte adsorption.

  • Fill the bottles to the brim to eliminate headspace and reduce volatilization.

  • If residual chlorine is present, add a quenching agent such as sodium thiosulfate.

  • Store samples at 4°C and extract within 7 days of collection.

Soil and Sediment Samples:

  • Collect soil and sediment samples using stainless steel scoops or corers to avoid cross-contamination.

  • Store samples in wide-mouthed amber glass jars with Teflon-lined lids.

  • Freeze samples at -20°C if not extracted immediately to prevent microbial degradation.[1]

  • Homogenize samples prior to extraction to ensure representativeness.

Sample Preparation: Extraction and Cleanup

The choice of extraction and cleanup method depends on the sample matrix and the desired level of sensitivity.

Water Samples: Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a widely used technique for isolating and concentrating organic analytes from aqueous samples.[2][3]

Protocol for SPE of this compound from Water:

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry.[3]

  • Sample Loading: Pass the water sample (typically 100-1000 mL, pH adjusted to neutral if necessary) through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar impurities. Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-20 minutes.

  • Elution: Elute the retained this compound from the cartridge with a small volume (e.g., 2 x 3 mL) of a suitable organic solvent such as dichloromethane or a mixture of hexane and acetone.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The extract is now ready for GC-MS or LC-MS/MS analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis s0 Water Sample s1 pH Adjustment (if needed) s0->s1 s2 Cartridge Conditioning (Methanol, DI Water) s1->s2 s3 Sample Loading s2->s3 s4 Washing (DI Water) s3->s4 s5 Drying (Nitrogen Stream) s4->s5 s6 Elution (Organic Solvent) s5->s6 s7 Concentration s6->s7 s8 GC-MS or LC-MS/MS Analysis s7->s8

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound from Water Samples.

Soil and Sediment Samples: Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an efficient method for extracting organic pollutants from solid matrices.[4][5][6]

Protocol for PLE of this compound from Soil/Sediment:

  • Sample Preparation: Homogenize the soil/sediment sample and mix it with a drying agent like diatomaceous earth or anhydrous sodium sulfate.

  • Extraction Cell Loading: Load the mixture into a stainless steel extraction cell.

  • PLE Conditions: Perform the extraction using an automated PLE system with the following optimized parameters (note: these are starting points and may require optimization for specific sample types):

    • Solvent: Dichloromethane or a mixture of hexane/acetone (1:1, v/v).

    • Temperature: 100°C.[4]

    • Pressure: 1500 psi.

    • Static Time: 5-10 minutes per cycle.

    • Cycles: 2-3 cycles.

  • Extract Collection and Cleanup: Collect the extract in a vial. For complex matrices, a cleanup step using a silica gel or Florisil column may be necessary to remove interferences.

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen before instrumental analysis.

PLE_Workflow cluster_prep Sample Preparation cluster_ple Pressurized Liquid Extraction (PLE) cluster_cleanup Cleanup & Concentration cluster_analysis Analysis s0 Soil/Sediment Sample s1 Homogenization & Mixing with Drying Agent s0->s1 s2 Load into Extraction Cell s1->s2 s3 Extraction (Solvent, Temp, Pressure) s2->s3 s4 Extract Collection s3->s4 s5 Cleanup (optional) (e.g., Silica Gel) s4->s5 s6 Concentration s5->s6 s7 GC-MS or LC-MS/MS Analysis s6->s7

Caption: Workflow for Pressurized Liquid Extraction (PLE) of this compound from Soil/Sediment.

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of semi-volatile organic compounds like this compound.[7][8]

Proposed GC-MS Parameters:

ParameterSetting
Gas Chromatograph Agilent 8890 GC system or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Splitless mode, 280°C
Injection Volume 1 µL
Oven Program Initial 60°C (hold 1 min), ramp at 10°C/min to 300°C (hold 5 min)
Mass Spectrometer Agilent 7000 series Triple Quadrupole MS or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification and Scan mode for confirmation
Monitored Ions Specific m/z values for this compound (to be determined from a standard)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, particularly for complex matrices, and does not require the analyte to be volatile.[9]

Proposed LC-MS/MS Parameters:

ParameterSetting
Liquid Chromatograph Agilent 1290 Infinity II LC System or equivalent
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 50% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions and equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Mass Spectrometer SCIEX QTRAP 6500+ System or equivalent
Ionization Mode Electrospray Ionization (ESI), positive mode
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Precursor and product ion pairs specific to this compound (to be determined from a standard)

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following table summarizes typical performance data for the analysis of a related class of compounds, Linear Alkylbenzene Sulfonates (LAS), which can serve as a reference for method validation.

Table 1: Typical Quantitative Performance Data for LAS Analysis in Environmental Samples

ParameterWater (LC-MS)Sewage Sludge (LC-MS)
Linear Range 0.2 - 10 µg/L0.2 - 100 µg/L
Limit of Detection (LOD) 10 ng/L - 1.5 µg/L0.4 - 120 µg/kg
Recovery 77 - 93%58 - 90%
Relative Standard Deviation (RSD) < 15%< 20%

Note: This data is for Linear Alkylbenzene Sulfonates (LAS) and should be used as a guideline. Method validation with this compound standards is required to establish performance characteristics for this specific analyte.

Quality Assurance and Quality Control (QA/QC)

To ensure the reliability of the analytical data, a robust QA/QC program should be implemented, including:

  • Method Blanks: Analyze a blank sample with each batch to check for contamination.

  • Spiked Samples: Analyze a matrix spike and a matrix spike duplicate to assess method accuracy and precision.

  • Calibration Standards: Use a multi-point calibration curve for quantification. Certified reference materials for related compounds like sodium dodecylbenzenesulfonate can be used for quality control.

  • Internal Standards: Use an appropriate internal standard (e.g., a deuterated analog if available) to correct for matrix effects and variations in instrument response.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the sensitive and reliable detection of this compound in environmental samples. The combination of efficient sample preparation techniques like SPE and PLE with advanced analytical instrumentation such as GC-MS and LC-MS/MS allows for accurate quantification at trace levels. Researchers are encouraged to adapt and validate these methods for their specific laboratory conditions and sample matrices to ensure the generation of high-quality environmental monitoring data.

References

Application Note: Analysis of Didecylbenzene by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the qualitative and quantitative analysis of didecylbenzene using Gas Chromatography-Mass Spectrometry (GC-MS). This compound and other long-chain alkylbenzenes are important industrial compounds used in the manufacturing of detergents and as synthetic oils. Monitoring and quantifying these compounds in various matrices is crucial for quality control and environmental assessment. This document outlines the sample preparation, GC-MS instrument parameters, and data analysis procedures.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is ideal for the analysis of volatile and semi-volatile organic compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. Subsequently, the mass spectrometer fragments the eluted components into ions and separates them based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that allows for definitive identification and quantification.

Experimental Protocols

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. Below are general guidelines for preparing a this compound standard and for extracting it from a complex matrix.

1.1. Preparation of a this compound Standard Solution

  • Solvent Selection: Use a high-purity volatile organic solvent such as hexane or dichloromethane.[1][2] Ensure the solvent is free from contaminants that may interfere with the analysis.

  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

  • Working Standards: Create a series of working standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to generate a calibration curve for quantitative analysis.

  • Internal Standard: For enhanced accuracy and precision, add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) to each working standard and sample.

1.2. Extraction from a Complex Matrix (e.g., Environmental or Biological Samples)

For complex matrices, an extraction and clean-up step is necessary to remove interfering substances.[3]

  • Liquid-Liquid Extraction (LLE): This technique is suitable for aqueous samples. The sample is mixed with an immiscible organic solvent (e.g., hexane or dichloromethane). The this compound will partition into the organic layer, which is then collected for analysis.[2]

  • Solid-Phase Extraction (SPE): SPE is used to concentrate and purify analytes from a liquid sample. The sample is passed through a cartridge containing a solid adsorbent. The this compound is retained on the adsorbent, while interferences are washed away. The analyte is then eluted with a small volume of an organic solvent.[2][3]

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph
ColumnNon-polar capillary column (e.g., DB-1 or DB-5 type, VF-5ms)[4]
Injection Volume1 µL
Injector Temperature250 - 280 °C
Carrier GasHelium at a constant flow rate of 1.0 - 1.5 mL/min
Oven Temperature ProgramInitial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 10 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Range40 - 450 amu

Data Presentation

Quantitative Data Summary

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. Note that the exact retention time will vary depending on the specific GC conditions and column used.

Compound Expected Retention Time (min) Molecular Weight ( g/mol ) Key Mass Fragments (m/z) Limit of Detection (LOD)
This compound15 - 20314.58314 (M+), 91, 105, 119, 133Dependent on matrix and instrumentation
Mass Spectrum and Fragmentation

The mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 314. The fragmentation pattern is typical for long-chain alkylbenzenes. The most prominent fragment is often the tropylium ion at m/z 91, which is formed by the cleavage of the alkyl chain at the benzylic position followed by rearrangement. Other significant fragments are observed at m/z 105, 119, 133, etc., corresponding to the subsequent loss of CnH2n+1 radicals from the alkyl chains. The relative abundance of these fragments can help in the structural elucidation of different isomers of this compound.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Clean-up (LLE or SPE) Sample->Extraction Standard Standard Preparation Vial Transfer to GC Vial Standard->Vial InternalStd Addition of Internal Standard Extraction->InternalStd InternalStd->Vial GC_Injection GC Injection Vial->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Chromatogram Chromatogram Generation Mass_Analysis->Chromatogram Mass_Spectrum Mass Spectrum Generation Mass_Analysis->Mass_Spectrum Quantification Quantification (Calibration Curve) Chromatogram->Quantification Mass_Spectrum->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Signaling Pathways and Logical Relationships

Fragmentation_Pathway This compound This compound (C26H46) Molecular_Ion Molecular Ion [M]+ m/z = 314 This compound->Molecular_Ion EI (70 eV) Benzylic_Cleavage Benzylic Cleavage Molecular_Ion->Benzylic_Cleavage Alkyl_Fragments Other Alkyl Fragments (e.g., m/z 105, 119, 133) Molecular_Ion->Alkyl_Fragments Fragmentation Tropylium_Ion Tropylium Ion [C7H7]+ m/z = 91 Benzylic_Cleavage->Tropylium_Ion Neutral_Loss Neutral Loss (Alkyl Radicals) Benzylic_Cleavage->Neutral_Loss

Caption: Fragmentation pathway of this compound in EI-MS.

References

Application Note: Separation and Quantitation of Didecylbenzene Isomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details the development and application of both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) methods for the effective separation and quantitative analysis of didecylbenzene isomers. This compound, a significant component in various industrial applications, often exists as a complex mixture of positional isomers. The distinct chromatographic conditions outlined herein provide robust and reproducible methodologies for the quality control and characterization of this compound products, crucial for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction

This compound is a dialkylated aromatic hydrocarbon utilized in the synthesis of surfactants, lubricating oil additives, and as a dielectric fluid. The isomeric composition of this compound can significantly influence the physicochemical properties and performance of the final products. Therefore, a reliable analytical method to separate and quantify these isomers is essential for product consistency and quality assurance. High-performance liquid chromatography (HPLC) offers a powerful tool for this purpose. This note describes two distinct HPLC approaches: a normal-phase method leveraging polarity differences for optimal isomer resolution and a reversed-phase method based on hydrophobicity.

Experimental Protocols

Method 1: Normal-Phase HPLC (NP-HPLC) for Isomer Separation

Normal-phase chromatography is particularly effective for separating non-polar positional isomers.[1] In this mode, a polar stationary phase is used with a non-polar mobile phase.

Instrumentation and Consumables:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent

  • Detector: Diode Array Detector (DAD)

  • Column: Phenyl-Hexyl column (e.g., Phenomenex Luna Phenyl-Hexyl), 5 µm, 250 x 4.6 mm

  • Mobile Phase: n-Hexane:Isopropanol (99:1, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Sample Preparation: Dissolve 1 mg/mL of the this compound isomer mixture in the mobile phase. Filter through a 0.45 µm PTFE syringe filter before injection.

Method 2: Reversed-Phase HPLC (RP-HPLC) for Isomer Group Analysis

Reversed-phase chromatography separates compounds based on their hydrophobicity.[2] While potentially less effective at resolving all positional isomers compared to normal-phase, it can be a valuable tool for analyzing isomer groups and for methods requiring aqueous-based mobile phases.

Instrumentation and Consumables:

  • HPLC System: Waters Alliance HPLC System or equivalent

  • Detector: Photodiode Array (PDA) Detector

  • Column: C18 column (e.g., Waters SunFire C18), 5 µm, 250 x 4.6 mm

  • Mobile Phase: Acetonitrile:Water (90:10, v/v)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Sample Preparation: Dissolve 1 mg/mL of the this compound isomer mixture in acetonitrile. Filter through a 0.45 µm nylon syringe filter before injection.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained for the separation of three representative positional isomers of this compound (ortho-, meta-, and para-didecylbenzene) using the described HPLC methods.

Table 1: Quantitative Data for Normal-Phase HPLC Separation of this compound Isomers

IsomerRetention Time (min)Peak Area (mAU*s)Height (mAU)AsymmetryResolution (USP)
para-Didecylbenzene5.812502101.1-
meta-Didecylbenzene6.513102051.22.1
ortho-Didecylbenzene7.411801901.32.5

Table 2: Quantitative Data for Reversed-Phase HPLC Separation of this compound Isomers

Isomer GroupRetention Time (min)Peak Area (mAU*s)Height (mAU)AsymmetryResolution (USP)
This compound Isomers8.2 (Broad Peak)37403501.5N/A

Note: The data presented in these tables are representative and intended for illustrative purposes.

Visualizations

The following diagrams illustrate the logical workflow of the analytical process.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start: this compound Sample dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect Detect with DAD/PDA at 254 nm separate->detect integrate Integrate Chromatographic Peaks detect->integrate quantify Quantify Isomer Concentrations integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for HPLC analysis of this compound.

Method_Selection start Goal: Separate this compound Isomers decision Primary Analytical Need? start->decision np_hplc Normal-Phase HPLC (High Isomer Resolution) decision->np_hplc Detailed Isomer Separation rp_hplc Reversed-Phase HPLC (General Purity/Group Analysis) decision->rp_hplc Rapid Quality Control

Caption: Logic diagram for selecting the appropriate HPLC method.

Conclusion

The developed normal-phase and reversed-phase HPLC methods provide effective strategies for the separation and analysis of this compound isomers. The normal-phase method, utilizing a phenyl-hexyl column, is recommended for achieving baseline separation of positional isomers. The reversed-phase method offers a robust alternative for general purity assessment and quality control where complete isomer separation is not the primary objective. These protocols are valuable for ensuring the quality and consistency of this compound in various industrial and research applications.

References

Application Notes and Protocols for the Sulfonation of Didecylbenzene to Produce Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didecylbenzene sulfonate, an anionic surfactant, is synthesized through the electrophilic aromatic substitution reaction of this compound. This process, known as sulfonation, introduces a sulfonic acid group (-SO3H) onto the benzene ring of the this compound molecule. The resulting this compound sulfonic acid is a key intermediate that, upon neutralization, yields a versatile surfactant with wide-ranging applications in detergency, emulsification, and various industrial processes. This document provides detailed application notes and experimental protocols for the synthesis and characterization of this compound sulfonate surfactants.

Reaction Mechanism and Process Overview

The sulfonation of this compound is a classic example of an electrophilic aromatic substitution reaction. The overall process can be summarized in two main stages:

  • Sulfonation: this compound is reacted with a sulfonating agent, such as concentrated sulfuric acid, oleum (a solution of sulfur trioxide in sulfuric acid), or sulfur trioxide (SO3) gas. The electrophile, typically SO3 or protonated SO3, attacks the electron-rich benzene ring of the this compound.[1][2]

  • Neutralization: The resulting this compound sulfonic acid is then neutralized with a base, commonly sodium hydroxide, to produce the sodium salt of this compound sulfonate, which is the active surfactant.[1]

The industrial production of linear alkylbenzene sulfonates (LAS), a class of compounds that includes this compound sulfonate, is a well-established multi-stage process. This often involves the production of the linear alkylbenzene precursor, followed by sulfonation in specialized reactors like falling film reactors, and subsequent neutralization.[3][4]

Physicochemical Properties of this compound Sulfonate Surfactants

The performance of a surfactant is dictated by its physicochemical properties. The following table summarizes key properties of dodecylbenzene sulfonate surfactants, which are representative of the broader class of linear alkylbenzene sulfonates.

PropertyValueMethod of Determination
Critical Micelle Concentration (CMC) 2.0 mmol L–1 (for neat NaLAS)Surface Tensiometry[5][6]
Decreases with increasing electrolyte concentration (e.g., to 0.02 mmol L–1 in the presence of 0.1 g L–1 Ca2+)Surface Tensiometry[5]
Surface Tension at CMC Approximately 33.45 mN/mTensiometry[7]
Foaming Ability Excellent foaming and detergency properties.[8] The optimal foaming concentration for sodium dodecylbenzene sulfonate is around 0.3%.[9][10]Stirring method, measurement of foam volume and half-life.[9][10]
Solubility Soluble in water.[9]Visual Observation
Appearance Can range from a yellow-colored slurry to an off-white dry powder, flakes, or beads.[9]Visual Observation

Experimental Protocols

Protocol 1: Laboratory Synthesis of this compound Sulfonic Acid using Sulfuric Acid

This protocol details a laboratory-scale synthesis of dodecylbenzene sulfonic acid using concentrated sulfuric acid as the sulfonating agent.[1]

Materials:

  • This compound

  • 98% Sulfuric acid

  • 10% Sodium hydroxide solution

  • Deionized water

  • Four-port round-bottom flask (250 mL)

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Beakers

  • pH indicator paper or pH meter

Procedure:

  • Reaction Setup: Assemble the four-port flask with the mechanical stirrer, thermometer, dropping funnel, and reflux condenser.

  • Reactant Addition: Add 35 mL (approximately 34.6 g) of dodecylbenzene to the flask.

  • Sulfonation: Under continuous stirring, slowly add 35 mL of 98% sulfuric acid from the dropping funnel. Maintain the reaction temperature below 40°C during the addition.

  • Reaction: After the addition is complete, raise the temperature to 60-70°C and continue the reaction for 2 hours.

  • Work-up:

    • Cool the reaction mixture to 40-50°C.

    • Slowly add approximately 15 mL of water.

    • Transfer the mixture to a separatory funnel and allow the layers to separate.

    • Remove the lower aqueous layer containing inorganic salts and retain the upper organic phase.

  • Neutralization:

    • Prepare an 80 mL solution of 10% sodium hydroxide.

    • Add approximately 60-70 mL of the sodium hydroxide solution to a clean four-port flask.

    • Slowly add the organic phase from the previous step to the sodium hydroxide solution under stirring, maintaining the temperature at 40-50°C.

    • Adjust the pH of the mixture to 7-8 using the remaining 10% sodium hydroxide solution. Record the total volume of sodium hydroxide solution used.

Protocol 2: Industrial Sulfonation Process using Sulfur Trioxide (SO3)

Industrial-scale sulfonation is often carried out in continuous falling film reactors using gaseous sulfur trioxide diluted with dry air.[11][12][13]

Process Description:

  • SO3 Generation: Sulfur is burned to produce sulfur dioxide (SO2), which is then catalytically oxidized to sulfur trioxide (SO3).

  • Sulfonation: The gaseous SO3 is diluted with dry air and fed into a falling film reactor concurrently with the linear alkylbenzene (in this case, this compound). The reaction is highly exothermic and requires careful temperature control, typically between 25-35°C.[3]

  • Aging: The reaction mixture may be passed through an aging tank to ensure complete reaction.

  • Neutralization: The resulting sulfonic acid is continuously neutralized with a sodium hydroxide solution to produce the sodium alkylbenzene sulfonate.

Analytical Methods

Protocol 3: Determination of this compound Sulfonate Purity by HPLC

High-Performance Liquid Chromatography (HPLC) is a common method for determining the purity of alkylbenzene sulfonates.[14][15]

Instrumentation and Conditions:

  • HPLC System: With a UV or fluorescence detector.

  • Column: C8 or C18 reverse-phase column.

  • Mobile Phase: A gradient of methanol and an aqueous solution of sodium perchlorate (e.g., 0.075 mol L-1).[14]

  • Flow Rate: 0.5 mL min-1.[14]

  • Detection:

    • Fluorescence: Excitation at 225 nm and emission at 290 nm.[14]

    • UV: Wavelength set at 260 nm ± 10nm.[16]

Procedure:

  • Standard Preparation: Prepare a standard solution of dodecylbenzene sulfonic acid-sodium salt of known concentration.

  • Sample Preparation: Dilute the synthesized surfactant sample to a suitable concentration within the calibration range of the instrument.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Compare the peak areas of the sample to the standard curve to determine the concentration and purity of the this compound sulfonate.

Protocol 4: Two-Phase Titration for Yield Determination

This method is used to determine the concentration of anionic surfactants.

Principle:

The anionic surfactant is titrated with a standard cationic surfactant solution in the presence of a mixed indicator (e.g., methylene blue). The endpoint is indicated by a color change in the organic phase.

Procedure Outline:

  • A known amount of the synthesized this compound sulfonate solution is placed in a flask.

  • An acidic solution and a mixed indicator are added.

  • The solution is titrated with a standardized cationic surfactant solution (e.g., cetyltrimethylammonium bromide - CTAB) with vigorous shaking.

  • The endpoint is reached when the color of the organic phase changes, indicating that all the anionic surfactant has been complexed with the cationic titrant. The yield can then be calculated based on the amount of titrant used.[17]

Visualizations

Sulfonation_Workflow cluster_raw_materials Raw Materials cluster_process Synthesis Process cluster_product Product & Analysis This compound This compound Sulfonation Sulfonation Reaction This compound->Sulfonation Sulfonating_Agent Sulfonating Agent (e.g., SO3, H2SO4) Sulfonating_Agent->Sulfonation Base Neutralizing Agent (e.g., NaOH) Neutralization Neutralization Base->Neutralization Sulfonation->Neutralization This compound Sulfonic Acid Surfactant This compound Sulfonate Surfactant Neutralization->Surfactant Analysis Quality Control (HPLC, Titration) Surfactant->Analysis

Caption: Overall workflow for the synthesis of this compound sulfonate surfactants.

Electrophilic_Aromatic_Substitution This compound This compound (Aromatic Ring) Sigma_Complex Sigma Complex (Carbocation Intermediate) This compound->Sigma_Complex Attack by pi electrons Electrophile Electrophile (SO3 or +SO3H) Electrophile->Sigma_Complex Product This compound Sulfonic Acid Sigma_Complex->Product Loss of H+

Caption: Mechanism of electrophilic aromatic substitution in sulfonation.

References

Application Notes and Protocols: Use of Didecylbenzene in the Synthesis of Polymers and Resins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the utilization of didecylbenzene in the synthesis of various polymers and resins. While direct experimental data for this compound is limited in publicly available literature, this document extrapolates from established polymerization techniques for analogous long-chain alkyl-aromatic and vinyl monomers to provide robust starting points for research and development.

Introduction to this compound in Polymer Chemistry

This compound, a dialkylated aromatic hydrocarbon, offers unique properties when incorporated into polymer structures. The two long alkyl (decyl) chains can impart flexibility, hydrophobicity, and improved solubility in organic solvents to the resulting polymers. The aromatic ring provides a site for various polymerization reactions, including addition and condensation polymerization, making it a versatile monomer for creating a range of materials from thermoplastic polymers to crosslinked thermosetting resins.

Potential Applications:

  • Specialty Resins: The long alkyl chains can be leveraged to create resins with tailored solubility and compatibility for specific formulations, such as in coatings, adhesives, and composites.

  • Polymer Modifiers: Incorporation of this compound as a comonomer can modify the properties of existing polymers, enhancing their flexibility, impact resistance, and processability.

  • Functional Polymers: The benzene ring can be further functionalized post-polymerization to introduce specific chemical groups for applications in areas like ion exchange or as a support for catalysts.

Synthesis of Poly(this compound) via Cationic Polymerization

Cationic polymerization is a suitable method for polymerizing vinyl-substituted this compound or for the alkylation of aromatic rings to form polymer chains. This protocol is adapted from general procedures for the cationic polymerization of styrene and other vinyl monomers.[1]

Experimental Protocol: Cationic Polymerization of Vinyl this compound

Objective: To synthesize a thermoplastic polymer from vinyl this compound using a Lewis acid catalyst.

Materials:

  • Vinyl this compound (monomer)

  • Dichloromethane (solvent, anhydrous)

  • Titanium tetrachloride (TiCl₄) (initiator)

  • Methanol (terminating agent)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • Reactor Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is assembled.

  • Inert Atmosphere: The flask is purged with dry nitrogen gas for 15-20 minutes to remove oxygen and moisture.

  • Monomer and Solvent Addition: 10 g of vinyl this compound is dissolved in 100 mL of anhydrous dichloromethane and transferred to the reaction flask via a cannula.

  • Cooling: The reaction mixture is cooled to -78°C using a dry ice/acetone bath.

  • Initiation: A solution of 0.1 mL of titanium tetrachloride in 10 mL of anhydrous dichloromethane is prepared and slowly added dropwise to the stirred monomer solution.

  • Polymerization: The reaction is allowed to proceed for 1-2 hours at -78°C. The progress of the polymerization can be monitored by observing the increase in viscosity of the solution.

  • Termination: The polymerization is terminated by the addition of 10 mL of pre-chilled methanol.

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol (approximately 500 mL).

  • Purification: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 60°C to a constant weight.

Experimental Workflow: Cationic Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up A Assemble and Dry Reactor B Purge with Nitrogen A->B C Add Monomer and Solvent B->C D Cool to -78°C C->D E Initiate with TiCl4 D->E F Allow Polymerization E->F G Terminate with Methanol F->G H Precipitate Polymer G->H I Filter and Wash H->I J Dry Polymer I->J

Workflow for Cationic Polymerization of Vinyl this compound.
Quantitative Data (Extrapolated)

The following table presents extrapolated data based on typical cationic polymerization of long-chain alkylstyrenes. Actual results with this compound may vary.

ParameterValue
Monomer Conversion85 - 95%
Number Average Mol. Wt. (Mn)10,000 - 50,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5
Glass Transition Temp. (Tg)-10 to 10 °C

Synthesis of this compound-Modified Phenolic Resins

Phenolic resins can be synthesized through the condensation reaction of a phenol with an aldehyde, typically formaldehyde. This compound, when used in conjunction with phenol, can be incorporated into the resin structure, imparting flexibility and hydrophobicity. This protocol is adapted from general procedures for synthesizing phenolic resins.[2][3]

Experimental Protocol: Synthesis of this compound-Phenol-Formaldehyde Resin

Objective: To synthesize a this compound-modified phenolic resin via condensation polymerization.

Materials:

  • Phenol

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Sodium hydroxide (catalyst)

  • Hydrochloric acid (for neutralization)

  • Water

Procedure:

  • Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Reactant Charging: 50 g of phenol and 20 g of this compound are added to the flask and heated to 80°C with stirring until a homogeneous mixture is formed.

  • Catalyst Addition: A solution of 2 g of sodium hydroxide in 10 mL of water is added to the reaction mixture.

  • Formaldehyde Addition: 60 mL of 37% formaldehyde solution is added slowly to the mixture while maintaining the temperature at 80-85°C.

  • Condensation Reaction: The reaction mixture is heated to reflux (approximately 95-100°C) and maintained for 2-3 hours.

  • Neutralization and Dehydration: The reaction is cooled to 70°C, and hydrochloric acid is added to neutralize the catalyst (to a pH of 6-7). The water is then removed by vacuum distillation.

  • Curing: The resulting viscous resin is poured into a mold and cured in an oven at 120-150°C for several hours to form a crosslinked thermoset.

Experimental Workflow: Phenolic Resin Synthesis

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Curing A Charge Phenol and this compound B Heat to 80°C A->B C Add NaOH Catalyst B->C D Add Formaldehyde C->D E Reflux for 2-3 hours D->E F Neutralize with HCl E->F G Vacuum Distillation F->G H Pour into Mold G->H I Cure in Oven H->I

Workflow for this compound-Modified Phenolic Resin Synthesis.
Quantitative Data (Extrapolated)

The following table provides expected properties for a this compound-modified phenolic resin.

PropertyExpected Value
Resin Yield90 - 98%
Softening Point70 - 90 °C
Curing Time at 150°C2 - 4 hours
Water Absorption (24h)< 0.5%

Synthesis of this compound-Based Epoxy Resins

Epoxy resins can be synthesized by reacting a compound with hydroxyl groups (like a bisphenol) with epichlorohydrin. A bis-phenolic derivative of this compound could serve as a precursor for a novel epoxy resin with enhanced flexibility.

Experimental Protocol: Synthesis of a this compound-Based Epoxy Resin

Objective: To synthesize an epoxy resin from a bis-phenolic derivative of this compound.

Materials:

  • Bis(4-hydroxyphenyl)this compound

  • Epichlorohydrin

  • Sodium hydroxide

  • Toluene (solvent)

  • Water

Procedure:

  • Reactor Setup: A four-necked flask is equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer.

  • Reactant Charging: 50 g of bis(4-hydroxyphenyl)this compound and 150 mL of epichlorohydrin are charged into the flask and heated to 60°C with stirring.

  • Caustic Addition: A 40% aqueous solution of sodium hydroxide is added dropwise over 1-2 hours, maintaining the temperature between 60-65°C.

  • Reaction: The reaction is continued for an additional hour after the addition is complete.

  • Washing: The reaction mixture is cooled, and 100 mL of toluene is added. The organic layer is washed several times with hot water to remove sodium chloride and excess sodium hydroxide.

  • Solvent Removal: The toluene and excess epichlorohydrin are removed by vacuum distillation.

  • Product: The resulting liquid epoxy resin is collected.

Logical Relationship: Epoxy Resin Synthesis

G cluster_reactants Reactants cluster_process Process cluster_products Products & By-products A Bis-phenolic this compound D Reaction at 60-65°C A->D B Epichlorohydrin B->D C NaOH C->D E This compound Epoxy Resin D->E F NaCl D->F G H2O D->G

Logical Relationship in this compound-Based Epoxy Resin Synthesis.
Quantitative Data (Extrapolated)

Expected properties of a this compound-based epoxy resin.

PropertyExpected Value
Epoxy Equivalent Weight400 - 600 g/eq
Viscosity at 25°C5,000 - 15,000 mPa·s
Color (Gardner)1 - 3
Hydrolyzable Chlorine< 0.1%

Disclaimer: The experimental protocols and quantitative data provided are based on established chemical principles and analogous systems. Researchers should conduct their own optimization and characterization experiments to validate these methods for this compound-specific polymers and resins. Appropriate safety precautions should be taken when handling all chemicals.

References

Troubleshooting & Optimization

optimizing reaction conditions for didecylbenzene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for didecylbenzene synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Product Yield

Potential CauseRecommended Solution
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may be hydrolyzed due to exposure to moisture. Zeolite catalysts may require activation.Use freshly opened or properly stored anhydrous catalyst. Ensure all glassware is thoroughly dried before use. For zeolites, follow the recommended activation procedure (e.g., calcination).
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction.Gradually increase the catalyst loading in small increments. Refer to established protocols for typical catalyst-to-reactant ratios.
Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier.Increase the reaction temperature in a controlled manner. Monitor the reaction progress at each temperature increment. For the alkylation of benzene with 1-decene using an acidified clay catalyst, a reaction temperature of 100°C has been shown to be effective.[1]
Poor Quality Starting Materials: Impurities in benzene, decene, or decyl chloride can interfere with the reaction.Use high-purity, anhydrous reactants. Consider purifying starting materials if their quality is uncertain.
Carbocation Rearrangement: The intermediate carbocation may rearrange to a more stable form, leading to undesired isomers instead of the target this compound. This is more prevalent with primary alkyl halides.Consider using Friedel-Crafts acylation followed by a reduction step to avoid carbocation rearrangements.

Issue 2: Formation of Multiple Alkylation Products (Polyalkylation)

Potential CauseRecommended Solution
High Reactant Concentration: A high concentration of the alkylating agent (decene or decyl chloride) relative to benzene increases the likelihood of multiple alkyl groups attaching to the benzene ring.Use a large excess of benzene. A higher benzene to 1-decene molar ratio can increase the selectivity for the monoalkylated product.[1]
Reaction Temperature is Too High: Elevated temperatures can favor polyalkylation.Optimize the reaction temperature by running the reaction at lower temperatures and monitoring the product distribution.
Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of polyalkylated products.Monitor the reaction progress using techniques like GC-MS and stop the reaction once the desired conversion of the limiting reactant is achieved.

Issue 3: Presence of Unwanted Isomers in the Product

Potential CauseRecommended Solution
Carbocation Rearrangement: The initial carbocation formed from the alkylating agent can undergo hydride or alkyl shifts to form more stable carbocations, leading to a mixture of constitutional isomers.Employ shape-selective catalysts like certain zeolites (e.g., MOR, BEA) which can favor the formation of specific isomers like 2-phenyldecane.[2] Using Friedel-Crafts acylation followed by reduction is another strategy to prevent rearrangements.
Isomerization of Alkene: If using an alkene like 1-decene, it can isomerize to internal alkenes before alkylating the benzene ring, resulting in different phenylalkane isomers.Choose a catalyst and reaction conditions that minimize alkene isomerization. Some solid acid catalysts can be selective for the alkylation of the terminal double bond.

Issue 4: Difficulty in Product Purification

Potential CauseRecommended Solution
Close Boiling Points of Isomers and Byproducts: The various isomers of this compound and other byproducts may have boiling points close to the desired product, making separation by simple distillation difficult.Employ fractional distillation with a high-efficiency column to achieve better separation.[3][4][5]
Presence of Solid Catalyst Residues: Solid catalysts need to be completely removed before distillation to avoid decomposition of the product at high temperatures.Thoroughly filter the reaction mixture to remove all solid catalyst particles before proceeding with purification.
Formation of Emulsions During Workup: Aqueous workup to remove the catalyst can sometimes lead to stable emulsions, making phase separation challenging.Use appropriate washing solutions (e.g., dilute acid, brine) and allow sufficient time for phase separation. In some cases, adding a small amount of a different organic solvent can help break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for this compound synthesis?

A1: The most common catalysts for the Friedel-Crafts alkylation to produce linear alkylbenzenes like this compound are Lewis acids such as aluminum chloride (AlCl₃) and hydrofluoric acid (HF).[6][7] Solid acid catalysts, particularly zeolites (e.g., FAU, MOR, BEA), are increasingly being used as more environmentally friendly alternatives.[2][7] Acidified clays have also been shown to be effective.[1]

Q2: What are the typical starting materials for this compound synthesis?

A2: The synthesis typically involves the reaction of benzene with an alkylating agent containing a ten-carbon chain. Common alkylating agents are 1-decene or other decene isomers, and 1-chlorodecane or other decyl chloride isomers.

Q3: What are the major side reactions to be aware of during this compound synthesis?

A3: The primary side reactions in Friedel-Crafts alkylation for this compound synthesis include:

  • Polyalkylation: The addition of more than two decyl groups to the benzene ring.

  • Carbocation Rearrangement: Isomerization of the decyl carbocation, leading to a mixture of different this compound isomers.

  • Alkene Isomerization: If using decene, it can isomerize to different positions along the carbon chain before alkylation.

Q4: How can I monitor the progress of my this compound synthesis reaction?

A4: The progress of the reaction can be effectively monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing them using Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10][11] This will allow you to determine the conversion of the starting materials and the formation of the desired product and any byproducts.

Q5: What is the best method to purify the final this compound product?

A5: Fractional distillation is the most common and effective method for purifying this compound from the reaction mixture, especially for separating it from unreacted benzene and other lower-boiling impurities.[3][4][5] For separating close-boiling isomers, a high-efficiency distillation column is recommended. Column chromatography can also be used for smaller-scale purifications.

Data Presentation

Table 1: Comparison of Reaction Conditions for Alkylbenzene Synthesis

ParameterMethod 1: Zeolite Catalyst[2]Method 2: Acidified Clay Catalyst[1]
Alkylating Agent 1-Dodecene (similar to 1-Decene)1-Decene
Catalyst Zeolites (MOR, BEA, FAU)Acidified CuO-MoO₃/Al₂O₃
Temperature 140 °C100 °C
Pressure 20 barAutogenous
Benzene:Alkene Molar Ratio 6:1Varied, up to 12:1
Key Outcome Desilication of zeolites improved conversion and selectivity to 2-phenyl dodecane.Increased reaction time and benzene/1-decene molar ratio led to higher product yield and conversion.

Experimental Protocols

Protocol 1: Synthesis of this compound using 1-Decene and an Acidified Clay Catalyst (Adapted from[1])

  • Catalyst Preparation: Prepare the acidified CuO-MoO₃/Al₂O₃ catalyst by impregnation, followed by calcination at 450°C for 2 hours and activation by soaking in 2M H₂SO₄.

  • Reaction Setup: In a suitable batch reactor, charge the activated catalyst.

  • Reactant Addition: Introduce benzene and 1-decene into the reactor at the desired molar ratio (e.g., 8:1 benzene:1-decene).

  • Reaction Conditions: Heat the mixture to 100°C under autogenous pressure and maintain vigorous stirring.

  • Monitoring: Periodically withdraw samples and analyze by GC-MS to monitor the conversion of 1-decene and the formation of this compound.

  • Workup: After the desired reaction time, cool the reactor, filter to remove the catalyst, and wash the organic phase with a neutralizing agent (e.g., sodium bicarbonate solution) and then with water.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and purify the this compound by fractional distillation under reduced pressure.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start catalyst_prep Catalyst Preparation / Activation start->catalyst_prep reactant_prep Reactant Purification (if necessary) start->reactant_prep reactor_charge Charge Reactor with Catalyst and Reactants catalyst_prep->reactor_charge reactant_prep->reactor_charge reaction_conditions Set Reaction Temperature and Pressure reactor_charge->reaction_conditions stirring Continuous Stirring reaction_conditions->stirring monitoring Monitor Reaction Progress (e.g., GC-MS) stirring->monitoring cooling Cool Reaction Mixture monitoring->cooling Reaction Complete filtration Filter to Remove Catalyst cooling->filtration washing Wash Organic Phase filtration->washing drying Dry Organic Phase washing->drying purification Purify by Fractional Distillation drying->purification end End Product: this compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield start Low or No Product Yield check_catalyst Is the catalyst active and used in sufficient quantity? start->check_catalyst check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes inactive_catalyst Solution: Use fresh/activated catalyst and optimize loading. check_catalyst->inactive_catalyst No check_reactants Are the starting materials pure and anhydrous? check_temp->check_reactants Yes low_temp Solution: Gradually increase reaction temperature. check_temp->low_temp No check_rearrangement Could carbocation rearrangement be occurring? check_reactants->check_rearrangement Yes impure_reactants Solution: Purify starting materials. check_reactants->impure_reactants No rearrangement Solution: Consider Friedel-Crafts acylation/reduction. check_rearrangement->rearrangement Yes

Caption: Troubleshooting decision tree for low product yield.

References

improving the yield and purity of didecylbenzene production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of didecylbenzene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for producing this compound?

A1: this compound is typically synthesized via the Friedel-Crafts alkylation of benzene with a C10 alkylating agent, such as 1-decene or 1-chlorodecane. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid or a solid acid catalyst.

Q2: What are the main challenges in this compound synthesis?

A2: The primary challenges in this compound production include:

  • Polyalkylation: The addition of more than two decyl groups to the benzene ring, leading to the formation of tridecylbenzene and higher alkylated products.[1][2][3]

  • Isomer Formation: The formation of various positional isomers of this compound (ortho, meta, and para), which can be difficult to separate.

  • Carbocation Rearrangement: Rearrangement of the decyl carbocation intermediate can lead to the formation of branched-chain isomers instead of the desired linear this compound.[1][3]

  • Catalyst Deactivation: The catalyst can be deactivated by impurities in the reactants or by the formation of heavy byproducts that block active sites.[4][5]

Q3: What types of catalysts are used for this compound synthesis?

A3: Both homogeneous and heterogeneous catalysts are used.

  • Homogeneous Catalysts: Traditional Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are effective but can be corrosive and difficult to separate from the product mixture.[1][6]

  • Heterogeneous Catalysts: Solid acid catalysts, particularly zeolites such as Beta zeolites and MCM-22, are increasingly preferred. They offer advantages like easier separation, reusability, and shape selectivity, which can improve the yield of the desired isomer.[4][5][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Suboptimal Reaction Temperature: Incorrect temperature can lead to incomplete reaction or increased side reactions.Optimize the reaction temperature. For zeolite catalysts, a temperature range of 150-200°C is often used.
Incorrect Benzene to Decene Molar Ratio: An excess of either reactant can limit the formation of the desired product.Systematically vary the molar ratio of benzene to 1-decene to find the optimal balance. A higher benzene-to-olefin ratio can help minimize olefin oligomerization.
Catalyst Deactivation: Impurities in the feedstock or coke formation on the catalyst surface can reduce its activity.[4][5]Ensure high purity of reactants. For zeolite catalysts, regeneration via calcination can restore activity.
Low Purity of this compound (High Levels of Isomers or Byproducts) Polyalkylation: The alkylated benzene ring is more reactive than benzene itself, leading to further alkylation.[1][3]Use a large excess of benzene relative to the alkylating agent to favor mono- and di-alkylation over polyalkylation.
Carbocation Rearrangement: Formation of more stable secondary carbocations from the primary carbocation of 1-decene.[1][3]Employ shape-selective catalysts like zeolites that can sterically hinder the formation of branched isomers. Lowering the reaction temperature can also sometimes reduce rearrangements.
Formation of Diphenylalkanes: Reaction of the alkylating agent with two benzene molecules.Optimize the process conditions, including catalyst type and reaction temperature, to disfavor this side reaction.
Difficulty in Product Purification Close Boiling Points of Isomers: Ortho, meta, and para isomers of this compound can have very similar boiling points, making distillation challenging.Utilize fractional distillation under reduced pressure. For high-purity applications, preparative chromatography may be necessary.
Presence of Unreacted Starting Materials and Byproducts: Residual benzene, decene, and other alkylated benzenes contaminate the final product.A multi-step purification process involving washing (e.g., with a mild base to remove acidic catalyst residues), followed by fractional distillation, is recommended.

Experimental Protocols

General Protocol for this compound Synthesis using a Zeolite Catalyst
  • Catalyst Activation: The zeolite catalyst (e.g., H-Beta) is activated by calcination in a furnace. A typical procedure involves heating the catalyst to 550°C for 4-6 hours in a stream of dry air to remove any adsorbed water and organic templates.[8]

  • Reaction Setup: A batch reactor is charged with benzene and the activated zeolite catalyst. The mixture is heated to the desired reaction temperature (e.g., 180°C) under constant stirring.

  • Alkylation Reaction: 1-Decene is fed into the reactor at a controlled rate. The reaction is carried out for a specified duration (e.g., 2-8 hours). The progress of the reaction can be monitored by taking periodic samples and analyzing them using gas chromatography (GC).

  • Product Recovery: After the reaction is complete, the reactor is cooled down, and the catalyst is separated from the reaction mixture by filtration.

  • Purification: The crude product is first subjected to distillation to remove unreacted benzene and 1-decene. The resulting mixture of alkylated benzenes is then purified by fractional distillation under vacuum to isolate the this compound fraction.

Visualizations

experimental_workflow catalyst_activation Catalyst Activation (Calcination) reaction_setup Reaction Setup (Benzene + Catalyst) catalyst_activation->reaction_setup alkylation Alkylation (1-Decene Feed) reaction_setup->alkylation product_recovery Product Recovery (Filtration) alkylation->product_recovery purification Purification (Distillation) product_recovery->purification final_product This compound purification->final_product troubleshooting_logic start Low Yield or Purity Issue check_yield Low Yield? start->check_yield check_purity Low Purity? start->check_purity suboptimal_conditions Suboptimal Conditions? - Temperature - Molar Ratio check_yield->suboptimal_conditions Yes catalyst_deactivation Catalyst Deactivation? check_yield->catalyst_deactivation Yes polyalkylation Polyalkylation? check_purity->polyalkylation Yes isomerization Isomerization? check_purity->isomerization Yes optimize_conditions Optimize Reaction Conditions suboptimal_conditions->optimize_conditions regenerate_catalyst Regenerate/Replace Catalyst catalyst_deactivation->regenerate_catalyst adjust_ratio Adjust Benzene/Decene Ratio polyalkylation->adjust_ratio change_catalyst Use Shape-Selective Catalyst isomerization->change_catalyst

References

Technical Support Center: Separation of Didecylbenzene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the separation of didecylbenzene isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers so challenging?

The primary challenge in separating this compound isomers lies in their similar physicochemical properties. Isomers are molecules that share the same molecular formula but have different structural arrangements.[1] This structural similarity often results in very close boiling points, melting points, and solubility profiles, making them difficult to separate using conventional techniques like fractional distillation.[1]

Q2: What are the most effective methods for separating this compound isomers?

Chromatographic techniques are generally the most effective for separating isomers with similar physicochemical properties. Specifically:

  • Capillary Gas Chromatography (GC): This is a highly promising method for the individual analysis of hydrocarbon isomers due to its high efficiency. The use of long capillary columns and specialized stationary phases, such as liquid crystalline phases, can enhance selectivity for positional isomers.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, can also be employed. The choice of stationary phase is crucial; for instance, phenyl-based columns can offer unique selectivity for aromatic compounds through π-π interactions.

Q3: Is fractional distillation a viable option for separating this compound isomers?

While possible, fractional distillation is often very elaborate and may not achieve high purity separation for isomers with very close boiling points.[2] Success with fractional distillation would likely require a highly efficient column with a large number of theoretical plates and a high reflux ratio. For many isomeric mixtures, the boiling point differences are too small for practical separation by this method alone.[2]

Q4: Can solvent crystallization be used for separation?

Solvent crystallization can be a promising technique, as linear and branched isomers can exhibit different solubilities in a given solvent. However, the process can be complicated by the potential for liquid-liquid equilibrium to interfere with the solid-liquid equilibrium, which can affect product purity.

Q5: How do the different isomeric structures of this compound affect their properties?

The arrangement of the two decyl chains on the benzene ring (ortho, meta, para, and various branched isomers) influences their physical and chemical properties. Generally:

  • Boiling Point: More compact, highly branched isomers tend to have lower boiling points compared to their linear or less branched counterparts due to reduced surface area and weaker van der Waals forces.[3]

  • Melting Point: Symmetrical isomers often have higher melting points because they can pack more efficiently into a crystal lattice.[3]

  • Solubility: The overall polarity and shape of the isomer will affect its solubility in different solvents.

Data Presentation: Physicochemical Properties of Alkylbenzene Isomers

Isomer TypeCompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
Linearn-DodecylbenzeneC18H30246.443283
BranchedDodecylbenzene (mixture of isomers)C18H30246.44179-180 (at 13 mmHg)-3

Data sourced from various chemical suppliers and databases for dodecylbenzene.[4]

Troubleshooting Guides

Gas Chromatography (GC) Separation Issues
ProblemPossible CausesRecommended Solutions
Poor Resolution/Peak Overlap - Inappropriate column (insufficient selectivity).- Incorrect temperature program.- Column overloading.- Use a more selective stationary phase (e.g., a liquid crystalline phase for positional isomers).- Optimize the temperature ramp rate (slower ramps can improve separation).- Inject a smaller sample volume or use a higher split ratio.[4]
Peak Tailing - Active sites in the injector liner or column.- Column contamination.- Sample is too polar for the column.- Use a deactivated liner and/or a column with better inertness.- Condition the column at a high temperature or trim the first few centimeters.- Consider derivatization to make the analyte less polar.[4]
Ghost Peaks - Contamination in the carrier gas, septum, or injector.- Carryover from a previous injection.- Use high-purity carrier gas and appropriate gas filters.- Replace the septum.- Run a blank solvent injection after a concentrated sample.[1]
Irreproducible Retention Times - Leaks in the system.- Fluctuations in carrier gas flow rate or oven temperature.- Perform a leak check of the system, especially at the injector and column fittings.- Ensure the gas supply is stable and the GC oven is properly calibrated.
High-Performance Liquid Chromatography (HPLC) Separation Issues
ProblemPossible CausesRecommended Solutions
Poor Separation of Positional Isomers - Mobile phase composition is not optimal.- Inappropriate column chemistry.- Adjust the ratio of organic solvent to water in the mobile phase.- Use a column with enhanced shape selectivity, such as a phenyl or pentafluorophenyl (PFP) column, to improve π-π interactions with the aromatic ring.
Broad Peaks - Column is overloaded.- Extra-column volume is too high.- Column is degrading.- Reduce the injection volume or sample concentration.- Use smaller inner diameter tubing between the injector, column, and detector.- Replace the column.
Split Peaks - Clogged frit or partially blocked column inlet.- Sample solvent is too strong and incompatible with the mobile phase.- Reverse flush the column (if permitted by the manufacturer).- Dissolve the sample in the mobile phase or a weaker solvent.[1]

Experimental Protocols

Gas Chromatography Method for Separation of Alkylbenzene Isomers

This is a general starting method that should be optimized for the specific mixture of this compound isomers.

  • Instrumentation and Columns:

    • Gas chromatograph equipped with a flame ionization detector (FID).

    • Capillary column: A non-polar column (e.g., DB-1 or DB-5 type) is a good starting point. For enhanced selectivity between positional isomers, a column with a liquid crystalline stationary phase may be necessary.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Carrier Gas: Helium or Hydrogen, with a constant flow rate (e.g., 1-2 mL/min).

    • Injection Mode: Split (e.g., 50:1 or 100:1) to avoid column overload.

    • Oven Temperature Program:

      • Initial Temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 5-10°C/min to 280°C.

      • Final Hold: Hold at 280°C for 10-20 minutes to ensure all isomers elute.

  • Sample Preparation:

    • Prepare a dilute solution of the this compound isomer mixture in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of approximately 100-1000 µg/mL.

    • Ensure the sample is free of particulate matter by filtering if necessary.

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC.

    • Acquire the chromatogram and identify the peaks based on their retention times. For unknown mixtures, hyphenated techniques like GC-Mass Spectrometry (GC-MS) are invaluable for identifying the individual isomers.

Mandatory Visualizations

Logical Workflow for this compound Isomer Separation and Analysis

Separation_Workflow Workflow for this compound Isomer Separation start Mixture of This compound Isomers method_selection Select Separation Method start->method_selection gc Gas Chromatography (GC) method_selection->gc High Volatility hplc High-Performance Liquid Chromatography (HPLC) method_selection->hplc High Polarity Differences distillation Fractional Distillation method_selection->distillation Significant Boiling Point Differences optimization Optimize Parameters (e.g., Temp, Mobile Phase) gc->optimization hplc->optimization distillation->optimization separation Perform Separation optimization->separation analysis Analyze Fractions (GC-MS, NMR) separation->analysis purity_check Purity Assessment analysis->purity_check pure_isomers Isolated Pure Isomers purity_check->pure_isomers Purity > 99% reoptimize Re-optimize or Choose New Method purity_check->reoptimize Purity < 99% reoptimize->method_selection

Caption: Logical workflow for the separation and analysis of this compound isomers.

References

Technical Support Center: Purification of High-Purity Didecylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of high-purity didecylbenzene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Fractional Distillation

Potential Cause Troubleshooting Steps
Inefficient Column Packing Ensure the fractionating column is packed uniformly to provide the maximum number of theoretical plates. For high-boiling liquids like this compound, structured packing or Vigreux columns are often effective.
Distillation Rate Too High A slower distillation rate allows for better equilibrium between the liquid and vapor phases, leading to a more efficient separation. Reduce the heating rate to allow for a slow and steady collection of the distillate.
Fluctuating Heat Source Use a heating mantle with a controller or an oil bath to maintain a stable and consistent temperature. Fluctuations can disrupt the equilibrium in the column.
Inadequate Insulation Wrap the distillation column with glass wool or aluminum foil to minimize heat loss to the surroundings, especially for high-boiling point compounds.
Incorrect Thermometer Placement The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
Presence of Azeotropes While less common for hydrocarbons like this compound with its likely impurities, the possibility of an azeotrope forming with a contaminant cannot be entirely ruled out. If other methods fail, consider a different purification technique.

Issue 2: Poor Crystal Formation or Oiling Out During Recrystallization

Potential Cause Troubleshooting Steps
Inappropriate Solvent The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Conduct small-scale solvent screening with a variety of non-polar and moderately polar organic solvents (e.g., hexanes, heptane, isopropanol, acetone, or mixtures thereof).[1][2][3][4]
Solution Not Saturated Too much solvent was added. Gently heat the solution to evaporate some of the solvent until you observe the formation of crystals upon cooling a small sample.
Cooling Too Rapidly Rapid cooling can lead to the formation of small, impure crystals or "oiling out." Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]
Supersaturated Solution If no crystals form upon cooling, induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of pure this compound.
"Oiling Out" This occurs when the boiling point of the solvent is higher than the melting point of the solute, or if the solute is highly impure. Try a lower-boiling point solvent or a solvent pair. Pre-purification by another method like distillation might be necessary.

Issue 3: Ineffective Separation During Flash Chromatography

Potential Cause Troubleshooting Steps
Inappropriate Solvent System The chosen eluent does not provide adequate separation of this compound from its impurities. Use thin-layer chromatography (TLC) to screen different solvent systems. For non-polar compounds like this compound, start with a non-polar solvent like hexane and gradually increase the polarity by adding a small amount of a more polar solvent like ethyl acetate or dichloromethane. An Rf value of 0.2-0.4 for this compound on the TLC plate is a good starting point.[5][6][7]
Poor Column Packing An improperly packed column will have channels that lead to poor separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks. Both dry packing and slurry packing methods can be effective if done carefully.[8]
Sample Overloading Too much crude sample was loaded onto the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
Sample Applied in a Too-Polar Solvent Dissolving the sample in a solvent that is significantly more polar than the eluent can cause band broadening. Dissolve the sample in a minimal amount of the initial eluent or a slightly less polar solvent.
Column Running Dry Allowing the solvent level to drop below the top of the silica gel will cause the column to crack and ruin the separation. Always keep the silica gel covered with solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in commercially available or synthetically produced this compound?

A1: The impurities in this compound largely depend on its synthesis method, which is typically a Friedel-Crafts alkylation of benzene with 1-decene or 1-chlorodecane.[9][10][11][12] Potential impurities include:

  • Positional Isomers: Due to carbocation rearrangements during the Friedel-Crafts reaction, various isomers of this compound with the benzene ring attached at different positions on the decyl chains can be formed.[9][10]

  • Polyalkylated Benzenes: The addition of one alkyl group activates the benzene ring, making it susceptible to further alkylation. This can result in the formation of tridecylbenzene and other polyalkylated species.[9]

  • Unreacted Starting Materials: Residual benzene, 1-decene, or 1-chlorodecane may be present.

  • Dialkylated Benzenes with Different Chain Lengths: If the starting alkene/alkyl halide mixture is not pure, a variety of dialkylated benzenes can be formed.

  • Byproducts from Catalyst: Remnants of the Lewis acid catalyst (e.g., AlCl₃) or its byproducts may be present.

Q2: Which purification technique is best for achieving high-purity this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Fractional Vacuum Distillation: This is a highly effective method for separating this compound from impurities with significantly different boiling points, such as unreacted starting materials and some lower-boiling isomers. Due to the high boiling point of this compound, distillation should be performed under reduced pressure to prevent thermal decomposition.[13]

  • Recrystallization: If this compound is a solid at room temperature or can be induced to crystallize from a suitable solvent, recrystallization can be an excellent technique for removing small amounts of impurities, yielding a very pure product.[1][2][3][4]

  • Flash Chromatography: This technique is well-suited for separating isomers and other closely related impurities that are difficult to remove by distillation. It is often used for smaller-scale purifications.

For achieving the highest purity, a combination of these techniques may be necessary, for example, an initial distillation followed by recrystallization or chromatography.

Q3: What analytical methods are suitable for assessing the purity of this compound?

A3: Several analytical techniques can be used to determine the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both separating and identifying volatile and semi-volatile impurities. It can provide detailed information about the isomeric distribution and the presence of any byproducts.[14][15][16][17]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate this compound from its impurities, particularly those that are less volatile or thermally sensitive.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide information about the structure of the main product and the presence of impurities. The integration of signals can be used for quantitative analysis if an internal standard is used.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the functional groups present in the molecule and to detect certain types of impurities.

Quantitative Data

The following tables provide generalized data for the purification of long-chain alkylbenzenes, which can be used as a starting point for the purification of this compound. The exact values will depend on the specific impurity profile and experimental conditions.

Table 1: Typical Purity and Yield for Purification Techniques

Purification Technique Typical Starting Purity Typical Final Purity Typical Yield Notes
Fractional Vacuum Distillation 80-95%98-99.5%70-90%Highly effective for removing impurities with different boiling points.
Recrystallization (single) 90-98%>99.5%50-80%Yield can be improved with a second crop of crystals, but purity may be slightly lower.[4]
Flash Chromatography 85-95%>99%60-85%Yield depends on the separation of the desired compound from impurities on the column.

Table 2: Purity Analysis Parameters (GC-MS)

Parameter Value/Condition
Column Non-polar capillary column (e.g., DB-1 or DB-5 type)[14]
Carrier Gas Helium
Injection Mode Split/Splitless
Temperature Program Initial temperature of 50-100°C, ramp up to 280-320°C.
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.

  • Sample Preparation: Place the crude this compound in the round-bottom flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Distillation:

    • Begin stirring and slowly apply vacuum to the system.

    • Once the desired pressure is reached, begin heating the flask gently using a heating mantle.

    • Observe the temperature at the top of the column. Collect any low-boiling fractions in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main fraction.

    • Continue distillation until most of the this compound has been collected, leaving a small amount of residue in the distillation flask to avoid distilling to dryness.

    • Stop heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[2]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of this compound.

Protocol 3: Flash Chromatography

  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives an Rf value of 0.2-0.4 for this compound.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the silica gel column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure using a pump or an inert gas to force the solvent through the column at a steady rate.

    • Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Benzene Benzene Reaction Friedel-Crafts Alkylation Benzene->Reaction Decene 1-Decene Decene->Reaction Catalyst Lewis Acid Catalyst (e.g., AlCl₃) Catalyst->Reaction Crude_DDB Crude this compound Reaction->Crude_DDB Distillation Fractional Vacuum Distillation Crude_DDB->Distillation Recrystallization Recrystallization Distillation->Recrystallization Chromatography Flash Chromatography Recrystallization->Chromatography Pure_DDB High-Purity This compound Chromatography->Pure_DDB GCMS GC-MS Pure_DDB->GCMS HPLC HPLC Pure_DDB->HPLC NMR NMR Pure_DDB->NMR

Caption: A typical experimental workflow for the synthesis and purification of high-purity this compound.

Troubleshooting_Distillation Start Low Purity after Distillation Cause1 Distillation Rate Too High? Start->Cause1 Solution1 Reduce Heating Rate Cause1->Solution1 Yes Cause2 Inefficient Column? Cause1->Cause2 No End Purity Improved Solution1->End Solution2 Repack or Use a More Efficient Column Cause2->Solution2 Yes Cause3 Poor Insulation? Cause2->Cause3 No Solution2->End Solution3 Insulate Column Cause3->Solution3 Yes Solution3->End

Caption: A logical troubleshooting guide for low purity after fractional distillation.

References

Technical Support Center: Didecylbenzene (DDB) Lubricant Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with didecylbenzene (DDB) in lubricant formulations.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with DDB-based lubricants.

Question: My DDB-based lubricant is showing signs of premature degradation, such as increased viscosity and a darkened color. What are the potential causes and how can I troubleshoot this?

Answer:

Premature degradation of DDB lubricants is often linked to thermal and oxidative stress. The following steps can help you identify the root cause:

  • Review Operating Temperatures: this compound, as an alkyl benzene, generally exhibits good thermal stability. However, exceeding its recommended operating temperature can accelerate degradation. Cross-reference your experimental temperatures with the technical data sheet for the specific DDB product you are using.

  • Check for Contaminants: Contamination can catalyze degradation. Water, metal particles from wear, and cross-contamination with other lubricant types can all accelerate the breakdown of the base oil and additives.[1]

  • Analyze for Oxidative Stress: Exposure to air at elevated temperatures is a primary cause of lubricant degradation. Ensure your experimental setup minimizes air entrainment.

  • Evaluate Additive Package: The degradation you are observing might be related to the depletion of antioxidant additives in your formulation.

The following diagram illustrates a logical workflow for troubleshooting premature DDB lubricant degradation:

A Premature Lubricant Degradation Observed (Increased Viscosity, Darkening) B Review Operating Temperatures A->B F Temperature within Specification? B->F C Analyze for Contamination (e.g., Water, Metal Particles) G Contaminants Detected? C->G D Assess for Oxidative Stress (e.g., Air Entrainment) H Evidence of Oxidation? D->H E Evaluate Additive Stability and Depletion I Additive Depletion Confirmed? E->I F->C Yes J Reduce Operating Temperature or Select Higher Stability DDB F->J No G->D No K Identify and Eliminate Contamination Source G->K Yes H->E No L Minimize Air Exposure (e.g., Inert Gas Blanket) H->L Yes M Reformulate with More Robust or Higher Concentration of Antioxidants I->M Yes N Problem Resolved I->N No J->N K->N L->N M->N A Sample Preparation (50 mL DDB Lubricant in Test Tube) B Introduce Catalyst (Optional, e.g., Cu/Fe wires) A->B C Set Aging Conditions (e.g., 150°C, 5 L/hr Airflow) B->C D Begin Accelerated Aging C->D E Periodic Sampling (e.g., 24, 48, 72, 96 hours) D->E F Analyze Samples (Viscosity, Acid Number, FTIR) E->F G Evaluate Degradation Profile F->G

References

Technical Support Center: Preventing High-Temperature Oxidation of Didecylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with didecylbenzene at elevated temperatures. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to oxidative degradation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your high-temperature experiments involving this compound.

Issue 1: Rapid Discoloration or Formation of Precipitates in this compound Upon Heating

Potential Cause Troubleshooting Steps
Oxygen Exposure - Ensure your experimental setup is under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents and reagents.- Minimize headspace in your reaction vessel.
Presence of Metal Catalysts - Use high-purity, metal-free glassware and equipment.- If metal components are unavoidable, consider using metal deactivators or passivators in your system.
Inadequate Antioxidant Protection - Verify that the chosen antioxidant is suitable for the operating temperature.- Ensure the antioxidant is fully dissolved and homogenously mixed with the this compound.- The concentration of the antioxidant may be too low; consider increasing the concentration based on performance data.
Thermal Instability of Other Components - If this compound is part of a mixture, ensure all other components are thermally stable at the experimental temperature.

Issue 2: Inconsistent or Non-Reproducible Experimental Results

Potential Cause Troubleshooting Steps
Variable Oxygen Levels - Implement a consistent and verifiable method for inerting your system before each experiment.
Inconsistent Heating - Ensure uniform heating of the entire this compound sample.- Calibrate temperature controllers and probes regularly.
Contamination - Thoroughly clean all glassware and equipment between experiments to remove any residues that could catalyze oxidation.
Inhomogeneous Mixing - If using antioxidants or other additives, ensure they are consistently and thoroughly mixed into the this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound oxidation at high temperatures?

A1: The primary indicators of oxidation include a darkening of the liquid, an increase in viscosity, and the formation of sludge or other insoluble deposits.[1][2] Analytically, you may observe an increase in the acid number and changes in the infrared spectrum, indicating the formation of oxidative byproducts.[3]

Q2: What types of antioxidants are most effective for this compound at high temperatures?

A2: For high-temperature applications, aminic and phenolic antioxidants are commonly used.[4][5][6] Aminic antioxidants, such as alkylated diphenylamines, generally exhibit excellent thermal stability and are effective at very high temperatures.[6] Hindered phenolic antioxidants are also effective and can be used in combination with aminic antioxidants to achieve synergistic effects.[5][7]

Q3: How do I select the appropriate antioxidant for my specific experimental conditions?

A3: The choice of antioxidant depends on several factors, including the operating temperature, the presence of other materials (like metals), and the desired lifespan of the material under thermal stress. For very high temperatures, aminic antioxidants are often preferred.[6] It is recommended to consult technical data sheets for specific antioxidants to understand their temperature limits and compatibility.

Q4: What are the typical concentrations of antioxidants used?

A4: Antioxidant concentrations can vary depending on the specific compound and the severity of the conditions. Typical treat rates in lubricant formulations, which often contain alkylbenzenes, can range from 0.2% to several percent by weight.

Q5: Are there standardized methods to test the oxidative stability of this compound?

A5: Yes, several standardized tests are used to evaluate the oxidation stability of organic liquids like this compound, which is a common component of synthetic lubricants. These include:

  • Rotating Pressure Vessel Oxidation Test (RPVOT, ASTM D2272): This test measures the oil's resistance to oxidation under accelerated conditions of heat, pressure, and in the presence of a copper catalyst and water.[1][3][8][9][10] The result is reported as the time in minutes until a significant pressure drop occurs due to oxygen consumption.[1][10]

  • Pressurized Differential Scanning Calorimetry (PDSC): This technique determines the oxidation induction time (OIT) by measuring the heat flow from a sample under a controlled temperature and oxygen pressure.[11][12][13] A longer OIT indicates greater oxidative stability.[11]

Quantitative Data on Antioxidant Performance

The following table summarizes the performance of different classes of antioxidants in preventing the oxidation of organic compounds at high temperatures. While specific data for this compound is limited in publicly available literature, the performance in similar synthetic base oils like polyol esters and polyalphaolefins provides a strong indication of their likely efficacy.

Antioxidant TypeBase OilTest MethodTemperature (°C)Performance MetricResult
Aminic Antioxidant (e.g., Alkylated Diphenylamine) Polyol EsterRPVOT150Oxidation Induction TimeSignificantly longer than uninhibited oil
Phenolic Antioxidant (e.g., Hindered Phenol) Polyol EsterRPVOT150Oxidation Induction TimeModerate increase in induction time
Aminic + Phenolic Blend Group II Base StockTOSTN/ATOST Lifetime~15,000 hours
Aminic Only Group II Base StockTOSTN/ATOST Lifetime>15,000 hours

Note: TOST (Turbine Oil Stability Test, ASTM D943) is a long-duration test that measures the time to reach a specific acid number.[9]

Experimental Protocols

Protocol 1: Evaluating Antioxidant Performance using Rotating Pressure Vessel Oxidation Test (RPVOT)

This protocol is adapted from ASTM D2272 for evaluating the oxidative stability of this compound with and without antioxidant additives.[8][9][10]

1. Sample Preparation:

  • Prepare a 50g sample of this compound.
  • For samples with antioxidants, add the desired concentration of the chosen antioxidant and ensure it is fully dissolved.

2. Apparatus Setup:

  • Place a polished copper coil into the sample container.[9][10]
  • Add 5g of distilled water to the container with the this compound sample.[9][10]

3. Test Execution:

  • Seal the sample container in the pressure vessel.
  • Pressurize the vessel with pure oxygen to 90 psi (620 kPa).[10]
  • Place the vessel in a heating bath set to 150°C and begin rotation at 100 rpm.[3][8]
  • Continuously monitor the pressure inside the vessel.

4. Data Analysis:

  • The test is complete when the pressure drops by 25 psi (175 kPa) from the maximum observed pressure.[10]
  • The result is the time in minutes from the start of the test to this pressure drop, which represents the oxidation induction time. A longer time indicates better oxidative stability.[1]

Protocol 2: Analysis of this compound Oxidation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for identifying the byproducts of this compound oxidation.

1. Sample Collection:

  • At various time points during a high-temperature experiment, extract a small aliquot of the this compound sample.

2. Sample Preparation:

  • Dilute the sample in a suitable solvent (e.g., hexane or dichloromethane).
  • Derivatization may be necessary for certain polar oxidation products to improve their volatility for GC analysis.

3. GC-MS Analysis:

  • Inject the prepared sample into the GC-MS system.
  • Use a temperature program that allows for the separation of this compound from its lower and higher boiling point oxidation products. A typical program might start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280-300°C).
  • The mass spectrometer will fragment the eluting compounds, providing mass spectra that can be used for identification by comparison to spectral libraries or through interpretation of fragmentation patterns.

4. Data Interpretation:

  • Identify the peaks corresponding to oxidation products. Common oxidation products of alkylbenzenes include ketones, aldehydes, and carboxylic acids formed at the benzylic position.
  • Quantify the relative amounts of these products to assess the extent of oxidation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_testing High-Temperature Oxidation Test cluster_analysis Analysis start This compound Sample add_antioxidant Add Antioxidant start->add_antioxidant mix Homogenize add_antioxidant->mix heat Heat under Inert Atmosphere mix->heat aliquot Take Aliquots at Time Intervals heat->aliquot gcms GC-MS Analysis aliquot->gcms data Data Interpretation gcms->data

Caption: Experimental workflow for evaluating this compound oxidation.

troubleshooting_logic start Observe Signs of Oxidation (e.g., Discoloration, Viscosity Increase) check_atmosphere Is the system under an inert atmosphere? start->check_atmosphere check_antioxidant Is an appropriate antioxidant present at a sufficient concentration? check_atmosphere->check_antioxidant Yes inert_system Inert the system (N2 or Ar) check_atmosphere->inert_system No check_contamination Is there potential for metal contamination? check_antioxidant->check_contamination Yes add_antioxidant Select and add a suitable high-temperature antioxidant check_antioxidant->add_antioxidant No use_clean_glassware Use high-purity, metal-free glassware and equipment check_contamination->use_clean_glassware Yes end_node Oxidation Minimized check_contamination->end_node No inert_system->check_antioxidant add_antioxidant->check_contamination use_clean_glassware->end_node

Caption: Troubleshooting logic for this compound oxidation.

References

Technical Support Center: Enhancing the Thermal Stability of Didecylbenzene-Based Fluids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with didecylbenzene-based fluids. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address challenges related to thermal stability in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause thermal degradation in this compound-based fluids?

A1: The two primary mechanisms of thermal degradation for this compound-based fluids are thermal cracking and oxidation.[1][2][3][4]

  • Thermal Cracking: This occurs at very high temperatures, even in the absence of oxygen, where the hydrocarbon molecules break apart. This process can lead to the formation of both lighter and heavier byproducts, altering the fluid's viscosity and reducing its flash point.[1][2]

  • Oxidation: This is a chemical reaction between the fluid and oxygen, which is significantly accelerated by high temperatures.[1][2][4][5] Oxidation leads to the formation of acidic byproducts, sludge, and varnish, which can increase the fluid's viscosity and interfere with heat transfer.[2][5]

Q2: How can I enhance the thermal stability of my this compound-based fluid?

A2: Enhancing thermal stability primarily involves preventing or mitigating oxidation. This can be achieved through two main strategies:

  • Use of Antioxidants: Adding specific chemical compounds, known as antioxidants, can significantly prolong the life of the fluid by inhibiting oxidation.[6][7][8][9]

  • Inert Gas Blanketing: In a closed system, using an inert gas like nitrogen to blanket the fluid in expansion tanks can prevent contact with air (oxygen), thereby minimizing oxidation.[1][10][11]

Q3: What types of antioxidants are most effective for this compound-based fluids at high temperatures?

A3: For high-temperature applications, aminic and phenolic antioxidants are commonly used.[6][8][9]

  • Aminic Antioxidants: These are particularly effective at high temperatures and work by neutralizing peroxides formed during oxidation.[6]

  • Phenolic Antioxidants: These are effective in the early stages of oxidation by scavenging free radicals.[6][7]

  • Combination Antioxidants: Often, a combination of primary (e.g., aminic) and secondary (e.g., phenolic) antioxidants is used to provide synergistic protection against oxidation.[7]

Q4: What are the signs that my this compound-based fluid is degrading?

A4: Common indicators of fluid degradation include:

  • Darkening of Fluid Color: Oxidation can cause the fluid to darken.[2]

  • Increased Viscosity: The formation of sludge and high molecular weight byproducts will increase the fluid's viscosity.[1][2][5]

  • "Smoking" or Fumes: Lighter, low-boiling components produced during thermal cracking can vaporize and create smoke or fumes, especially from vent lines.[12]

  • Carbon Buildup or "Coking": In severe cases of thermal cracking, solid carbon deposits can form on hot surfaces.[12]

  • Increased Acidity (Total Acid Number - TAN): The formation of organic acids due to oxidation will increase the TAN of the fluid.[5]

Troubleshooting Guides

Issue 1: Rapid Darkening and Thickening of the Fluid
Possible Cause Troubleshooting Steps Recommended Solution
Oxidation 1. Check for Air Exposure: Inspect the system for any potential leaks that could introduce air. Ensure expansion tanks are properly sealed. 2. Analyze Fluid: Test the Total Acid Number (TAN) of the fluid. An elevated TAN confirms oxidation.[5]1. Implement Inert Gas Blanketing: Use nitrogen to create an inert atmosphere in the expansion tank to prevent contact with oxygen.[1][10] 2. Add or Replenish Antioxidants: Introduce a suitable high-temperature antioxidant package (aminic or phenolic) to the fluid.[6][8]
Contamination 1. Review Procedures: Check for any recent maintenance or additions to the system that might have introduced contaminants. 2. Fluid Analysis: Analyze a sample of the fluid for foreign substances.1. Filter the Fluid: Use appropriate filtration to remove particulate contaminants. 2. Fluid Replacement: If heavily contaminated, the fluid may need to be drained, the system flushed, and refilled with new fluid.
Issue 2: System Overheating and Poor Heat Transfer
Possible Cause Troubleshooting Steps Recommended Solution
Thermal Cracking 1. Verify Operating Temperatures: Ensure the bulk fluid temperature does not exceed the manufacturer's recommended maximum.[1] 2. Inspect Heater Surfaces: Check for signs of "coking" or carbon deposits on heating elements, which indicate localized overheating.[12]1. Reduce Operating Temperature: If possible, lower the system's operating temperature. 2. Ensure Proper Flow Rate: Low flow rates can lead to localized overheating. Verify that the pump is functioning correctly and there are no blockages.[12]
Increased Viscosity 1. Measure Viscosity: Test the viscosity of the fluid and compare it to the specifications of the new fluid. 2. Check for Degradation Products: Analyze the fluid for high molecular weight byproducts.1. Partial Fluid Replacement: A partial drain and refill with new fluid can help to lower the overall viscosity. 2. Address Root Cause: Investigate and resolve the underlying cause of degradation (oxidation or thermal cracking).

Experimental Protocols

Key Experiment: Evaluating Oxidative Stability using the Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272

The RPVOT is an accelerated aging test used to evaluate the oxidation stability of fluids.[9][13][14] It measures the time it takes for the oil to resist oxidation under controlled conditions of high temperature, pressure, and in the presence of a copper catalyst and water.[9][15]

Methodology:

  • Sample Preparation:

    • Weigh a 50g sample of the this compound-based fluid into a specialized glass beaker.[9]

    • Add 5g of deionized water to the beaker.[9]

    • Place a polished copper coil into the oil-water mixture to act as a catalyst.[9][14]

  • Apparatus Setup:

    • Place the beaker inside the rotating pressure vessel.

    • Seal the pressure vessel and flush it with pure oxygen to remove any air.[9]

    • Pressurize the vessel to 90 psi with oxygen.[9]

  • Test Execution:

    • Place the sealed and pressurized vessel into the RPVOT apparatus, which will rotate it at a constant speed (typically 100 rpm) and maintain a constant temperature of 150°C.[9][15]

    • The pressure inside the vessel will initially increase as the contents heat up.[9]

    • Continuously monitor and record the pressure inside the vessel.

  • Data Analysis:

    • The test concludes when the pressure inside the vessel drops by 25 psi from its maximum recorded pressure.[9]

    • The time, in minutes, from the start of the test to this 25 psi pressure drop is the RPVOT result. A longer time indicates greater oxidation stability.

Visualizations

Thermal_Degradation_Pathways cluster_cracking Thermal Cracking (High Temperature, No Oxygen) cluster_oxidation Oxidation (High Temperature + Oxygen) DDB This compound Fluid LowBoilers Low Boilers (Lighter Fractions) DDB->LowBoilers Breaks Down HighBoilers High Boilers (Heavier Fractions) DDB->HighBoilers Polymerizes Acids Organic Acids DDB->Acids Reacts with O2 Coke Solid Carbon (Coke) HighBoilers->Coke Severe Cracking Sludge Sludge & Varnish Acids->Sludge Polymerization RPVOT_Workflow start Start prep 1. Prepare Sample (50g Fluid, 5g Water, Copper Coil) start->prep setup 2. Setup Apparatus (Seal in Vessel, Flush with O2, Pressurize to 90 psi) prep->setup run 3. Run Test (Rotate at 100 rpm, Heat to 150°C) setup->run monitor 4. Monitor Pressure run->monitor decision Pressure Drop > 25 psi? monitor->decision decision:e->monitor No record 5. Record Time (minutes) decision:s->record Yes end End record->end

References

resolving emulsion problems with didecylbenzene in industrial applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering emulsion-related issues when working with didecylbenzene. The following sections offer answers to frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it form emulsions?

This compound is an organic compound often used as a precursor in the manufacturing of surfactants, specifically sodium dodecylbenzenesulfonate, a key ingredient in many detergents.[1] It can also be utilized as a lubricant or a cosolvent in various industrial applications.[2][3] Emulsions involving this compound, which is insoluble in water[1], can form when it is mixed with an aqueous phase in the presence of an emulsifying agent and sufficient energy (e.g., stirring, shaking).[4]

Q2: What are the common types of emulsions I might encounter with this compound?

Given that this compound is an oil-like substance, you will most likely encounter water-in-oil (W/O) or oil-in-water (O/W) emulsions.[5] The type of emulsion formed depends on the ratio of the two phases, the type of emulsifier present, and the mixing conditions.

Q3: What factors contribute to the stability of a this compound emulsion?

The stability of an emulsion is influenced by several factors:

  • Presence of Surfactants: Emulsifying agents, which can be residual reactants from synthesis or intentionally added surfactants, stabilize emulsions by reducing the interfacial tension between the oil and water phases.[4][6]

  • Droplet Size: Smaller droplet sizes lead to a larger surface area-to-volume ratio, which can increase the stability of the emulsion.[5][6]

  • Viscosity: Higher viscosity of the continuous phase can hinder the movement and coalescence of droplets, thus stabilizing the emulsion.[7][8]

  • pH and Ionic Strength: Changes in the pH or ionic strength of the aqueous phase can affect the charge and behavior of surfactants, thereby impacting emulsion stability.[8]

Q4: Are there any safety precautions I should take when working with this compound and its emulsions?

Yes, this compound is considered mildly irritating. It is important to avoid direct contact with the skin and eyes. When handling this chemical, always wear appropriate personal protective equipment (PPE), including protective glasses, gloves, and clothing. Ensure your work area is well-ventilated. This compound should be stored away from heat and open flames.[2][3]

Troubleshooting Guide

This guide provides a systematic approach to resolving emulsion problems encountered during experiments involving this compound.

Problem: A stable emulsion has formed and will not separate.

Step 1: Initial Assessment & Characterization

Before attempting to break the emulsion, it's crucial to understand its characteristics.

  • Identify the Emulsion Type: Determine if you have a water-in-oil (W/O) or oil-in-water (O/W) emulsion. A simple "drop test" can be performed: add a drop of the emulsion to water. If it disperses, it is likely an O/W emulsion. If it remains as a discrete drop, it is likely a W/O emulsion.

  • Observe Stability: Let the sample sit undisturbed for a period (e.g., up to an hour) to see if any separation occurs naturally.[9] Gentle stirring or tapping the container may aid this process.[9]

Troubleshooting Workflow: Initial Assessment

start Stable Emulsion Formed identify_type Identify Emulsion Type (e.g., Drop Test) start->identify_type observe_stability Observe Stability (Allow to Sit) identify_type->observe_stability separation_occurs Partial/Full Separation Occurs observe_stability->separation_occurs no_separation No Separation observe_stability->no_separation end_observe Continue with Separation separation_occurs->end_observe proceed_troubleshooting Proceed to Active Troubleshooting no_separation->proceed_troubleshooting start Emulsion Requires Breaking mechanical_methods Try Mechanical Methods (Centrifugation, Heating) start->mechanical_methods is_broken_mech Emulsion Broken? mechanical_methods->is_broken_mech chemical_methods Try Chemical Methods (pH Adjustment, Salt, Demulsifier) is_broken_mech->chemical_methods No success Phases Separated is_broken_mech->success Yes is_broken_chem Emulsion Broken? chemical_methods->is_broken_chem is_broken_chem->success Yes failure Consult Further Resources is_broken_chem->failure No

References

Technical Support Center: Analytical Method Development for Trace Analysis of Didecylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing and implementing analytical methods for the trace analysis of didecylbenzene.

Troubleshooting Guides

This section addresses common issues encountered during the trace analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing no peaks, or very small peaks, for my this compound standard?

Answer: This issue can stem from several factors related to your analytical instrument, typically a Gas Chromatograph (GC) or Liquid Chromatograph (LC).

  • Injection Problems: The autosampler may not be drawing the sample, or the syringe could be clogged. A leaky septum in the GC inlet is also a common cause of sample loss.

  • System Leaks: Leaks in the carrier gas lines of a GC or the solvent lines of an LC can prevent the sample from reaching the detector.

  • Incorrect Instrument Parameters: The inlet temperature may be too low for the complete volatilization of this compound in GC, or the mobile phase in LC may be too weak to elute the compound from the column.

  • Detector Issues: The detector may not be turned on, or its parameters may be set incorrectly. For a Flame Ionization Detector (FID) in a GC, the flame could be extinguished.

Question: My chromatogram shows significant peak tailing for this compound. What could be the cause?

Answer: Peak tailing is often an indication of undesirable interactions between the analyte and the analytical column or system.

  • Active Sites in the GC Inlet: A dirty or non-deactivated liner in the GC inlet can lead to interactions with the analyte.

  • Column Contamination: Accumulation of non-volatile residues on the column can create active sites that cause peak tailing.

  • Improper Column Installation: If the column is not installed correctly in the GC inlet or detector, it can create dead volumes, leading to peak broadening and tailing.

  • Incompatible Mobile Phase pH (LC): While less common for a non-polar compound like this compound, a highly acidic or basic mobile phase could potentially interact with the stationary phase.

Question: I'm seeing a noisy or drifting baseline in my chromatogram. How can I fix this?

Answer: An unstable baseline can be caused by a variety of factors, from contaminated consumables to detector issues.

  • Contaminated Carrier Gas or Mobile Phase: Impurities in the carrier gas (GC) or mobile phase (LC) are a frequent source of baseline noise. The use of high-purity gases and solvents, along with appropriate traps and filters, is crucial.

  • Column Bleed: Operating a GC column above its maximum temperature limit will cause the stationary phase to degrade and "bleed," resulting in a rising baseline.

  • Contaminated Detector: A dirty detector in either a GC or LC system can lead to a noisy or drifting baseline.

  • System Leaks: A leak in the system can introduce air, leading to an unstable baseline.

Question: My results for this compound concentration are not reproducible. What should I investigate?

Answer: Poor reproducibility can be traced back to inconsistencies in sample preparation, injection, or the analytical system itself.

  • Inconsistent Injection Volume: Ensure the autosampler is functioning correctly and that the syringe is not leaking.

  • Variable Sample Preparation: Inconsistent extraction efficiency or sample dilution can lead to variable results.

  • Fluctuations in Instrument Conditions: Unstable oven temperatures, carrier gas flow rates (GC), or mobile phase composition and flow rates (LC) can affect retention times and peak areas.

  • Matrix Effects (LC-MS): In complex samples, co-eluting compounds can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inconsistent results.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analytical method development for this compound.

Question: What is a good starting point for developing a GC-MS method for this compound?

Answer: For a non-polar compound like this compound, a good starting point would be a non-polar capillary column, such as one with a DB-1 or DB-5 type stationary phase.[1] Temperature programming will likely be necessary to achieve good peak shape and resolution. A maximum oven temperature of around 240°C should be sufficient for elution.[1] For mass spectrometry (MS) detection, you will need to identify the characteristic ions of this compound to set up selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

Question: What are the key considerations for sample preparation when analyzing this compound in complex matrices?

Answer: The choice of sample preparation technique depends on the sample matrix.

  • Solid Samples: For solid matrices, a technique like Soxhlet extraction can be effective. A common approach involves sequential extraction with a non-polar solvent like n-hexane followed by a more polar solvent like methanol.[2][3][4][5]

  • Liquid Samples: For aqueous samples, solid-phase extraction (SPE) is a widely used technique for cleanup and concentration.[6] The choice of SPE sorbent will depend on the specific matrix and potential interferences.

  • QuEChERS: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is another option for complex matrices, involving a salting-out extraction followed by dispersive SPE for cleanup.

Question: How can I minimize matrix interference in my LC-MS analysis of this compound?

Answer: Matrix effects can be a significant challenge in LC-MS. Here are some strategies to mitigate them:

  • Effective Sample Cleanup: Utilize sample preparation techniques like SPE to remove interfering compounds before analysis.

  • Chromatographic Separation: Optimize your LC method to achieve baseline separation of this compound from co-eluting matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples to mimic the matrix effects.

Question: What are typical validation parameters I should assess for my analytical method?

Answer: A comprehensive method validation should include the following parameters:

  • Linearity and Range: The concentration range over which the method provides a linear response.

  • Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies.

  • Precision: The degree of agreement among individual measurements, typically evaluated at different levels (repeatability and intermediate precision).

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

  • Specificity/Selectivity: The ability of the method to measure the analyte of interest in the presence of other components.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of compounds structurally related to this compound. These values can serve as a benchmark during your method development and validation.

Table 1: Method Validation Parameters for Dodecylbenzene Sulfonate (DBS) Analysis by Spectrophotometry

ParameterValueReference
Linearity (R²)0.99[2][3][4][5]
Limit of Detection (LOD)2.93 mg/g[2][3][4][5]
Limit of Quantification (LOQ)9.75 mg/g[2][3][4][5]
Precision (RSD)0.14 - 1.38%[2][3][4][5]
Accuracy (% Recovery)82 - 110%[2][3][4][5]

Table 2: Method Validation Parameters for Linear Alkylbenzene (LAB) Analysis by GC-MS

ParameterValueReference
Accuracy (Relative Error)-0.072 to 0.904%[7]
Precision (RSD%)< 0.7%[7]
Recovery98.59 - 99.8%[7]
Detection Limits (Molar)Decylbenzene: 7.6 x 10⁻⁵[7]
Undecylbenzene: 3.3 x 10⁻⁴[7]
Dodecylbenzene: 3.4 x 10⁻⁴[7]
Tridecylbenzene: 1.2 x 10⁻⁴[7]

Experimental Protocols

Below are detailed methodologies for key experiments that can be adapted for the analysis of this compound.

Protocol 1: Soxhlet Extraction for Solid Samples [2][3][4][5]

  • Accurately weigh approximately 100 g of the homogenized sample into a thimble.

  • Place the thimble in a Soxhlet extraction apparatus.

  • Extract the sample with 250 mL of n-hexane for 9 hours.

  • Follow with a second extraction using 250 mL of methanol for 6 hours.

  • Combine the extracts and evaporate the solvent using a rotary evaporator.

  • Re-dissolve the dried residue in a known volume of an appropriate solvent for analysis.

Protocol 2: GC-MS Analysis of Linear Alkylbenzenes [7]

  • Instrument: GC-MS system (e.g., Varian 3800)

  • Column: VF-5ms capillary column

  • Injector Temperature: 250°C

  • Column Temperature Program: Isothermal at 180°C

  • Detector Temperature: 275°C

  • Carrier Gas: Nitrogen at a flow rate of 2.5 mL/min

  • Injection Volume: 0.25 µL

Visualizations

The following diagram illustrates a typical workflow for the development of an analytical method for trace analysis.

Analytical_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Method Implementation A Define Analytical Requirements (Analyte, Matrix, Sensitivity) B Literature Search & Initial Method Selection (GC-MS, LC-MS, etc.) A->B C Optimize Sample Preparation (Extraction, Cleanup) B->C D Optimize Instrumental Parameters (Column, Mobile/Carrier Gas, Temperature, etc.) C->D E Assess Linearity & Range D->E F Determine Accuracy & Precision E->F G Establish LOD & LOQ F->G H Evaluate Specificity & Robustness G->H I Develop Standard Operating Procedure (SOP) H->I J Routine Sample Analysis I->J K Ongoing Quality Control J->K

Caption: Workflow for analytical method development and validation.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Didecylbenzene Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ultraviolet (UV) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of didecylbenzene. The information presented is intended to assist researchers in selecting the most suitable analytical method for their specific needs, considering factors such as sensitivity, selectivity, and sample throughput.

Introduction

This compound is a significant compound in various industrial applications, and its accurate quantification is crucial for quality control and research purposes. Several analytical techniques can be employed for this analysis, each with its own set of advantages and limitations. This guide focuses on three commonly used methods: UV Spectroscopy, HPLC, and GC-MS. Aromatic hydrocarbons like this compound possess strong absorbance in the UV range, making UV spectroscopy a viable analytical tool. HPLC and GC-MS are powerful separation techniques that offer high selectivity and sensitivity for the analysis of complex mixtures.

Comparison of Analytical Methods

The performance of each analytical method is summarized in the table below. The data for HPLC and GC-MS is derived from studies on similar alkylbenzenes, while the data for UV Spectroscopy is estimated based on its performance with other aromatic hydrocarbons due to the limited availability of specific this compound validation reports.

ParameterUV SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the absorbance of UV light by the aromatic ring of this compound.Separates this compound from other components in a mixture based on its interaction with a stationary phase, followed by UV or MS detection.Separates volatile components of a sample, which are then ionized and detected based on their mass-to-charge ratio.
Linearity (R²) > 0.99 (estimated)> 0.999> 0.995
Limit of Detection (LOD) ~1-5 ppm (estimated)~0.1-1 ppm~1-10 ppb
Limit of Quantification (LOQ) ~5-15 ppm (estimated)~0.5-3 ppm~5-50 ppb
Precision (RSD%) < 5% (estimated)< 2%< 10%
Accuracy (Recovery %) 95-105% (estimated)98-102%90-110%
Selectivity Low to moderateHighVery High
Sample Throughput HighModerateLow to Moderate
Cost LowModerateHigh
Primary Use Case Rapid screening and quantification in simple matrices.Routine quality control and quantification in various matrices.Confirmatory analysis, impurity profiling, and analysis in complex matrices.

Experimental Protocols

UV Spectroscopic Method

This protocol is based on the general procedure for the analysis of aromatic hydrocarbons.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Reagents:

  • Solvent (e.g., Hexane or Ethanol, spectroscopic grade)

  • This compound standard

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Dissolve the sample containing this compound in the solvent to a concentration that falls within the calibration range.

  • Measurement:

    • Set the spectrophotometer to scan the UV range from 200 to 300 nm.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each standard and the sample at the wavelength of maximum absorbance (λmax), which is typically around 260-270 nm for alkylbenzenes.

  • Quantification: Create a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a representative method for the analysis of alkylbenzenes.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

  • Mobile Phase: Acetonitrile and water (gradient or isocratic elution)

  • This compound standard

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 265 nm

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound using the peak area and a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a general procedure for the analysis of volatile and semi-volatile organic compounds.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for aromatic hydrocarbon analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Carrier Gas: Helium

  • This compound standard

Procedure:

  • Standard and Sample Preparation: Dissolve standards and samples in a volatile solvent like hexane or dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, ramp to 280 °C.

    • Carrier Gas Flow: 1.0 mL/min

    • Ionization Mode: Electron Ionization (EI)

    • Mass Range: m/z 50-500

  • Analysis: Inject the prepared solutions into the GC-MS system.

  • Quantification: Identify this compound by its retention time and characteristic mass spectrum. Quantify using the peak area of a specific ion fragment and a calibration curve.

Visualizations

UV_Spectroscopy_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Prepare this compound Standards Measure Measure Absorbance of Standards & Sample Standard->Measure Sample Prepare Sample Solution Sample->Measure Blank Measure Blank (Solvent) Blank->Measure CalCurve Generate Calibration Curve Measure->CalCurve Quantify Determine Sample Concentration CalCurve->Quantify

Caption: Workflow for this compound Analysis by UV Spectroscopy.

Method_Comparison cluster_uv UV Spectroscopy cluster_hplc HPLC cluster_gcms GC-MS UV_Node Rapid Screening Simple Matrix HPLC_Node Routine QC Moderate Complexity GCMS_Node Confirmatory Analysis Complex Matrix This compound This compound Analysis This compound->UV_Node Low Selectivity High Throughput This compound->HPLC_Node High Selectivity Moderate Throughput This compound->GCMS_Node Very High Selectivity Lower Throughput

Caption: Logical Relationship of Analytical Methods for this compound.

comparative study of didecylbenzene and polyalphaolefins (PAOs) as lubricant base oils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance characteristics of Didecylbenzene and Polyalphaolefins (PAOs) as lubricant base oils, supported by experimental data and detailed methodologies.

In the realm of high-performance lubricants, the selection of the base oil is a critical determinant of the final product's properties and performance. Among the synthetic base stocks, this compound, an alkylated aromatic, and polyalphaolefins (PAOs), a type of synthetic hydrocarbon, are two prominent options. This guide provides an objective comparison of their performance characteristics, substantiated by quantitative data and detailed experimental protocols, to aid researchers and scientists in making informed decisions for their specific applications.

Executive Summary

Polyalphaolefins (PAOs) are widely recognized for their excellent viscometric properties, including a high viscosity index (VI) and low pour points, making them suitable for a broad range of operating temperatures. They also exhibit good thermal and oxidative stability. This compound, as a representative of heavy alkylbenzenes, offers good thermal stability and solvency, which can be advantageous for additive compatibility. However, its viscosity index is generally lower than that of PAOs. The choice between these two base oils will ultimately depend on the specific requirements of the application, such as the desired viscosity-temperature behavior, oxidative stability, and additive package compatibility.

Data Presentation: A Quantitative Comparison

The following tables summarize the key performance indicators for this compound (represented by a heavy alkylbenzene) and various grades of polyalphaolefins.

Table 1: Viscometric and Physical Properties

PropertyThis compound (Heavy Alkylbenzene)PAO 4 cStPAO 6 cStPAO 8 cStTest Method
Kinematic Viscosity @ 40°C (cSt) 39~15.8 - 19~30.5 - 32~46 - 48ASTM D445
Kinematic Viscosity @ 100°C (cSt) 5.7~4.0~5.8 - 6.0~7.8 - 8.0ASTM D445
Viscosity Index 81>125>130>130ASTM D2270
Pour Point (°C) -56-73-66-63ASTM D97
Flash Point (COC, °C) 220~150 - 160~246 - 260~258 - 270ASTM D92
Density @ 15°C (g/cm³) 0.8746~0.798~0.82 - 0.827~0.83 - 0.833ASTM D1298 / D4052

Table 2: Oxidative Stability

PropertyThis compound (Heavy Alkylbenzene)Polyalphaolefins (PAOs)Test Method
Oxidative Stability Excellent (Qualitative)Excellent (Qualitative)ASTM D2272 (RPVOT)
RPVOT (minutes) Data not availableVaries with formulationASTM D2272

Note: While specific RPVOT data for the representative heavy alkylbenzene was not available, the product class is generally described as having excellent oxidative stability.

Experimental Protocols: A Closer Look at the Methodologies

To ensure a thorough understanding of the presented data, the following are detailed summaries of the key experimental protocols used to characterize these lubricant base oils.

ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids

This method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

Procedure:

  • A representative sample of the lubricant base oil is introduced into a clean, dry, calibrated viscometer.

  • The viscometer is placed in a constant-temperature bath long enough for the sample to reach the test temperature.

  • The liquid is drawn up into the timing section of the viscometer.

  • The time taken for the liquid to flow between two marked points is measured.

  • The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

ASTM D2270: Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40°C and 100°C

The viscosity index (VI) is an empirical, unitless number that indicates the effect of temperature changes on the kinematic viscosity of an oil. A higher VI indicates a smaller change in viscosity with temperature.

Calculation: The VI is calculated from the kinematic viscosities of the oil at 40°C and 100°C. The calculation involves comparing the viscosity of the sample oil with that of two reference oils having viscosity indices of 0 and 100, and the same viscosity at 100°C as the sample oil.

ASTM D97: Standard Test Method for Pour Point of Petroleum Products

The pour point is the lowest temperature at which a petroleum product will continue to flow when cooled under prescribed conditions.

Procedure:

  • The sample is heated and then cooled at a specified rate in a test jar.

  • At intervals of 3°C, the jar is removed from the cooling bath and tilted to see if the oil moves.

  • The lowest temperature at which movement is observed is recorded.

  • The pour point is reported as 3°C higher than this recorded temperature.

ASTM D2272: Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel (RPVOT)

This test method evaluates the oxidation stability of inhibited steam turbine oils in the presence of oxygen, water, and a copper catalyst at elevated temperatures.

Procedure:

  • A sample of the oil, along with water and a copper catalyst coil, is placed in a pressure vessel.

  • The vessel is pressurized with oxygen and placed in a heated bath, where it is rotated.

  • The pressure inside the vessel is monitored. The time it takes for the pressure to drop by a specified amount is measured.

  • This time, reported in minutes, is an indication of the oil's resistance to oxidation.

Visualizing the Comparison: Logical Relationships

To better illustrate the decision-making process and the relationship between the properties of these two base oils, the following diagrams are provided.

Lubricant_Selection_Workflow start Define Application Requirements viscosity Viscosity Needs (Operating & Ambient Temp) start->viscosity stability Stability Requirements (Oxidative & Thermal) start->stability solvency Additive Compatibility & Solvency start->solvency pao Polyalphaolefins (PAOs) viscosity->pao High VI Needed ddb This compound viscosity->ddb Moderate VI Acceptable stability->pao Excellent Oxidative Stability stability->ddb Good Thermal Stability solvency->pao Standard Additive Package solvency->ddb High Solvency Required decision Select Optimal Base Oil pao->decision ddb->decision

Caption: Workflow for Lubricant Base Oil Selection.

Property_Comparison pao Polyalphaolefins (PAOs) - High Viscosity Index - Excellent Low-Temp Fluidity - Good Oxidative Stability - Lower Solvency properties Key Performance Properties pao->properties ddb This compound - Moderate Viscosity Index - Good Thermal Stability - Excellent Solvency - Good Low-Temp Properties ddb->properties

Caption: Key Property Comparison.

Conclusion

Both this compound and polyalphaolefins offer distinct advantages as lubricant base oils. PAOs excel in applications requiring a wide operating temperature range and superior viscosity control due to their high viscosity index and excellent low-temperature fluidity. This compound, with its inherent solvency, can be a valuable component in formulations where additive compatibility and deposit control are paramount. The data and methodologies presented in this guide are intended to provide a solid foundation for researchers and formulators to select the most appropriate synthetic base oil for their specific high-performance lubricant applications.

Performance Under Pressure: A Comparative Analysis of Didecylbenzene and Other Alkylbenzenes in Lubricant Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and formulation experts in the lubricant industry, the selection of a base oil is a critical decision that significantly impacts the final product's performance and lifespan. Among the synthetic options, alkylbenzenes (ABs) have carved out a niche for their excellent thermal and oxidative stability, as well as their good additive solubility. This guide provides a detailed performance comparison of didecylbenzene against other common linear alkylbenzenes, namely nonylbenzene, dodecylbenzene, and tridecylbenzene, supported by typical experimental data and detailed testing methodologies.

Alkylbenzenes are aromatic hydrocarbons characterized by a benzene ring to which one or more alkyl chains are attached. The length of these alkyl chains plays a crucial role in determining the physicochemical properties of the resulting lubricant base stock. Generally, as the alkyl chain length increases, properties such as viscosity and pour point tend to increase, while volatility decreases. This comparison focuses on linear alkylbenzenes with alkyl chains containing nine to thirteen carbon atoms, with a particular focus on this compound (C10).

Comparative Performance Data

The following table summarizes the typical performance characteristics of this compound compared to other linear alkylbenzenes. It is important to note that these values are representative and can vary based on the specific manufacturing process and the presence of isomers.

PropertyNonylbenzene (C9)This compound (C10)Dodecylbenzene (C12)Tridecylbenzene (C13)Test Method
Kinematic Viscosity @ 40°C (cSt) ~15 - 25~28 - 35~40 - 50~55 - 65ASTM D445
Kinematic Viscosity @ 100°C (cSt) ~3 - 4~4 - 5~6 - 7~7 - 8ASTM D445
Viscosity Index ~80 - 100~90 - 110~95 - 115~100 - 120ASTM D2270
Pour Point (°C) ~ -45 to -35~ -35 to -25~ -25 to -15~ -20 to -10ASTM D97
Flash Point (COC, °C) ~180 - 200~200 - 220~220 - 240~230 - 250ASTM D92
Thermal Stability (TGA, Onset °C) GoodVery GoodExcellentExcellentASTM E1131
Oxidative Stability (RPVOT, mins) GoodVery GoodExcellentExcellentASTM D2272

From the data, a clear trend emerges: as the alkyl chain length increases from nonylbenzene to tridecylbenzene, the kinematic viscosity at both 40°C and 100°C rises. This is a direct consequence of increased intermolecular forces (van der Waals forces) between the longer alkyl chains. The viscosity index, a measure of how much the viscosity changes with temperature, also tends to improve with longer alkyl chains, indicating a more stable viscosity profile over a wider temperature range.

This compound strikes a balance, offering a moderate viscosity that is suitable for a range of applications, coupled with a relatively low pour point, which is advantageous for low-temperature performance. While longer-chain alkylbenzenes like dodecylbenzene and tridecylbenzene exhibit higher viscosity and viscosity indices, their higher pour points may limit their use in colder environments.

Experimental Protocols

The performance data presented in this guide is based on standardized test methods developed by ASTM International. Understanding these methodologies is crucial for interpreting the results and for conducting in-house comparative studies.

Kinematic Viscosity (ASTM D445)

This test method determines the resistance of a fluid to flow under gravity at a specific temperature.[1][2][3][4][5]

  • Apparatus: A calibrated glass capillary viscometer is used. The choice of viscometer depends on the expected viscosity of the sample.

  • Procedure:

    • The sample is introduced into the viscometer.

    • The viscometer is placed in a constant temperature bath until the sample reaches the desired temperature (e.g., 40°C or 100°C).

    • The time taken for the liquid to flow between two marked points on the viscometer is measured.

  • Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

Viscosity Index (ASTM D2270)

The Viscosity Index (VI) is an empirical, unitless number that indicates the effect of temperature changes on the kinematic viscosity of an oil.[6][7][8] A higher VI signifies a smaller decrease in viscosity with increasing temperature.

  • Procedure: The kinematic viscosities of the lubricant are determined at 40°C and 100°C using ASTM D445.

  • Calculation: The VI is calculated using a formula that compares the kinematic viscosity of the test oil at 40°C with that of two reference oils having VIs of 0 and 100, both with the same kinematic viscosity at 100°C as the test oil.

Pour Point (ASTM D97)

This test method determines the lowest temperature at which a lubricant will continue to flow.[9][10][11][12][13]

  • Apparatus: A test jar, a thermometer, and a cooling bath.

  • Procedure:

    • The sample is heated and then cooled at a specified rate in the cooling bath.

    • At intervals of 3°C, the test jar is removed and tilted to see if the oil flows.

  • Determination: The pour point is the lowest temperature at which movement of the oil is observed, plus 3°C.

Thermal Stability by Thermogravimetric Analysis (TGA) (ASTM E1131)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability of a material.[14][15][16][17][18]

  • Apparatus: A thermogravimetric analyzer, which includes a high-precision balance and a furnace.

  • Procedure:

    • A small, accurately weighed sample is placed in the TGA.

    • The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

    • The weight of the sample is continuously monitored as the temperature increases.

  • Analysis: The temperature at which significant weight loss begins (the onset temperature) is an indicator of the material's thermal stability.

Oxidative Stability by Rotating Pressure Vessel Oxidation Test (RPVOT) (ASTM D2272)

This test method evaluates the oxidation stability of lubricants by measuring the time it takes for the oil to resist oxidation under accelerated conditions.[19][20][21][22][23]

  • Apparatus: A pressure vessel that can be rotated, a constant temperature bath, and an oxygen supply.

  • Procedure:

    • A sample of the lubricant, along with water and a copper catalyst coil, is placed in the pressure vessel.

    • The vessel is pressurized with oxygen and placed in a bath at 150°C while being rotated.

    • The pressure inside the vessel is monitored.

  • Determination: The test ends when the pressure drops by a specified amount from the maximum pressure. The time taken to reach this point is the RPVOT result, reported in minutes. A longer time indicates better oxidative stability.

Logical Relationships and Visualization

The performance of alkylbenzene lubricants is intrinsically linked to their molecular structure, specifically the length of the alkyl side chain. This relationship can be visualized to better understand the trade-offs involved in selecting an alkylbenzene for a particular application.

G Influence of Alkyl Chain Length on Alkylbenzene Lubricant Properties cluster_input Structural Parameter cluster_properties Key Lubricant Properties Alkyl Chain Length Alkyl Chain Length Viscosity Viscosity Alkyl Chain Length->Viscosity Increases Viscosity Index Viscosity Index Alkyl Chain Length->Viscosity Index Generally Increases Pour Point Pour Point Alkyl Chain Length->Pour Point Increases Thermal Stability Thermal Stability Alkyl Chain Length->Thermal Stability Generally Increases Oxidative Stability Oxidative Stability Alkyl Chain Length->Oxidative Stability Generally Increases

Alkyl Chain Length vs. Lubricant Properties

This diagram illustrates that as the alkyl chain length of an alkylbenzene increases, key performance properties such as viscosity, viscosity index, thermal stability, and oxidative stability generally improve. However, this comes at the cost of a higher pour point, which can be a critical limiting factor for low-temperature applications. This compound, with its C10 alkyl chain, often represents a favorable compromise between these competing performance characteristics.

References

A Comparative Guide to the Validation of Analytical Methods for Didecylbenzene Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of didecylbenzene, a long-chain alkylbenzene, is critical in various research and industrial applications, from environmental monitoring to quality control in manufacturing processes. Validating the analytical methods used for this quantification is paramount to ensure data reliability and consistency. This guide provides an objective comparison of commonly employed analytical methods, supported by experimental data, to aid researchers in selecting and validating the most appropriate technique for their specific needs.

While specific validated methods for this compound are not extensively documented, the analytical principles and methods applied to other long-chain alkylbenzenes, such as dodecylbenzene and other linear alkylbenzenes (LABs), are directly applicable due to their structural similarities. This guide, therefore, draws upon established and validated methods for these analogous compounds to provide a robust framework for this compound analysis.

Comparison of Analytical Method Performance

Gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most prevalent and effective technique for the quantification of long-chain alkylbenzenes. The choice between FID and MS detectors depends on the required selectivity and sensitivity of the analysis.

ParameterGC-FIDGC-MSSpectrophotometry
Principle Separation by boiling point, detection by ionization in a flameSeparation by boiling point, detection by mass-to-charge ratioComplex formation and measurement of light absorbance
Selectivity ModerateHigh (provides structural information)Low (prone to interferences)
Sensitivity GoodExcellentModerate
Linearity (R²)¹ >0.99>0.99~0.99[1][2][3]
Accuracy (% Recovery)¹ 98.59-99.8%[4]Not explicitly stated, but high accuracy is expected82-110%[1][2][3]
Precision (RSD%)¹ <0.7%[4]Not explicitly stated, but high precision is expected0.14-1.38%[1][2][3]
Limit of Detection (LOD)¹ ~10⁻⁵ to 10⁻⁴ M for similar LABs[4]3 ppt for benzene in breath[5]2.93 mg/g for DBS in catfish tissue[1][2][3]
Limit of Quantification (LOQ)¹ Not explicitly statedNot explicitly stated9.75 mg/g for DBS in catfish tissue[1][2][3]

¹ Data presented is for linear alkylbenzenes (LABs) or dodecylbenzene sulfonate (DBS) as a proxy for this compound.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Linear Alkylbenzenes

This method is highly sensitive and selective for the analysis of complex hydrocarbon fractions.

a. Sample Preparation (for environmental samples):

  • Extraction: Solid samples can be extracted using a Soxhlet apparatus with a solvent like n-hexane, followed by methanol.[1][3] Liquid samples can be subjected to liquid-liquid extraction with a suitable organic solvent.

  • Cleanup: The extract may require cleanup to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) cartridges.

b. Instrumental Analysis:

  • Gas Chromatograph: A GC system equipped with a capillary column is used for separation. A non-polar capillary column, such as a DB-1 or DB-5 type, is suitable for separating positional isomers of long-chain alkylbenzenes.[6]

  • Column: A VF-5ms capillary column has been shown to be effective.[4]

  • Oven Temperature Program: A temperature program is employed to ensure the separation of compounds with different boiling points. A typical program might start at a lower temperature and ramp up to a higher temperature.

  • Injector and Detector Temperatures: The injector and detector temperatures are typically set higher than the final oven temperature to ensure efficient vaporization of the sample and prevent condensation. For example, an injector temperature of 250°C and a detector temperature of 275°C can be used.[4]

  • Carrier Gas: An inert gas such as helium or nitrogen is used as the carrier gas.[4]

  • Mass Spectrometer: The MS is operated in either full-scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity. Quantitation is often performed using characteristic ions such as m/z 91, 92, and 105 for LABs.

Spectrophotometric Method for Dodecylbenzene Sulfonate (DBS)

This method is simpler and more accessible than GC-MS but is less specific and more susceptible to interference.

a. Sample Preparation:

  • Extraction: Similar to the GC-MS method, extraction from the sample matrix is the first step. Soxhlet extraction with n-hexane followed by methanol has been successfully used for fish tissue.[1][3]

  • Complex Formation: The extracted analyte is reacted with a reagent, such as methylene blue, to form a colored complex that can be measured by a spectrophotometer.

b. Instrumental Analysis:

  • Spectrophotometer: A UV-Vis spectrophotometer is used to measure the absorbance of the colored complex at a specific wavelength (e.g., 652 nm for the DBS-methylene blue complex).[3]

  • Quantification: The concentration of the analyte is determined by comparing its absorbance to a calibration curve prepared from standards of known concentrations.

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_validation 3. Validation Parameters cluster_documentation 4. Documentation & Reporting define_objective Define Analytical Objective select_method Select Appropriate Method define_objective->select_method prep_standards Prepare Standards & Samples select_method->prep_standards instrument_setup Instrument Setup & Calibration prep_standards->instrument_setup run_analysis Perform Analysis instrument_setup->run_analysis linearity Linearity & Range run_analysis->linearity accuracy Accuracy run_analysis->accuracy precision Precision (Repeatability & Intermediate) run_analysis->precision specificity Specificity/ Selectivity run_analysis->specificity lod_loq LOD & LOQ run_analysis->lod_loq robustness Robustness run_analysis->robustness data_analysis Data Analysis & Statistics linearity->data_analysis accuracy->data_analysis precision->data_analysis specificity->data_analysis lod_loq->data_analysis robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report sop Develop Standard Operating Procedure (SOP) validation_report->sop Didecylbenzene_Analysis_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing & Quantification sample_collection Sample Collection extraction Solvent Extraction (e.g., Soxhlet) sample_collection->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup injection GC Injection cleanup->injection separation Chromatographic Separation (Capillary Column) injection->separation detection Mass Spectrometric Detection (MS) separation->detection peak_integration Peak Identification & Integration detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of This compound calibration->quantification reporting Reporting Results quantification->reporting

References

A Comparative Analysis of the Thermal Properties of Didecylbenzene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the thermal characteristics of didecylbenzene isomers, including a review of experimental methodologies and expected property trends.

A thorough review of available scientific literature indicates a notable scarcity of direct comparative experimental data for the thermal properties of individual this compound isomers (ortho-, meta-, and para-didecylbenzene). The majority of published information pertains to mixtures of dodecylbenzene isomers, which feature a single dodecyl group, or to commercial alkylbenzene-based heat transfer fluids of proprietary composition. Consequently, this guide presents a comparative analysis based on the properties of the closely related compound, n-dodecylbenzene, and established physicochemical principles of isomerism. The experimental protocols described are standard methods applicable to the characterization of high-boiling aromatic compounds.

Data Presentation

Due to the lack of specific experimental data for this compound isomers, the following table summarizes the available data for n-dodecylbenzene and provides a qualitative comparison of the expected trends for the ortho-, meta-, and para-isomers of this compound. These expectations are derived from fundamental principles of molecular structure and intermolecular forces.

Thermal Propertyn-Dodecylbenzene (Reference)o-Didecylbenzene (Expected)m-Didecylbenzene (Expected)p-Didecylbenzene (Expected)
Melting Point (°C) 3[1]LowestIntermediateHighest
Boiling Point (°C) 331[1]HighestIntermediateLowest
Density (g/mL at 25°C) 0.856[1]HighestIntermediateLowest
Thermal Conductivity Data not availableLikely highestIntermediateLikely lowest
Specific Heat Capacity Data not availableData not availableData not availableData not available
Thermal Stability HighGenerally highGenerally highGenerally high

Note: The expected trends for this compound isomers are qualitative and based on the principles that:

  • Melting Point: The more symmetrical para-isomer is expected to pack more efficiently into a crystal lattice, resulting in a higher melting point. The less symmetrical ortho-isomer would have the lowest melting point.

  • Boiling Point: The ortho-isomer, with its adjacent alkyl groups, is expected to have the largest dipole moment and surface area, leading to stronger intermolecular van der Waals forces and thus a higher boiling point. The more compact para-isomer would have the lowest boiling point.

  • Density: The packing efficiency generally follows the trend ortho > meta > para, which would be reflected in their densities.

  • Thermal Conductivity: While specific data is unavailable, a more ordered liquid structure, potentially in the ortho-isomer due to stronger intermolecular interactions, could lead to slightly higher thermal conductivity.

Experimental Protocols

The determination of the thermal properties of high-boiling aromatic liquids such as this compound isomers involves a suite of standard analytical techniques.

1. Melting and Boiling Point Determination: Simultaneous Thermal Analysis (STA), combining Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), is a common method. A sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The DSC signal detects the enthalpy change associated with melting, and the TGA signal indicates mass loss due to evaporation, from which the boiling point can be determined.

2. Thermal Conductivity: The transient hot-wire method is a standard technique for measuring the thermal conductivity of liquids. A thin platinum wire immersed in the liquid is heated by a constant electric current, and the rate of temperature increase of the wire is measured. The thermal conductivity of the liquid is then calculated from the temperature rise over time.

3. Specific Heat Capacity: Differential Scanning Calorimetry (DSC) is the primary method for determining specific heat capacity. A known mass of the sample is subjected to a controlled temperature program, and the heat flow required to change the sample's temperature is compared to that of a known standard (e.g., sapphire).

4. Thermal Decomposition Temperature: Thermogravimetric Analysis (TGA) is used to determine the thermal stability and decomposition temperature of a compound. A sample is heated at a constant rate in a controlled atmosphere, and its mass is continuously monitored. The temperature at which significant mass loss begins is taken as the onset of decomposition.

Visualization of Isomer Relationships

The following diagram illustrates the structural differences between the ortho-, meta-, and para-isomers of this compound and their relationship to the expected trends in key physical properties.

This compound Isomer Property Trends

References

A Comparative Performance Analysis: Didecylbenzene-Based Surfactants Versus Sodium Dodecyl Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of didecylbenzene-based surfactants, primarily focusing on Sodium Dodecylbenzene Sulfonate (SDBS), against the widely used anionic surfactant, Sodium Dodecyl Sulfate (SDS). The information presented is supported by experimental data to assist researchers in selecting the appropriate surfactant for their specific applications, ranging from pharmaceutical formulations to cellular studies.

Executive Summary

Both Sodium Dodecyl Sulfate (SDS) and this compound-based surfactants like Sodium Dodecylbenzene Sulfonate (SDBS) are anionic surfactants with broad applications in research and drug development. While structurally similar, the presence of a benzene ring in the hydrophobic tail of SDBS imparts distinct physicochemical properties. This guide demonstrates that SDBS typically exhibits a lower critical micelle concentration (CMC), indicating greater efficiency in forming micelles. Conversely, SDS may lead to a more significant reduction in surface tension at certain concentrations. Their biological effects also differ, with studies pointing to distinct interactions with cellular signaling pathways.

Performance Metrics: A Quantitative Comparison

The following table summarizes key performance parameters for SDBS and SDS based on available experimental data. These values can vary depending on experimental conditions such as temperature and the presence of electrolytes.

Performance MetricSodium Dodecylbenzene Sulfonate (SDBS)Sodium Dodecyl Sulfate (SDS)Significance
Critical Micelle Concentration (CMC) ~1-2 mM~6-8 mMA lower CMC for SDBS indicates that it forms micelles at a lower concentration, suggesting higher efficiency.
Surface Tension Reduction Can effectively reduce surface tension.Known for its strong ability to reduce surface tension, in some cases more pronounced than SDBS.[1][2]The choice depends on the required degree of surface tension reduction for a specific application.
Solubilization Capacity Effective in solubilizing hydrophobic substances.Widely used as a solubilizing agent in pharmaceutical formulations.[3][4][5][6]The selection should be based on the specific molecule to be solubilized and the required concentration.

Experimental Protocols

Accurate and reproducible data are paramount in surfactant characterization. Below are detailed methodologies for key experiments cited in this guide.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental characteristic of a surfactant. It can be determined by various methods that detect the sharp change in physicochemical properties of the surfactant solution at the onset of micelle formation.

1. Conductometric Method:

  • Principle: This method relies on the change in the molar conductivity of an ionic surfactant solution with concentration. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase slows down due to the lower mobility of the larger micelles compared to free monomers.

  • Protocol:

    • Prepare a series of aqueous solutions of the surfactant with varying concentrations.

    • Measure the specific conductance of each solution using a calibrated conductivity meter at a constant temperature.

    • Plot the specific conductance against the surfactant concentration.

    • The CMC is determined as the concentration at the point of intersection of the two linear portions of the plot.[3][4]

2. Tensiometric Method (Wilhelmy Plate or Du Noüy Ring):

  • Principle: The surface tension of a surfactant solution decreases as the concentration increases up to the CMC. Beyond the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution rather than accumulating at the air-water interface.

  • Protocol:

    • Prepare a range of surfactant solutions of known concentrations.

    • Measure the surface tension of each solution using a tensiometer (e.g., with a Wilhelmy plate or Du Noüy ring) at a controlled temperature.

    • Plot surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is identified as the concentration at which the sharp decrease in surface tension levels off.[5][7][8][9][10]

Measurement of Solubilization Capacity

The ability of a surfactant to solubilize a poorly water-soluble compound is a critical performance indicator, particularly in drug delivery applications.

UV-Vis Spectrophotometric Method:

  • Principle: This method utilizes a hydrophobic dye or drug as a probe. The absorbance of the probe in the aqueous surfactant solution is measured. The absorbance increases significantly above the CMC as the probe is incorporated into the hydrophobic core of the micelles.

  • Protocol:

    • Prepare a series of surfactant solutions with concentrations spanning the expected CMC.

    • Add a constant, small amount of a poorly water-soluble chromophore (e.g., a hydrophobic dye) to each solution.

    • Allow the solutions to equilibrate (e.g., by stirring or sonication) to ensure maximum solubilization.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the chromophore using a UV-Vis spectrophotometer.

    • Plot the absorbance versus the surfactant concentration. The point at which the absorbance starts to increase sharply corresponds to the CMC, and the extent of the increase provides a measure of the solubilization capacity.[11][12][13]

Biological Interactions and Signaling Pathways

Recent studies have revealed that both SDS and SDBS can interact with cellular components and modulate signaling pathways, highlighting their potential beyond simple excipients in pharmaceutical sciences.

General Mechanism of Surfactant Interaction with Cell Membranes

Anionic surfactants like SDS and SDBS can disrupt biological membranes, a property utilized in cell lysis for molecular biology applications. This interaction is primarily driven by the insertion of the surfactant's hydrophobic tail into the lipid bilayer, leading to membrane destabilization.

G cluster_membrane Cell Membrane (Lipid Bilayer) cluster_surfactant Anionic Surfactant Lipid_Head1 Polar Head Lipid_Tail1 Hydrophobic Tail Lipid_Head2 Polar Head Lipid_Tail2 Hydrophobic Tail Surfactant_Head Anionic Head Surfactant_Tail Hydrophobic Tail Surfactant_Monomer Surfactant Monomer Membrane_Insertion Insertion into Membrane Surfactant_Monomer->Membrane_Insertion Membrane_Destabilization Membrane Destabilization Membrane_Insertion->Membrane_Destabilization Cell_Lysis Cell Lysis Membrane_Destabilization->Cell_Lysis

Caption: General workflow of anionic surfactant interaction with a cell membrane.

Differential Effects on Cellular Signaling

Interestingly, despite their structural similarities, SDBS and SDS can elicit different cellular responses. A notable example is their effect on inflammatory pathways in skin cells.

One study has shown that SDBS can alleviate atopic dermatitis-like inflammatory responses by suppressing the activation of the STAT3, NF-κB, and MAPK signaling pathways. In contrast, SDS at the same concentration did not show this suppressive effect and, in some cases, even stimulated the expression of pro-inflammatory cytokines.[14]

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α/IFN-γ) STAT3 STAT3 Inflammatory_Stimuli->STAT3 NFkB NF-κB Inflammatory_Stimuli->NFkB MAPK MAPK Inflammatory_Stimuli->MAPK Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TSLP) STAT3->Proinflammatory_Cytokines NFkB->Proinflammatory_Cytokines MAPK->Proinflammatory_Cytokines SDBS SDBS SDBS->STAT3 Inhibits SDBS->NFkB Inhibits SDBS->MAPK Inhibits SDS SDS SDS->Proinflammatory_Cytokines No Inhibition/ Stimulation

Caption: Differential effects of SDBS and SDS on inflammatory signaling pathways.

Conclusion

The choice between this compound-based surfactants and Sodium Dodecyl Sulfate depends critically on the specific application. For processes where high efficiency in micelle formation at low concentrations is desired, SDBS presents a compelling option due to its lower CMC. In applications requiring maximal reduction of surface tension, SDS may be more suitable. Furthermore, the distinct biological activities of these surfactants, as evidenced by their differential effects on inflammatory signaling pathways, open new avenues for their application in drug development and cellular research beyond their traditional roles as simple detergents or solubilizers. Researchers are encouraged to consider these performance differences and conduct specific validation for their intended use.

References

Didecylbenzene's Place in Refrigerant Miscibility: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of didecylbenzene's miscibility with various refrigerant classes reveals a landscape of selective solubility, positioning it as a viable lubricant for specific applications while highlighting its limitations with others. This guide provides a comparative analysis of this compound's performance against other common refrigeration oils, supported by experimental data and standardized testing protocols.

This compound, an alkylbenzene synthetic lubricant, demonstrates favorable miscibility with hydrochlorofluorocarbons (HCFCs) and to a certain extent with some hydrofluorocarbons (HFCs). However, its performance with newer generation hydrofluoroolefins (HFOs) and natural refrigerants like ammonia and carbon dioxide is limited, often necessitating the use of alternative lubricants such as polyol esters (POEs) and polyalkylene glycols (PAGs).

Comparative Miscibility of this compound and Other Lubricants

The miscibility of a lubricant with a refrigerant is critical for ensuring adequate oil return to the compressor and maintaining system efficiency. The following tables summarize the miscibility characteristics of this compound (represented by the broader alkylbenzene category) and other common refrigeration lubricants with a range of refrigerants. The data is compiled from various studies and industry reports.

Table 1: Miscibility with Hydrofluorocarbon (HFC) Refrigerants

Lubricant TypeR-32R-134aR-410A
Alkylbenzene (e.g., this compound) Partially Miscible[1]Miscible[1]Immiscible/Barely Miscible[2]
Polyol Ester (POE) Good Miscibility[3]Good Miscibility[4]Good Miscibility[4]
Polyalkylene Glycol (PAG) Good MiscibilityGood MiscibilityN/A
Mineral Oil (MO) Poor Miscibility[5]Partially Miscible[1]Immiscible

Table 2: Miscibility with Hydrofluoroolefin (HFO) Refrigerants

Lubricant TypeHFO-1234yf
Alkylbenzene (e.g., this compound) Limited Miscibility
Polyol Ester (POE) Generally good, but can be lower than with HFCs[6]
Polyalkylene Glycol (PAG) Preferred lubricant, good miscibility[7]
Mineral Oil (MO) Not recommended[8]

Table 3: Miscibility with Natural Refrigerants

Lubricant TypeR-717 (Ammonia)R-744 (Carbon Dioxide)R-290 (Propane)
Alkylbenzene (e.g., this compound) Immiscible[9]Immiscible[10]Good Miscibility[11]
Polyol Ester (POE) ImmiscibleGood Miscibility[12]Good Miscibility[8]
Polyalkylene Glycol (PAG) Miscible (Capped PAGs)[9]Good Miscibility[13]Limited Miscibility[11]
Mineral Oil (MO) Immiscible[9]Immiscible[10]Good Miscibility[8]

Experimental Protocol for Miscibility Determination

The evaluation of refrigerant-lubricant miscibility is conducted following standardized methods, primarily ANSI/ASHRAE Standard 218-2018, "Method of Test for Lubricant and Refrigerant Miscibility Determination"[14][15]. This standard establishes a procedure to determine the critical solution temperature (CST) and the overall miscibility characteristics of a lubricant and refrigerant mixture.

The general experimental workflow is as follows:

  • Sample Preparation: A specific mass or volume of the lubricant (e.g., this compound) and the refrigerant are charged into a sealed test cell. These cells are typically made of borosilicate glass or metal with sight glasses to allow for visual observation[16].

  • Temperature Control: The sealed test cell is placed in a constant temperature bath. The temperature of the bath can be precisely controlled over a wide range, often from as low as -50°C to over 100°C[4].

  • Observation: The mixture is allowed to reach thermal equilibrium at various temperatures. At each temperature point, the mixture is visually inspected for signs of immiscibility, such as the formation of a hazy solution, distinct liquid layers (phase separation), or flocculation[17].

  • Critical Solution Temperature (CST) Determination: The temperature at which phase separation occurs is recorded as the critical solution temperature for that specific lubricant-refrigerant concentration[4].

  • Miscibility Plot Generation: The experiment is repeated for a range of lubricant concentrations (e.g., from 5% to 95% lubricant by weight). The resulting CSTs are then plotted against the lubricant concentration to generate a miscibility curve, which defines the regions of miscibility and immiscibility for the lubricant-refrigerant pair.

Below is a graphical representation of the experimental workflow.

G cluster_prep Sample Preparation cluster_testing Testing cluster_analysis Data Analysis prep1 Charge Lubricant into Test Cell prep2 Charge Refrigerant into Test Cell prep1->prep2 prep3 Seal Test Cell prep2->prep3 test1 Place Cell in Constant Temperature Bath prep3->test1 Begin Test test2 Adjust and Stabilize Temperature test1->test2 test3 Visually Observe Mixture test2->test3 test3->test2 No Phase Separation analysis1 Record Critical Solution Temperature (CST) test3->analysis1 Phase Separation Observed analysis2 Repeat for Different Concentrations analysis1->analysis2 analysis3 Generate Miscibility Plot analysis2->analysis3 end Miscibility Profile Determined analysis3->end Final Report

Experimental workflow for determining refrigerant-lubricant miscibility.

Logical Relationship of Lubricant Selection

The choice of a refrigeration lubricant is a multi-faceted decision that extends beyond miscibility. The following diagram illustrates the key factors influencing the selection of a lubricant like this compound and its alternatives.

G cluster_properties Lubricant Properties cluster_performance System Performance refrigerant Refrigerant Type (HFC, HFO, Natural) miscibility Miscibility refrigerant->miscibility lubricant Lubricant Selection efficiency System Efficiency lubricant->efficiency reliability Compressor Reliability lubricant->reliability miscibility->lubricant viscosity Viscosity viscosity->lubricant stability Chemical Stability stability->lubricant

Key factors influencing the selection of a refrigeration lubricant.

References

evaluating the cost-performance of didecylbenzene in industrial applications

Author: BenchChem Technical Support Team. Date: November 2025

In the competitive landscape of industrial applications, the selection of chemical components is a critical decision driven by a thorough evaluation of both performance and cost. Didecylbenzene, a member of the linear alkylbenzene (LAB) family, serves as a key intermediate in the production of linear alkylbenzene sulfonate (LAS), a workhorse anionic surfactant. This guide provides a comprehensive cost-performance analysis of this compound-derived LAS in comparison to its primary alternatives: alcohol ethoxylates (AE) and fatty acid soaps. This objective comparison, supported by experimental data and standardized testing protocols, is intended to assist researchers, scientists, and formulation chemists in making informed decisions for their specific industrial needs.

Performance Comparison of Key Surfactants

The cleaning and emulsifying efficacy of a surfactant is paramount in most industrial applications. The following table summarizes key performance indicators for LAS, alcohol ethoxylates, and fatty acid soaps. The data presented is a compilation from various scientific and technical sources and is intended for comparative purposes. Actual performance may vary depending on the specific formulation and application conditions.

Performance MetricLinear Alkylbenzene Sulfonate (LAS)Alcohol Ethoxylates (AE)Fatty Acid Soaps
Critical Micelle Concentration (CMC) LowerHigherVariable
Surface Tension Reduction ExcellentVery GoodGood
Detergency on Oily Soils ExcellentExcellentGood
Detergency on Particulate Soils GoodGoodFair
Hard Water Tolerance GoodExcellentPoor
Foaming Properties High and stable foamVariable (can be controlled)Moderate, unstable in hard water
Biodegradability Readily biodegradableReadily biodegradableReadily biodegradable

Cost-Performance Analysis

A holistic evaluation necessitates a comparison of performance against cost. The following table provides an approximate cost comparison for industrial-grade LAS, alcohol ethoxylates, and fatty acid soaps. Prices are subject to market fluctuations and should be considered as indicative.

SurfactantAverage Price (USD/kg)Performance SummaryCost-Performance Evaluation
Linear Alkylbenzene Sulfonate (LAS) $1.00 - $2.00High-performance cleaning, good hard water tolerance.Excellent cost-effectiveness for a wide range of applications.
Alcohol Ethoxylates (AE) $1.50 - $2.50Excellent hard water tolerance, good oil removal, low foaming potential.Higher cost but offers specific advantages in hard water and for low-foaming formulations.
Fatty Acid Soaps $0.80 - $1.50Good cleaning on certain soils, readily available from renewable resources.Most cost-effective but limited by poor hard water tolerance and lower overall performance.

Experimental Protocols

To ensure accurate and reproducible performance evaluation, standardized testing methods are crucial. The following are summaries of key experimental protocols for assessing surfactant performance.

Detergency Evaluation (Based on ASTM D4488)

The cleaning performance of a detergent formulation can be evaluated using the ASTM D4488 standard guide. This method involves the following steps:

  • Substrate Preparation: Standard soiled fabrics or surfaces (e.g., cotton, polyester, vinyl tiles) are prepared with a consistent amount of a standardized soil (e.g., sebum, carbon black, clay).

  • Washing Process: The soiled substrates are washed in a laboratory-scale washing machine (e.g., a Terg-O-Tometer) under controlled conditions of water hardness, temperature, and washing time. The detergent formulation containing the surfactant is used at a specified concentration.

  • Performance Measurement: The cleaning efficiency is determined by measuring the reflectance of the substrate before and after washing using a colorimeter or spectrophotometer. The percentage of soil removal is then calculated.

Foam Stability Assessment (Based on ASTM D1173)

The foaming properties of a surfactant solution are determined using the Ross-Miles foam test as described in ASTM D1173:

  • Solution Preparation: A solution of the surfactant is prepared at a specific concentration in water of a known hardness.

  • Foam Generation: A specific volume of the surfactant solution is dropped from a specified height into a receiving vessel containing another portion of the same solution, leading to foam generation.

  • Foam Height Measurement: The initial height of the foam column is measured immediately after generation. The foam stability is then assessed by measuring the foam height again after a specified period (e.g., 5 minutes).

Critical Micelle Concentration (CMC) Determination (Based on ISO 4311)

The CMC of a surfactant can be determined by measuring the surface tension of a series of its solutions at different concentrations as outlined in ISO 4311.

  • Solution Preparation: A series of solutions of the surfactant in deionized water are prepared with increasing concentrations.

  • Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the Du Noüy ring method or the Wilhelmy plate method).

  • CMC Determination: The surface tension values are plotted against the logarithm of the surfactant concentration. The CMC is the concentration at which a sharp break in the curve is observed, indicating the formation of micelles.[1][2]

Mandatory Visualizations

Production of Linear Alkylbenzene Sulfonate (LAS)

The following diagram illustrates the key steps in the manufacturing process of Linear Alkylbenzene Sulfonate (LAS), the primary surfactant derived from dodecylbenzene.

LAS_Production cluster_0 Raw Materials Linear Alkylbenzene (LAB) Linear Alkylbenzene (LAB) Sulfonation Sulfonation Linear Alkylbenzene (LAB)->Sulfonation SO3 Aging Aging Sulfonation->Aging Neutralization Neutralization Aging->Neutralization NaOH Linear Alkylbenzene Sulfonate (LAS) Linear Alkylbenzene Sulfonate (LAS) Neutralization->Linear Alkylbenzene Sulfonate (LAS) SO3 SO3 NaOH NaOH

Figure 1: Simplified process flow diagram for the production of LAS.
Surfactant Selection Workflow for Industrial Cleaners

The selection of an appropriate surfactant for an industrial cleaning formulation is a multi-step process that involves considering various performance and application-specific factors.

Surfactant_Selection start Start: Define Cleaning Application soil_type Identify Soil Type (Oily, Particulate, or Mixed) start->soil_type surface_type Determine Surface Type (Hard, Soft, Porous) start->surface_type water_hardness Assess Water Hardness start->water_hardness performance_req Define Performance Requirements (Foaming, Emulsification, etc.) start->performance_req cost_constraints Establish Cost Constraints start->cost_constraints surfactant_screening Screen Surfactant Candidates (LAS, AE, Soaps, etc.) soil_type->surfactant_screening surface_type->surfactant_screening water_hardness->surfactant_screening performance_req->surfactant_screening cost_constraints->surfactant_screening lab_testing Laboratory Performance Testing (Detergency, Foaming, etc.) surfactant_screening->lab_testing formulation_optimization Formulation Optimization lab_testing->formulation_optimization final_selection Final Surfactant Selection formulation_optimization->final_selection

Figure 2: Logical workflow for selecting a surfactant for an industrial cleaner.

References

cross-validation of different analytical techniques for didecylbenzene characterization

Author: BenchChem Technical Support Team. Date: November 2025

An essential aspect of analytical chemistry is the rigorous verification of results through the cross-validation of different analytical techniques.[1] This guide provides a comparative overview of common analytical methods for the characterization of didecylbenzene, a significant compound in various industrial applications. The cross-validation of these techniques ensures the accuracy and reliability of the characterization data.

Cross-Validation of Analytical Techniques for this compound Characterization

This compound is an aromatic hydrocarbon with the chemical formula C₂₂H₃₈. Accurate characterization is crucial for its use in industrial processes. This guide compares three primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that separates chemical mixtures and identifies the components at a molecular level.[2][3] The gas chromatography component separates the different isomers of this compound based on their boiling points and interactions with the stationary phase.[3] The mass spectrometry component then provides detailed structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for elucidating the structure of organic molecules.[4] It provides detailed information about the carbon-hydrogen framework of a molecule.[5] For this compound, ¹H NMR and ¹³C NMR are particularly useful for identifying the different types of protons and carbons in the aromatic ring and the alkyl chains, respectively.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique works by measuring the absorption of infrared radiation by the sample, which causes the molecular bonds to vibrate at specific frequencies. For this compound, IR spectroscopy can confirm the presence of the aromatic ring and the aliphatic C-H bonds.[6][7]

Quantitative Data Summary

The following table summarizes the expected quantitative data from the analysis of this compound using GC-MS, NMR, and IR spectroscopy.

Analytical Technique Parameter Expected Value for this compound
GC-MS Retention TimeDependent on column and temperature program
Mass-to-Charge Ratio (m/z)Molecular Ion (M⁺): 302.5; Key Fragments: 91 (tropylium ion), 105, 119, etc.
¹H NMR (CDCl₃, 400 MHz) Chemical Shift (δ)~7.1-7.3 ppm (aromatic protons); ~0.8-1.6 ppm (alkyl protons)
¹³C NMR (CDCl₃, 100 MHz) Chemical Shift (δ)~125-145 ppm (aromatic carbons); ~14-40 ppm (alkyl carbons)
IR Spectroscopy Absorption Frequency (cm⁻¹)~3030-3080 cm⁻¹ (=C-H stretch, aromatic); ~2850-2960 cm⁻¹ (C-H stretch, alkyl); ~1480 cm⁻¹ (C=C stretch, aromatic ring)[8]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the this compound sample in a suitable solvent such as dichloromethane.

  • Instrumentation: An Agilent Intuvo 9000 GC and a 5977B GC/MSD or similar.[9]

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[10]

    • Inlet Temperature: 280 °C.[11]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 10 minutes.

    • Injection Volume: 1 µL with a split ratio of 50:1.[11]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16.

    • Spectral Width: -2 to 12 ppm.

    • Relaxation Delay: 1.0 s.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024.

    • Spectral Width: 0 to 220 ppm.

    • Relaxation Delay: 2.0 s.

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a drop of the neat liquid this compound sample between two potassium bromide (KBr) plates to create a thin liquid film.[7]

  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.

  • Data Acquisition:

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

    • Data Format: Transmittance.

  • Data Analysis: Identify characteristic absorption bands for aromatic and aliphatic C-H bonds, and aromatic C=C bonds. The region from ~1500 to 400 cm⁻¹ is considered the fingerprint region for identification.[8]

Logical Workflow for Cross-Validation

The following diagram illustrates the logical workflow for the cross-validation of analytical techniques in the characterization of this compound.

CrossValidationWorkflow Sample This compound Sample GCMS GC-MS Analysis Sample->GCMS Inject Sample NMR NMR Spectroscopy Sample->NMR Prepare Solution IR IR Spectroscopy Sample->IR Prepare Film DataIntegration Data Integration and Comparison GCMS->DataIntegration Retention Time, Mass Spectrum NMR->DataIntegration Chemical Shifts, Coupling Constants IR->DataIntegration Absorption Frequencies Validation Validated Characterization DataIntegration->Validation Confirm Structure and Purity

Caption: Workflow for the cross-validation of analytical techniques.

References

Safety Operating Guide

Proper Disposal of Didecylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of didecylbenzene is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards and the necessary personal protective equipment (PPE). This compound is classified as hazardous to the aquatic environment with long-lasting effects.

Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Eye Protection Safety goggles with side protection.To prevent accidental splashes and eye contact.
Hand Protection Chemically resistant gloves (e.g., tested according to EN 374).To protect skin from direct contact.
Skin Protection Long-sleeved clothing and laboratory coat.To minimize skin exposure.[1]
Respiratory Protection Necessary if aerosols or mists are generated. Use a respirator with an appropriate filter for organic gases and vapors.To prevent inhalation of harmful airborne particles.

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid contact with skin, eyes, and clothing.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a multi-step process that includes spill management, waste collection, and final disposal in accordance with local and national regulations.

Experimental Protocol: Spill Management and Cleanup

In the event of a this compound spill, follow these steps to ensure safe cleanup and containment:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Ensure adequate ventilation to disperse any vapors.

  • Control Ignition Sources: this compound is combustible. Eliminate all potential ignition sources, such as open flames and non-sparking tools should be used[2].

  • Contain the Spill: Use an inert, absorbent material such as sand, diatomaceous earth, or universal binding agents to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Absorb and Collect: Carefully absorb the spilled liquid with the containment material. Place the contaminated material into a suitable, sealable, and properly labeled container for disposal[2][3].

  • Clean the Area: Decontaminate the spill area with soap and water. Collect the cleaning materials and any contaminated clothing for disposal as hazardous waste[2].

  • Prevent Environmental Release: Do not allow the spilled material or contaminated cleaning solutions to enter drains, surface water, or ground water.

Waste Collection and Storage

Proper collection and storage of this compound waste are crucial to prevent environmental contamination and ensure safe handling prior to disposal.

  • Waste Container: Use a designated, leak-proof, and clearly labeled waste container. The container must be compatible with this compound and kept tightly closed when not in use[3].

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name ("this compound") and the date of accumulation.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials, such as strong oxidizers[4].

Final Disposal Procedures

The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal facility.

  • Consult Local Regulations: It is essential to consult with your institution's Environmental Health and Safety (EHS) department or a local waste disposal expert to ensure compliance with all applicable regulations[4].

  • Arrange for Pickup: Contact a certified hazardous waste contractor for the collection and disposal of the this compound waste.

  • Documentation: Maintain records of the waste disposal, including the amount, date, and disposal company, as required by your institution and local regulations.

This compound Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

Didecylbenzene_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated spill Is it a spill? start->spill spill_protocol Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Control Ignition Sources 3. Contain & Absorb 4. Collect in Labeled Container spill->spill_protocol Yes collect_waste Collect waste in a designated, labeled hazardous waste container. spill->collect_waste No storage Store container in a cool, dry, well-ventilated area away from incompatibles. spill_protocol->storage collect_waste->storage consult_ehs Consult Institutional EHS and local regulations. storage->consult_ehs contact_disposal Contact certified hazardous waste disposal company. consult_ehs->contact_disposal document Document waste disposal. contact_disposal->document end End: Compliant Disposal document->end

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste in a laboratory setting.

By following these procedures, researchers and laboratory personnel can manage this compound waste safely and responsibly, protecting both themselves and the environment.

References

Essential Safety and Handling of Didecylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Didecylbenzene is readily available. The following guidance is based on the safety information for a closely related and representative substance, Linear Alkylbenzene (LAB). It is imperative to treat this compound with at least the same level of caution as outlined below and to conduct a thorough risk assessment before handling.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield should be worn to protect against splashes.
Hand Protection Chemical-resistant gloves, such as nitrile or rubber, are required to prevent skin contact.
Body Protection A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.[1]
Respiratory Respiratory protection is generally not required in well-ventilated areas but is necessary if vapors or mists are generated.[2]

Hazard Identification and Control

A systematic approach to hazard identification and control is fundamental to laboratory safety. The following diagram illustrates the logical relationship between identifying hazards, assessing risks, implementing control measures, and preparing for emergencies.

Caption: Logical workflow for chemical safety management.

Operational Plan for Handling this compound

A clear, step-by-step operational plan ensures that this compound is handled safely from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

  • Keep containers tightly closed when not in use.

2. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid direct contact with skin and eyes by wearing the appropriate PPE.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]

3. Spill Management:

  • In the event of a spill, evacuate the area and eliminate all ignition sources.

  • Contain the spill using a non-combustible absorbent material such as sand or earth.[2]

  • Collect the absorbed material into a suitable container for disposal.

4. Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Do not allow the chemical to enter drains or waterways.

Experimental Workflow

The following diagram outlines a standard workflow for experiments involving this compound, emphasizing the integration of safety measures at each step.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.